Amiprofos-methyl
描述
Structure
3D Structure
属性
IUPAC Name |
N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEWQRWLIDWRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N2O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041600 | |
| Record name | Amiprofos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36001-88-4 | |
| Record name | Amiprophos-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36001-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiprofos-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiprofos-methyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amiprofos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-methyl O-(4-methyl-2-nitrophenyl) isopropylthiophosphoramidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIPROFOS-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D130E8V1ON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amiprofos-Methyl (APM): An In-depth Technical Guide to its Mechanism of Action in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amiprofos-methyl (APM) is a phosphoric amide herbicide that acts as a potent and specific inhibitor of microtubule polymerization in plant cells.[1][2] Its herbicidal activity stems from its ability to disrupt the formation and function of microtubules, which are critical components of the cytoskeleton responsible for essential cellular processes such as cell division, cell plate formation, and the determination of cell shape. This technical guide provides a comprehensive overview of the molecular mechanism of APM, detailing its interaction with plant tubulin, the downstream consequences for cellular processes, and methodologies for its study.
Core Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action of this compound is the inhibition of microtubule polymerization specifically in plant cells.[1] APM binds directly to tubulin, the protein subunit of microtubules, preventing its assembly into functional microtubule polymers. This disruption leads to a cascade of events that ultimately result in mitotic arrest and cell death.
Specificity for Plant Tubulin
A key characteristic of APM is its high degree of specificity for plant tubulin. Studies have shown that APM effectively inhibits the polymerization of plant-derived microtubules at concentrations that have no discernible effect on microtubules from bovine brain.[1] This selectivity is attributed to differences in the tubulin protein structure between plants and animals.
Competitive Inhibition of Oryzalin Binding
Further elucidation of APM's binding site comes from competitive inhibition studies with oryzalin, another well-characterized microtubule-disrupting herbicide. APM competitively inhibits the binding of radiolabeled oryzalin to tobacco tubulin, indicating that they share an overlapping binding site on the tubulin dimer.[3][4]
Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data from in vitro and in vivo studies on the effects of this compound.
Table 1: In Vitro Activity of this compound on Tubulin and Microtubules
| Parameter | Value | Species/System | Reference |
| Inhibition of Polymerization | Concentration-dependent | Rose microtubules | [1] |
| Competitive Inhibition of Oryzalin Binding (Ki) | 5 µM | Tobacco (Nicotiana tabacum cv Bright Yellow-2) tubulin | [3][4] |
| Oryzalin Dissociation Constant (Kd) | 117 nM | Tobacco (Nicotiana tabacum cv Bright Yellow-2) tubulin | [3][4] |
Table 2: Cellular Effects of this compound on Plant Cells
| Parameter | Concentration | Effect | Cell Type/Organism | Reference |
| Microtubule Depolymerization | 1 - 3 µM | Complete depolymerization of cortical and mitotic microtubule arrays within 1 hour | Plant cell suspension cultures | [5] |
| Growth Inhibition | Threshold range similar to microtubule depolymerization concentrations | Inhibition of cell growth | Tobacco cells | [3] |
| Mitotic Arrest | 10⁻³ to 10⁻⁶ M | Inhibition of post-mitotic nuclear and chloroplast migration | Micrasterias denticulata |
Signaling Pathways and Cellular Consequences
The disruption of microtubule polymerization by APM initiates a series of downstream cellular events, primarily centered around the cell cycle.
Caption: this compound's primary mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of APM on the polymerization of purified plant tubulin by monitoring changes in turbidity.
Materials:
-
Purified plant tubulin (e.g., from tobacco BY-2 cells)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP solution (100 mM)
-
This compound (APM) stock solution in DMSO
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare a reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and purified plant tubulin (final concentration ~1 mg/mL) on ice.
-
Add various concentrations of APM or an equivalent volume of DMSO (for the control) to the reaction mixtures.
-
Transfer the mixtures to pre-chilled cuvettes.
-
Place the cuvettes in the spectrophotometer and set the temperature to 30-37°C to initiate polymerization.
-
Monitor the increase in absorbance at 350 nm over time. The rate of increase in absorbance is proportional to the rate of microtubule polymerization.
-
Plot absorbance versus time to generate polymerization curves for each APM concentration.
Caption: Workflow for the in vitro microtubule polymerization assay.
Competitive Binding Assay with [¹⁴C]Oryzalin
This assay determines if APM competes with oryzalin for the same binding site on tubulin.
Materials:
-
Purified plant tubulin
-
[¹⁴C]Oryzalin of known specific activity
-
Varying concentrations of unlabeled this compound
-
Binding buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
-
DEAE-cellulose filter discs
-
Scintillation counter and scintillation fluid
Protocol:
-
Incubate a constant amount of purified plant tubulin with a fixed concentration of [¹⁴C]Oryzalin in the binding buffer.
-
In parallel reactions, include increasing concentrations of unlabeled APM.
-
Allow the binding reaction to reach equilibrium at room temperature.
-
Filter the reaction mixtures through DEAE-cellulose filter discs under vacuum. The tubulin-ligand complexes will bind to the filters, while unbound ligands will pass through.
-
Wash the filters with cold binding buffer to remove any non-specifically bound radiolabel.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
A decrease in the amount of bound [¹⁴C]Oryzalin with increasing concentrations of APM indicates competitive binding.
-
The inhibition constant (Ki) can be calculated using appropriate binding isotherms.
Immunofluorescence Microscopy of Plant Cell Microtubules
This method allows for the visualization of the effects of APM on microtubule arrays within intact plant cells.
Materials:
-
Plant cell suspension culture (e.g., tobacco BY-2)
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer)
-
Cell wall digesting enzymes (e.g., cellulase, pectolyase)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Treat the plant cell culture with the desired concentration of APM or DMSO for a specified time.
-
Fix the cells with the fixative solution.
-
Digest the cell walls using the enzyme solution to allow for antibody penetration.
-
Permeabilize the cell membranes with the permeabilization buffer.
-
Incubate the cells with the primary anti-tubulin antibody.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
Mount the cells on a microscope slide with antifade mounting medium containing DAPI to stain the nuclei.
-
Observe the microtubule structures using a fluorescence microscope. Compare the microtubule arrays in APM-treated cells to the control cells.
Conclusion
This compound is a specific and potent inhibitor of plant microtubule polymerization, making it an effective herbicide. Its mechanism of action is well-characterized, involving direct binding to plant tubulin and subsequent disruption of microtubule-dependent cellular processes, most notably cell division. The experimental protocols outlined in this guide provide a robust framework for the continued study of APM and other microtubule-targeting compounds in plant systems. This detailed understanding of its molecular interactions and cellular effects is invaluable for the development of new herbicidal agents and for fundamental research in plant cell biology.
References
- 1. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Imaging Microtubules in Plant Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Strategies for imaging microtubules in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Amiprofos-methyl: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiprofos-methyl (APM) is an organophosphate herbicide recognized for its potent and specific inhibitory effects on microtubule polymerization in plants. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its known mechanism of action, presented through structured data tables, a signaling pathway diagram, and representative experimental protocols. This document is intended to serve as a comprehensive resource for researchers in agriculture, cell biology, and drug development.
Chemical Structure and Identification
This compound, systematically named N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine, is a phosphoric amide herbicide.[1][2][3] Its chemical structure is characterized by a nitrophenyl group, a phosphoramidothioate core, and an isopropylamine moiety.
| Identifier | Value |
| IUPAC Name | N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine[1] |
| CAS Number | 36001-88-4[2] |
| Molecular Formula | C₁₁H₁₇N₂O₄PS[2][3] |
| SMILES | CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19)[1] |
| InChIKey | VHEWQRWLIDWRMR-UHFFFAOYSA-N[1] |
Table 1: Chemical Identifiers of this compound.
Physicochemical Properties
This compound is a white to light yellow crystalline solid with a slight odor.[4] It exhibits solubility in various organic solvents and has limited solubility in water.
| Property | Value | Source |
| Molecular Weight | 304.30 g/mol | [2] |
| Melting Point | 64-65 °C | [4] |
| Water Solubility | 10 mg/L | [4] |
| Solubility in Organic Solvents | Soluble in benzene, alcohol, esters. DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml. | [2][4] |
| Appearance | White or light yellow crystal | [4] |
| XLogP3 | 3.2 | [1] |
Table 2: Physicochemical Properties of this compound.
Biological Activity and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of microtubule polymerization, which is highly specific to plant cells.[2] This activity underlies its herbicidal effects.
Inhibition of Tubulin Polymerization
This compound directly interferes with the assembly of tubulin into microtubules. This leads to a disruption of various cellular processes that are dependent on a functional microtubule cytoskeleton, including cell division, cell plate formation, and cell wall organization.
-
In Vitro Activity: this compound has been shown to inhibit the in vitro polymerization of tubulin isolated from Rosa cells in a dose-dependent manner.[2] It completely inhibits tubulin polymerization in Hemanthus endosperm cells at a concentration of 0.1 μM.[2]
-
Plant Specificity: The anti-tubulin effects of this compound are specific to plants. It has no effect on bovine brain tubulin polymerization at concentrations up to 100 μM.[2]
| Target/System | Activity | Value | Source |
| Rosa tubulin polymerization | Inhibition | - | [2] |
| Hemanthus endosperm tubulin polymerization | Complete Inhibition | 0.1 μM | [2] |
| Bovine brain tubulin polymerization | No effect | up to 100 μM | [2] |
| P. falciparum growth | IC₅₀ | 3.5 μM | [2] |
| P. falciparum trophozoite microtubule polymerization | Complete Inhibition | 20 μM | [2] |
Table 3: Biological Activity of this compound.
Effects on Mitochondrial Calcium Flux
In addition to its effects on the cytoskeleton, this compound has been reported to affect mitochondrial calcium transport.
-
It inhibits calcium accumulation in corn mitochondria with an ID₅₀ of 140 nM.[2]
-
It can induce a 3-fold increase in the rate of calcium efflux from rat liver mitochondria at a concentration of 100 nM.[2]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol describes a general method to assess the effect of compounds on tubulin polymerization by measuring changes in turbidity.
Materials:
-
Purified plant tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to the desired final concentration (e.g., 3 mg/mL). Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Compound Preparation: Prepare serial dilutions of this compound in General Tubulin Buffer at 10x the final desired concentration.
-
Assay Setup: Pre-warm the 96-well plate to 37°C. Add 10 µL of the 10x this compound dilutions (or vehicle control) to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is determined by the plateau of the curve.
Mitochondrial Calcium Efflux Assay
This protocol provides a general method for measuring calcium efflux from isolated mitochondria using a fluorescent indicator.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.0)
-
Respiratory substrates (e.g., succinate, rotenone)
-
Calcium Green-5N or similar calcium indicator
-
This compound stock solution (in DMSO)
-
Fluorometric plate reader or spectrofluorometer
Procedure:
-
Mitochondria Preparation: Isolate mitochondria using standard differential centrifugation techniques. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or a cuvette, add the respiration buffer containing the respiratory substrates and the calcium indicator.
-
Mitochondrial Loading: Add a known amount of isolated mitochondria to the assay buffer and allow them to energize.
-
Calcium Loading: Add a pulse of a known concentration of CaCl₂ to the mitochondrial suspension. The mitochondria will take up the calcium, which can be monitored by a decrease in the fluorescence of the calcium indicator.
-
Induction of Efflux: Once a steady state of calcium uptake is reached, add this compound (or vehicle control) to the suspension.
-
Data Acquisition: Monitor the fluorescence of the calcium indicator over time. An increase in fluorescence indicates the efflux of calcium from the mitochondria into the buffer.
-
Data Analysis: The rate of calcium efflux can be calculated from the change in fluorescence over time.
Synthesis and Spectroscopic Data
Synthesis
A detailed, publicly available protocol for the synthesis of this compound is not readily found in the scientific literature. However, the general synthesis of phosphoramidothioates involves the reaction of a phosphorodichloridothioate with an alcohol followed by an amine. For this compound, this would likely involve the reaction of O-methyl phosphorodichloridothioate with 4-methyl-2-nitrophenol, followed by reaction with isopropylamine.
Spectroscopic Data
Detailed annotated spectra for this compound are not widely published. However, data is available from various chemical databases.
-
Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 304.0647. Common fragmentation patterns would involve cleavage of the P-O, P-N, and P-S bonds.[1]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the isopropyl group protons, the methyl group on the aromatic ring, and the methoxy group protons.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, with the chemical shifts being influenced by their local electronic environment (e.g., aromatic carbons, aliphatic carbons, carbon attached to oxygen).
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the NO₂ group (asymmetric and symmetric stretches), P=S stretch, and P-O-C and C-N bonds.
Safety and Handling
This compound is harmful if swallowed.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable tool for researchers studying the plant cytoskeleton and for the development of new herbicides. Its high specificity for plant tubulin makes it a subject of interest for understanding the differences between plant and animal microtubule dynamics. This guide provides a foundational understanding of its chemical and biological properties to aid in future research and development endeavors.
References
- 1. The nature of the calcium ion efflux induced in rat liver mitochondria by the oxidation of endogenous nicotinamide nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C11H17N2O4PS | CID 100524 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Amiprofos-methyl Herbicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiprofos-methyl is a selective organophosphate herbicide recognized for its potent activity against a range of annual grasses and broadleaf weeds. Its mechanism of action lies in the specific disruption of microtubule polymerization in plant cells, a process vital for cell division, growth, and intracellular transport. This technical guide provides a comprehensive overview of the discovery, synthesis, mode of action, and biological effects of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside quantitative data on its physicochemical properties, herbicidal activity, and toxicity. Visual diagrams created using Graphviz illustrate the synthetic pathway, mode of action, and a representative experimental workflow for herbicidal screening. This document is intended to serve as a valuable resource for researchers and professionals engaged in herbicide development, plant cell biology, and related fields.
Introduction
The development of selective herbicides has been a cornerstone of modern agriculture, enabling significant improvements in crop yield and quality. This compound, a member of the phosphoric amide class of herbicides, emerged as a significant tool for weed management. Its discovery was driven by research into compounds that could selectively target essential cellular processes in plants without causing harm to crops or having high mammalian toxicity. This guide delves into the technical aspects of this compound, from its chemical synthesis to its biological impact at the molecular level.
Physicochemical and Toxicological Properties
A thorough understanding of the physicochemical and toxicological profile of a herbicide is critical for its safe and effective use. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₇N₂O₄PS | [1][2] |
| Molecular Weight | 304.30 g/mol | [1][2] |
| CAS Number | 36001-88-4 | [1][2] |
| Appearance | Powder or crystals | [2] |
| Melting Point | ~65 °C | [2] |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 0.2 mg/mL | [3] |
| InChIKey | VHEWQRWLIDWRMR-UHFFFAOYSA-N | [1][2] |
Table 2: Toxicological Data for this compound
| Parameter | Organism | Value | Reference |
| LD₅₀ (Oral) | Rat | 309 mg/kg | [4] |
| LD₅₀ (Dermal) | Rat | >5000 mg/kg | [4] |
| LC₅₀ (96 h) | Fish | 1.9 mg/L | [4] |
Table 3: Herbicidal Activity of this compound
| Parameter | Target | Value | Reference |
| IC₅₀ (Tubulin Polymerization) | Plasmodium falciparum | 3.5 µM | [3] |
| ID₅₀ (Calcium Accumulation) | Corn mitochondria | 140 nM | [3] |
| Effective Concentration (Tubulin Polymerization Inhibition) | Hemanthus endosperm cells | 0.1 µM (complete inhibition) | [3] |
Synthesis of this compound
The commercial synthesis of this compound involves a multi-step process centered around the formation of a phosphoramidothioate linkage. The general approach includes the esterification of a nitrophenol derivative followed by amidation with isopropylamine.[5]
Representative Synthetic Pathway
References
Tubulin as the molecular target of Amiprofos-methyl
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Amiprofos-methyl (APM) is a phosphoric amide herbicide that selectively disrupts microtubule dynamics in plant cells, leading to mitotic arrest and ultimately, cell death. Its primary molecular target is tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with tubulin. It includes a summary of quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers in plant biology, cancer research, and drug development who are interested in microtubule-targeting agents.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function.[1] Consequently, tubulin has emerged as a key target for a diverse range of therapeutic agents, including anticancer drugs and herbicides.[1][2]
This compound (APM) is a potent and specific anti-microtubule agent that exhibits its herbicidal activity by disrupting microtubule-dependent processes in plants.[3][4] APM has been shown to inhibit the in vitro polymerization of isolated plant tubulin and depolymerize existing microtubules.[3][5] Notably, APM displays a high degree of selectivity, with little to no effect on mammalian microtubules, making it a valuable tool for studying the specific properties of plant tubulin.[3][5][6]
This guide will delve into the molecular interactions between APM and tubulin, presenting key quantitative data, outlining relevant experimental methodologies, and providing visual representations of the underlying mechanisms and experimental setups.
Mechanism of Action
This compound exerts its effects by directly interacting with tubulin, leading to the disruption of microtubule polymerization dynamics. The primary mechanism involves the depolymerization of microtubules and the inhibition of new microtubule formation.[3][5]
Binding to Tubulin and Inhibition of Polymerization
APM binds to tubulin dimers, preventing their incorporation into growing microtubules. This leads to a concentration-dependent inhibition of microtubule polymerization.[3] Studies have shown that APM competitively inhibits the binding of another well-characterized microtubule-disrupting herbicide, oryzalin, to plant tubulin.[5] This suggests that APM and oryzalin share a common or overlapping binding site on the tubulin molecule.[5] The binding of APM to tubulin is a reversible process.[4][7]
Specificity for Plant Tubulin
A remarkable feature of this compound is its high specificity for plant tubulin.[3][6] While it potently inhibits microtubule assembly in plant cells, it has no discernible effect on microtubules in mammalian cells, such as mouse 3T3 fibroblasts, even at concentrations significantly higher than those required for activity in plants.[3][5][6] This selectivity points to structural differences between plant and animal tubulins in the APM binding site.
Effects on the Cell Cycle and Apoptosis
By disrupting the formation and function of the mitotic spindle, this compound causes an arrest of the cell cycle in the G2/M phase.[8][9] This mitotic arrest is a common consequence of the action of microtubule-targeting agents.[1][2] Prolonged mitotic arrest can trigger a signaling cascade that ultimately leads to programmed cell death, or apoptosis.[2][9]
Quantitative Data
The interaction of this compound with tubulin has been characterized by several key quantitative parameters. These values are crucial for understanding the potency and mechanism of action of the compound.
| Parameter | Value | Organism/System | Reference |
| Ki (Oryzalin competition) | 5 µM | Tobacco (Nicotiana tabacum) tubulin | [5] |
| Kd ([14C]oryzalin binding) | 117 nM | Tobacco (Nicotiana tabacum) tubulin | [5] |
| Concentration for complete microtubule depolymerization | 1 to 3 µM | Plant cell suspension cultures | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction between this compound and tubulin.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) as microtubules form.[9][10][11]
Materials:
-
Purified plant tubulin (e.g., from tobacco BY-2 cells)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
GTP (Guanosine triphosphate) stock solution (100 mM)
-
Glycerol
-
This compound (APM) stock solution in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[9]
-
Prepare serial dilutions of APM in General Tubulin Buffer from the stock solution. A vehicle control (DMSO) should also be prepared.
-
Pipette 10 µL of the APM dilutions or vehicle control into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[9]
-
Analyze the data by plotting absorbance versus time. The rate and extent of polymerization in the presence of APM are compared to the vehicle control. The IC50 value can be determined from a dose-response curve.[11]
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the effects of this compound on the microtubule cytoskeleton within intact cells.[12][13]
Materials:
-
Plant cell suspension culture (e.g., tobacco BY-2) or root tips
-
This compound (APM)
-
Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)
-
Cell wall digesting enzymes (e.g., cellulase, pectinase)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
DAPI (for nuclear staining)
-
Microscope slides coated with poly-L-lysine
-
Fluorescence microscope
Procedure:
-
Treat plant cells with various concentrations of APM for a specified duration (e.g., 1 hour).[4]
-
Fix the cells with the fixative solution.[14]
-
Briefly incubate the fixed cells in cell wall-digesting enzymes to allow for cell separation and antibody penetration.[12]
-
Adhere the cells to poly-L-lysine coated microscope slides.
-
Permeabilize the cells with permeabilization buffer.[14]
-
Block non-specific antibody binding with blocking solution.[14]
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash the cells with PBS.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the microtubules and nuclei using a fluorescence microscope. Compare the microtubule organization in APM-treated cells to untreated control cells.
Competitive Binding Assay
This assay is used to determine if this compound competes with a known tubulin-binding ligand, such as radiolabeled oryzalin, for the same binding site.[5]
Materials:
-
Purified plant tubulin
-
Radiolabeled ligand (e.g., [14C]oryzalin)
-
Unlabeled this compound (APM)
-
Binding buffer
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubate a constant concentration of purified tubulin with a constant concentration of [14C]oryzalin in the presence of increasing concentrations of unlabeled APM.
-
Allow the binding reaction to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate protein-bound ligand from free ligand.
-
Wash the filters with cold binding buffer to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The amount of bound [14C]oryzalin will decrease as the concentration of the competing ligand (APM) increases.
-
The inhibition constant (Ki) for APM can be calculated from the data using appropriate binding models.[5]
Visualizations
Signaling Pathway of APM-induced Cell Cycle Arrest and Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Biologia plantarum: Effect of anti-microtubular drug amiprophos-methyl on somatic embryogenesis and DNA ploidy levels in alfalfa and carrot cell suspension cultures [bp.ueb.cas.cz]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence microscopy of organized microtubule arrays in structurally stabilized meristematic plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Amiprofos-methyl: A Technical Guide to its Biochemical and Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiprofos-methyl (APM) is a phosphoric amide herbicide recognized for its potent and specific activity as a microtubule-disrupting agent in plant cells. Its primary mechanism of action involves the direct inhibition of tubulin polymerization, a critical process for cell division, elongation, and intracellular transport. This disruption leads to a cascade of physiological effects, most notably the arrest of the cell cycle at the metaphase stage. APM's selectivity for plant tubulin over its animal counterparts has made it a valuable tool in agricultural science and plant cell biology research. This technical guide provides an in-depth overview of the biochemical and physiological effects of this compound, detailing its mechanism of action, quantitative effects on cellular processes, and the experimental protocols used to elucidate these effects.
Introduction
This compound, with the chemical name O-methyl O-(4-methyl-2-nitrophenyl) N-isopropylphosphoramidothioate, is a member of the phosphoric amide class of herbicides.[1] Its herbicidal activity stems from its ability to interfere with microtubule dynamics, essential for the structural integrity and function of the cytoskeleton in eukaryotic cells.[2][3] Unlike some other microtubule-targeting agents, APM exhibits a remarkable specificity for plant tubulin, with minimal effects observed on microtubules in animal cells.[2][4] This selectivity makes it a subject of interest not only for its agricultural applications but also as a molecular probe to study the intricacies of the plant cytoskeleton.
Biochemical Effects
Mechanism of Action: Inhibition of Tubulin Polymerization
The core biochemical effect of this compound is the inhibition of microtubule polymerization.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions. APM directly binds to plant tubulin, preventing the assembly of these heterodimers into microtubules.[2][5] This action is competitive with other tubulin-binding agents like oryzalin, suggesting they may share or have overlapping binding sites on the tubulin molecule.[6] The inhibition of polymerization disrupts the formation of essential microtubule structures, including the mitotic spindle and cortical microtubule arrays.[3]
Quantitative Data on Biochemical Interactions
The interaction of this compound with plant tubulin and its subsequent effects on cellular processes have been quantified in several studies. These findings are summarized in the tables below for ease of comparison.
Table 1: In Vitro Effects of this compound on Tubulin and Microtubules
| Parameter | Organism/System | Value | Reference(s) |
| Inhibition Constant (Ki) | Tobacco (Nicotiana tabacum) tubulin | 5 µM | [6][7] |
| Effect on Polymerization | Taxol-induced rose microtubule polymerization | Concentration-dependent inhibition | [2] |
| Effect on Polymerization | Taxol-induced bovine brain microtubules | No effect at concentrations 10x higher than those inhibiting plant tubulin | [2][4] |
| Microtubule Depolymerization | Preformed, taxol-stabilized tobacco microtubules | Depolymerized by low micromolar concentrations | [6] |
Table 2: Physiological and Cellular Effects of this compound
| Effect | Organism/System | Concentration | Observation | Reference(s) |
| Microtubule Depolymerization | Plant cell suspension cultures | 1 to 3 µM | Complete depolymerization of cortical and mitotic microtubule arrays in 1 hour. | [5] |
| Metaphase Arrest | Plant cells | Not specified | Blocks metaphase in the root's meristem. | [8] |
| Growth Inhibition | Tobacco cells | Threshold range for microtubule depolymerization | Growth inhibition is caused by microtubule depolymerization. | [6] |
| Effect on Animal Cells | Mouse 3T3 fibroblasts | Not specified | No apparent effect on microtubules. | [6] |
Physiological Effects
Disruption of Cell Division and the Cell Cycle
The most prominent physiological consequence of APM's biochemical activity is the disruption of cell division. By preventing the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, APM causes cells to arrest in metaphase.[8] This leads to an accumulation of cells at this stage of the cell cycle and can induce polyploidy.[9] The effect is reversible; upon removal of APM, cells can often resume the cell cycle.[5][10]
Impact on Cell Morphology and Development
Cortical microtubules play a crucial role in determining cell shape and guiding the deposition of cellulose microfibrils in the cell wall. The depolymerization of these microtubules by APM can lead to altered cell morphology and developmental abnormalities in plants.[3] This is a key aspect of its herbicidal action, as it disrupts normal growth and development.
Secondary Effects
While the primary effect of this compound is on microtubule dynamics, the disruption of such a fundamental cellular component can lead to secondary effects. However, based on available literature, APM's mechanism is considered a direct poisoning of microtubule dynamics rather than an indirect effect through deregulation of other signaling pathways, such as intracellular calcium levels.[2] There is limited direct evidence to suggest that APM significantly induces oxidative stress or broadly alters secondary metabolism as a primary mode of action. Any such effects are likely downstream consequences of the primary cytoskeletal disruption.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol is adapted from methods used to study the effect of compounds on microtubule assembly.
Objective: To determine the effect of this compound on the in vitro polymerization of purified plant tubulin.
Principle: Microtubule polymerization scatters light, and the increase in turbidity can be measured spectrophotometrically at 340-350 nm.
Materials:
-
Purified plant tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
GTP (Guanosine triphosphate) solution (e.g., 10 mM)
-
This compound (APM) stock solution in a suitable solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
Pre-warmed 96-well microtiter plates
Procedure:
-
Prepare a tubulin solution at the desired concentration (e.g., 2-4 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP (final concentration 1 mM). Keep on ice.
-
Prepare serial dilutions of APM in General Tubulin Buffer. Include a vehicle control (solvent only).
-
In a pre-warmed (37°C) 96-well plate, add the APM dilutions and the vehicle control.
-
To initiate the polymerization reaction, add the cold tubulin solution to each well.
-
Immediately place the plate in the temperature-controlled spectrophotometer set at 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).
-
Plot absorbance versus time to generate polymerization curves. Analyze the curves for changes in the lag phase, polymerization rate (Vmax), and the final plateau, comparing the APM-treated samples to the control.
Whole-Mount Immunolocalization of Microtubules in Plant Cells
This protocol provides a general framework for visualizing the effects of this compound on microtubule arrays in plant tissues, such as Arabidopsis thaliana roots.
Objective: To visualize the organization of microtubule arrays in plant cells following treatment with this compound.
Principle: Specific primary antibodies against tubulin are used to label microtubules within fixed and permeabilized plant cells. A fluorescently tagged secondary antibody then binds to the primary antibody, allowing for visualization by fluorescence microscopy.
Materials:
-
Plant seedlings (e.g., 5-day-old Arabidopsis thaliana)
-
This compound (APM)
-
Fixation solution (e.g., 4% paraformaldehyde in microtubule-stabilizing buffer [MTSB: 50 mM PIPES, 5 mM EGTA, 5 mM MgSO4, pH 7.0])
-
Cell wall digestion enzyme solution (e.g., 0.2% Driselase, 0.15% Macerozyme in 2 mM MES, pH 5.0)
-
Permeabilization buffer (e.g., 3% IGEPAL CA-630, 10% DMSO in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., monoclonal anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI or Propidium Iodide for nuclear staining (optional)
-
Antifade mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Treatment: Incubate seedlings in liquid culture medium containing the desired concentration of APM or a vehicle control for the specified duration.
-
Fixation: Transfer seedlings to the fixation solution and apply a vacuum for a short period to aid infiltration. Incubate for approximately 1 hour at room temperature.
-
Washing: Wash the seedlings several times with MTSB.
-
Cell Wall Digestion: Incubate the seedlings in the cell wall digestion enzyme solution at 37°C for 30-60 minutes, or until tissues are sufficiently softened.
-
Permeabilization: Wash with PBS and then incubate in permeabilization buffer for 30-60 minutes.
-
Blocking: Wash with PBS and incubate in blocking solution for at least 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the seedlings in the primary antibody solution (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash extensively with PBS.
-
Secondary Antibody Incubation: Incubate in the fluorescently-labeled secondary antibody solution (diluted in blocking buffer) for several hours at room temperature in the dark.
-
Washing and Mounting: Wash with PBS, optionally stain with a nuclear counterstain, and mount on a microscope slide with antifade medium.
-
Imaging: Observe the microtubule structures using a confocal or fluorescence microscope. Compare the microtubule organization in APM-treated and control samples.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps to analyze the effect of this compound on the cell cycle distribution of plant protoplasts or cell suspensions.
Objective: To quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.
Principle: A fluorescent dye that stoichiometrically binds to DNA (e.g., propidium iodide, PI) is used to stain the nuclei of fixed and permeabilized cells. The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer. Cells in G1 have a 2N DNA content, cells in G2/M have a 4N DNA content, and cells in S phase have an intermediate DNA content.
Materials:
-
Plant cell suspension culture or isolated protoplasts
-
This compound (APM)
-
Fixative (e.g., 70% ethanol)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treatment: Treat the plant cell culture with various concentrations of APM or a vehicle control for a defined period.
-
Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight or longer at -20°C.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for at least 30 minutes to degrade RNA, which can also be stained by PI.
-
Staining: Add the PI staining solution and incubate in the dark for at least 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect fluorescence data from a sufficient number of cells (e.g., 10,000-20,000 events).
-
Data Analysis: Generate a histogram of DNA content (PI fluorescence). Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of APM-treated samples to the control.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dokumen.pub [dokumen.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol: an improved and universal procedure for whole-mount immunolocalization in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secondary Metabolites of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
Amiprofos-Methyl: A Deep Dive into its Selective Disruption of Plant Tubulin
For Researchers, Scientists, and Drug Development Professionals
Amiprofos-methyl (APM) stands as a significant tool in herbicide development and a subject of interest in cell biology due to its remarkable specificity for plant tubulin over its animal counterparts. This technical guide synthesizes the current understanding of APM's mechanism of action, providing a detailed look at its biochemical interactions, the experimental protocols used to elucidate its function, and the quantitative data that underscores its selectivity.
Core Mechanism: Competitive Inhibition and Microtubule Depolymerization
This compound exerts its herbicidal effects by directly interfering with the dynamics of microtubules, essential components of the eukaryotic cytoskeleton responsible for cell division, structure, and intracellular transport.[1][2][3] The primary mechanism of APM is the inhibition of tubulin polymerization, the process by which tubulin dimers assemble to form microtubules.[4][5]
Biochemical studies have revealed that APM is a competitive inhibitor of oryzalin binding to plant tubulin.[6] Oryzalin is another potent dinitroaniline herbicide known to bind to plant tubulin and disrupt microtubule formation.[7] This competitive inhibition indicates that APM and oryzalin likely share the same or an overlapping binding site on the plant tubulin molecule.[6] This interaction leads to the depolymerization of existing microtubules and prevents the formation of new ones, ultimately causing a halt in the cell cycle and leading to plant death.[6][8]
Quantitative Analysis of Specificity
The profound selectivity of this compound for plant tubulin is best illustrated through quantitative data derived from various biochemical and cellular assays. The following table summarizes the key findings from comparative studies.
| Parameter | Plant Tubulin (Tobacco) | Animal Tubulin (Bovine Brain) | Reference |
| Inhibition of Polymerization | Complete inhibition at low micromolar concentrations | No effect at 10x the concentration required for plant tubulin inhibition | [4] |
| Ki for Oryzalin Binding Inhibition | 5 µM | Not Applicable | [6] |
| Effect on Cellular Microtubules | Depolymerization at concentrations that inhibit cell growth | No apparent effect on microtubules in mouse 3T3 fibroblasts | [6] |
Experimental Protocols
The investigation into this compound's mode of action relies on a set of well-established experimental protocols. Below are detailed methodologies for key experiments.
Tubulin Isolation
a) Plant Tubulin Isolation (e.g., from Tobacco BY-2 cells):
A common method for purifying plant tubulin is through affinity chromatography.[9] One effective technique utilizes the TOG (Tumor Overexpressed Gene) domains of tubulin-binding proteins as an affinity ligand.[9]
-
Cell Culture and Lysis: Actively dividing plant cell cultures, such as tobacco BY-2, are harvested and lysed in a suitable buffer to release cellular contents.[9]
-
Clarification: The lysate is centrifuged at high speed to remove cell debris and organelles.
-
Affinity Chromatography: The clarified supernatant is passed through a column containing immobilized TOG domains. Plant tubulin binds to the TOG domains with high affinity.[9]
-
Elution: After washing the column to remove non-specifically bound proteins, the purified plant tubulin is eluted.
-
Concentration and Storage: The eluted tubulin is concentrated and stored at -80°C in a cryoprotectant-containing buffer.[10]
b) Animal Tubulin Isolation (e.g., from Bovine Brain):
Bovine brain is a rich source of tubulin and is often used as the animal counterpart in comparative studies.[10]
-
Homogenization: Fresh or frozen bovine brain tissue is homogenized in a polymerization buffer.
-
Clarification: The homogenate is centrifuged to remove large cellular debris.
-
Polymerization and Depolymerization Cycles: The supernatant is subjected to cycles of temperature-induced polymerization (at 37°C) and depolymerization (at 4°C). This process enriches for tubulin, as it is one of the few proteins that exhibits this behavior.
-
Ion-Exchange Chromatography: Further purification is achieved through ion-exchange chromatography to separate tubulin from microtubule-associated proteins (MAPs).
-
Storage: The purified tubulin is stored at -80°C.[10]
In Vitro Tubulin Polymerization Assay
This assay is fundamental to determining the effect of compounds on microtubule formation. It can be performed using two primary methods: turbidity measurement or fluorescence detection.[11][12]
a) Turbidity-Based Assay:
This method relies on the principle that the formation of microtubules from tubulin dimers increases the turbidity of the solution, which can be measured as an increase in absorbance at 340-350 nm.[11][13]
-
Reagent Preparation:
-
Reaction Setup:
-
Initiation and Measurement:
-
Initiate the polymerization by adding the cold tubulin polymerization mix to the wells of the pre-warmed plate.[11]
-
Immediately place the plate in a temperature-controlled microplate reader set to 37°C.[13]
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).[11]
-
b) Fluorescence-Based Assay:
This method utilizes a fluorescent reporter, such as DAPI, which exhibits increased fluorescence upon binding to polymerized microtubules.[12]
-
Reagent Preparation: Similar to the turbidity-based assay, with the addition of a fluorescent dye like DAPI to the polymerization buffer.[12]
-
Reaction Setup: The setup is analogous to the turbidity assay, using an opaque 96-well plate suitable for fluorescence measurements.
-
Initiation and Measurement:
-
Initiate the reaction as described above.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at regular intervals at 37°C.[11]
-
Competitive Binding Assay
This assay is used to determine if this compound competes with a known tubulin-binding ligand, such as radiolabeled oryzalin.
-
Incubation: Incubate purified plant tubulin with a constant concentration of [14C]oryzalin and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: Separate the tubulin-bound [14C]oryzalin from the free ligand. This can be achieved through methods like gel filtration or filter binding assays.
-
Quantification: Quantify the amount of bound [14C]oryzalin using liquid scintillation counting.
-
Data Analysis: A decrease in the amount of bound [14C]oryzalin with increasing concentrations of this compound indicates competitive binding. The inhibition constant (Ki) can then be calculated.[6]
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Differential action of this compound on plant versus animal cells.
Caption: Experimental workflow for a turbidity-based tubulin polymerization assay.
Conclusion
The specificity of this compound for plant tubulin is a well-documented phenomenon, supported by robust quantitative data and detailed biochemical studies. Its ability to inhibit plant microtubule polymerization while leaving animal microtubules largely unaffected makes it a valuable selective herbicide. The experimental protocols outlined in this guide provide a framework for the continued investigation of tubulin-targeting compounds, which is crucial for the development of new herbicides and for advancing our fundamental understanding of cytoskeletal dynamics in different kingdoms of life. The clear distinction in the interaction of APM with plant and animal tubulin highlights the subtle but significant structural and conformational differences between these homologous proteins, offering a promising avenue for the design of highly targeted therapeutic and agricultural agents.
References
- 1. researchgate.net [researchgate.net]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. news.stanford.edu [news.stanford.edu]
- 4. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytogenetic effect of herbicides on plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity purification of tubulin from plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
Early research on Amiprofos-methyl as a phosphoric amide herbicide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprofos-methyl (APM), chemically known as O-methyl O-(4-methyl-2-nitrophenyl) N-isopropylphosphoramidothioate, is a phosphoric amide herbicide that emerged from early research as a potent inhibitor of plant growth. Its mechanism of action is primarily attributed to the disruption of microtubule polymerization, a crucial process for cell division, elongation, and overall plant development. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its biochemical activity, experimental evaluation, and its relationship with other classes of herbicides.
Core Mechanism of Action: Inhibition of Plant Microtubule Polymerization
Early studies unequivocally identified this compound as a specific and potent anti-microtubule agent in plants.[1][2] The herbicidal activity of APM stems from its ability to directly interfere with the dynamics of microtubule assembly. Unlike some other compounds that may indirectly affect microtubules, APM has been shown to directly poison microtubule dynamics in plant cells.[1][2] This effect is selective for plant tubulin, as significantly higher concentrations of APM are required to affect microtubule assembly in animal cells, such as bovine brain microtubules.[1][3]
The proposed mechanism involves APM binding to tubulin subunits, preventing their polymerization into microtubules. This leads to the depolymerization of existing microtubule structures within the plant cells. The disruption of the microtubule network has profound consequences on cellular processes that are dependent on a functional cytoskeleton, including mitosis, cell plate formation, and the directional control of cell expansion.
Quantitative Data on Bioactivity
The following tables summarize key quantitative data from early research on this compound, providing insights into its potency and binding affinity.
| Parameter | Value | Organism/System | Reference |
| Inhibition Constant (Ki) | 5 µM | Tobacco (Nicotiana tabacum) tubulin, competitive inhibition of [14C]oryzalin binding | [1] |
| Dissociation Constant (Kd) | 117 nM | Tobacco tubulin for [14C]oryzalin | [1] |
| IC50 (Growth Inhibition) | 3.5 µM | Plasmodium falciparum | |
| Mitochondrial Respiration (ID50) | 140 nM | Inhibition of calcium accumulation in corn mitochondria | |
| Tubulin Polymerization Inhibition | Complete inhibition at 0.1 µM | Haemanthus endosperm cells | |
| Effect on Animal Tubulin | No effect up to 100 µM | Bovine brain tubulin polymerization |
Table 1: In Vitro Bioactivity of this compound
| Plant Species | Observation | APM Concentration | Reference |
| Rose (cultured cells) | Concentration-dependent inhibition of taxol-induced microtubule polymerization | Not specified | [1] |
| Tobacco (cultured cells) | Depolymerization of preformed, taxol-stabilized microtubules | Low micromolar | [1] |
| Tobacco (cultured cells) | Growth inhibition correlated with microtubule depolymerization | Threshold range for depolymerization | [1] |
| Micrasterias denticulata | Inhibition of post-mitotic nuclear and chloroplast migration | 10⁻³ to 10⁻⁶ M | |
| Wheat | Disruption of the microtubular system in root cells | 3 x 10⁻³ M | |
| Carrot | Cross-resistance to amiprophos-methyl in dinitroaniline-resistant lines | Not specified |
Table 2: Herbicidal Effects of this compound on Various Plant Systems
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This protocol is a generalized procedure based on methods described in early studies to assess the effect of this compound on microtubule assembly.
Objective: To determine the inhibitory effect of this compound on the polymerization of plant tubulin in vitro.
Materials:
-
Purified plant tubulin (e.g., from cultured rose or tobacco cells)
-
Polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 2 mM EGTA, 1 mM MgCl2, 1 mM GTP)
-
Taxol (to promote microtubule assembly)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Tubulin Preparation: Purify tubulin from plant cell cultures using established protocols, often involving cycles of polymerization and depolymerization and chromatography.
-
Reaction Mixture: In a cuvette, combine the polymerization buffer, purified tubulin, and GTP.
-
Initiation of Polymerization: Add Taxol to the reaction mixture to induce microtubule polymerization.
-
Addition of Inhibitor: Introduce varying concentrations of this compound (or the solvent control) to the reaction mixtures.
-
Monitoring Polymerization: Immediately place the cuvettes in a spectrophotometer set to 37°C. Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the change in absorbance versus time for each concentration of this compound. The rate and extent of polymerization in the presence of the inhibitor are compared to the control to determine the inhibitory effect.
Competitive Binding Assay with [14C]oryzalin
This protocol outlines the methodology used to investigate the competitive binding of this compound and the dinitroaniline herbicide oryzalin to plant tubulin.
Objective: To determine if this compound competes with oryzalin for the same binding site on plant tubulin.
Materials:
-
Purified plant tubulin
-
[14C]oryzalin (radiolabeled oryzalin)
-
Unlabeled this compound
-
Binding buffer
-
Filtration apparatus (e.g., glass fiber filters)
-
Scintillation counter
Procedure:
-
Incubation: Incubate purified plant tubulin with a constant concentration of [14C]oryzalin in the presence of increasing concentrations of unlabeled this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters to separate the tubulin-ligand complexes from the unbound radiolabeled oryzalin.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound [14C]oryzalin is plotted against the concentration of this compound. A decrease in the amount of bound [14C]oryzalin with increasing concentrations of this compound indicates competitive binding. The inhibition constant (Ki) can be calculated from this data.
Signaling Pathways and Experimental Workflows
Caption: Mode of action of this compound.
Caption: Experimental workflow for assessing herbicidal activity.
Relationship with Dinitroaniline Herbicides
This compound is often compared to the dinitroaniline class of herbicides (e.g., trifluralin, oryzalin) due to their similar mode of action. Both classes of compounds are known to disrupt microtubule assembly in plants. The competitive binding studies demonstrating that this compound can displace oryzalin from its binding site on tubulin strongly suggest that they share a common or overlapping binding domain.
This shared mechanism is further supported by observations of cross-resistance. For instance, carrot cell lines resistant to dinitroaniline herbicides also exhibit resistance to this compound. This indicates a common basis for their herbicidal activity, likely at the level of the tubulin protein itself.
Synthesis of this compound
-
Phosphorus Oxychloride Reaction: Phosphorus oxychloride (POCl₃) is reacted with an alcohol, such as methanol, to form a dichlorophosphate intermediate.
-
Amination: The dichlorophosphate is then reacted with an amine, in this case, isopropylamine, to yield a phosphoramidic dichloride.
-
Condensation with Phenol: The final step involves the condensation of the phosphoramidic dichloride with the desired substituted phenol, 4-methyl-2-nitrophenol, in the presence of a base to yield this compound.
Variations of this synthetic scheme exist, but the core principle involves the sequential formation of the P-O-alkyl, P-N-alkyl, and P-O-aryl bonds.
Conclusion
Early research on this compound established it as a potent and selective inhibitor of plant microtubule polymerization. Its mode of action, involving direct interaction with plant tubulin, places it in a similar functional class as the dinitroaniline herbicides. The quantitative data on its bioactivity and the detailed experimental protocols for its evaluation provide a solid foundation for further research and development in the field of herbicides and microtubule-targeting agents. The specific disruption of a fundamental cellular process in plants, with lower toxicity to animal cells, highlights the potential for developing targeted and effective agricultural chemicals.
References
Amiprofos-Methyl: An In-depth Technical Guide to its Impact on Plant Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amiprofos-methyl (APM) is a phosphoric amide herbicide with a highly specific mode of action targeting the plant cytoskeleton. It acts as a potent and reversible inhibitor of microtubule polymerization in plant cells, leading to disruptions in cell division, elongation, and overall morphogenesis. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies associated with the study of this compound's effects on plant cytoskeleton dynamics. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Mechanism of Action: A Direct Poison to Plant Microtubules
This compound's primary mechanism of action is the direct inhibition of microtubule polymerization in plant cells.[1][2] Unlike some other microtubule-disrupting agents, APM does not appear to act indirectly by altering intracellular calcium levels.[1][2] Its effect is specific to plant tubulin, with no significant impact observed on mammalian tubulin, highlighting its potential for targeted herbicidal applications.[1][2][3]
APM competitively inhibits the binding of other microtubule-disrupting agents, such as oryzalin, to plant tubulin.[3] This suggests that APM binds to a site on the tubulin dimer that is critical for the addition of subunits to a growing microtubule. The binding of APM to tubulin prevents the formation of stable microtubules, leading to a net depolymerization of existing microtubule arrays.[3][4] This disruption of microtubule dynamics is the root cause of the various physiological effects observed in plants treated with APM.
Impact on Cytoskeleton Dynamics and Cellular Processes
Microtubule Depolymerization
APM induces a rapid and reversible depolymerization of both cortical and mitotic microtubule arrays in sensitive plant cells.[4][5] The effect is concentration-dependent, with complete depolymerization observed within an hour at low micromolar concentrations.[4][5] Recovery from APM treatment is also rapid, with short cortical microtubules reappearing within hours after the removal of the herbicide.[4][5] This reversibility makes APM a valuable tool for studying the role of microtubules in various cellular processes.
Disruption of Cell Division and Morphogenesis
By disrupting the mitotic spindle, APM effectively inhibits cell division, often leading to an accumulation of cells in metaphase.[4] The disruption of cortical microtubules, which guide the deposition of cellulose microfibrils in the cell wall, results in altered cell elongation and abnormal morphogenesis.[4][6] This is often observed as a swelling of the root tip in treated plants.[6]
Interaction with Microfilaments
The primary target of APM is the microtubule cytoskeleton. While there is no evidence for a direct interaction with actin microfilaments, the disruption of microtubules can indirectly affect the organization and function of the actin cytoskeleton.[4] Microtubules and microfilaments are known to interact and cooperate in various cellular processes, such as organelle positioning and cell expansion. Therefore, the severe disruption of the microtubule network by APM likely has secondary consequences for the actin cytoskeleton's function.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the effects of this compound on plant cytoskeleton dynamics.
| Parameter | Organism/System | Value | Reference |
| Concentration for complete microtubule depolymerization | Plant cell suspension cultures | 1-3 µM (in 1 hour) | [4][5] |
| Inhibition constant (Ki) for competitive inhibition of [14C]oryzalin binding to tubulin | Tobacco (Nicotiana tabacum cv Bright Yellow-2) | 5 µM | [3] |
| Dissociation constant (Kd) for [14C]oryzalin binding to tubulin | Tobacco (Nicotiana tabacum cv Bright Yellow-2) | 117 nM | [3] |
| Concentration for inhibition of post-mitotic nuclear and chloroplast migration | Micrasterias denticulata | 10⁻³ to 10⁻⁶ M | [4] |
| Concentration for root swelling | Nicotiana plumbaginifolia | 0.1–10 µM | [6] |
Experimental Protocols
In Vitro Microtubule Polymerization Assay
This protocol is a generalized procedure based on methodologies described in the literature for assessing the effect of compounds on microtubule polymerization.[1][7][8]
Objective: To determine the effect of this compound on the rate and extent of plant tubulin polymerization in vitro.
Materials:
-
Purified plant tubulin (e.g., from tobacco BY-2 cells)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
-
GTP solution (100 mM)
-
This compound (APM) stock solution in DMSO
-
DMSO (vehicle control)
-
96-well microplate (half-area, clear bottom)
-
Temperature-controlled spectrophotometer or fluorometer capable of reading at 340 nm (for absorbance) or with appropriate filters for a fluorescent reporter.
Procedure:
-
Preparation of Reagents:
-
Thaw purified plant tubulin on ice.
-
Prepare a working solution of GTP in G-PEM buffer.
-
Prepare serial dilutions of APM in G-PEM buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%. Prepare a vehicle control with the same final DMSO concentration.
-
-
Reaction Setup:
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
G-PEM buffer
-
APM dilution or vehicle control
-
Purified tubulin (to a final concentration of ~2-4 mg/mL)
-
-
-
Initiation of Polymerization:
-
Place the microplate in the temperature-controlled plate reader set to 37°C.
-
Immediately before starting the measurement, add GTP to each well to a final concentration of 1 mM to initiate polymerization.
-
-
Data Acquisition:
-
Measure the change in absorbance at 340 nm or fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
Plot the absorbance/fluorescence values against time to generate polymerization curves.
-
Calculate the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each concentration of APM.
-
Determine the IC50 value of APM for the inhibition of microtubule polymerization.
-
Immunofluorescence Microscopy of Plant Cells
This protocol provides a general framework for visualizing the effects of APM on microtubule arrays in plant cells.
Objective: To visualize the organization of microtubule arrays in plant cells following treatment with this compound.
Materials:
-
Plant seedlings or cell suspension cultures
-
This compound (APM)
-
Fixative solution (e.g., 4% paraformaldehyde in microtubule-stabilizing buffer)
-
Cell wall digesting enzymes (e.g., cellulase, pectinase)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
DAPI or other nuclear stain
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Confocal or fluorescence microscope
Procedure:
-
Plant Material and Treatment:
-
Grow plant seedlings or cell cultures under standard conditions.
-
Treat the plant material with various concentrations of APM or a vehicle control for a defined period (e.g., 1-3 hours).
-
-
Fixation:
-
Fix the cells in a freshly prepared fixative solution.
-
-
Cell Wall Digestion (for tissues):
-
If working with tissues, partially digest the cell walls using an enzyme cocktail to allow antibody penetration.
-
-
Permeabilization:
-
Permeabilize the cells with a detergent-containing buffer to allow antibodies to enter the cells.
-
-
Immunolabeling:
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary anti-tubulin antibody.
-
Wash thoroughly with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash thoroughly with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI if desired.
-
Mount the samples in an antifade medium on a microscope slide.
-
-
Imaging:
-
Visualize the microtubule arrays using a confocal or fluorescence microscope.
-
Capture images and analyze the effects of APM on microtubule organization.
-
Signaling Pathways: An Indirect Consequence
Currently, there is no evidence to suggest that this compound directly activates a specific signaling pathway in plants. Instead, the observed cellular responses are considered downstream consequences of the physical disruption of the microtubule cytoskeleton. The plant cell possesses intricate signaling networks that monitor the status of the cytoskeleton. Disruption of this critical cellular component can trigger stress responses and developmental checkpoints. For instance, the disorganization of cortical microtubules can affect the signaling of hormones like auxin, which are involved in cell growth and patterning.[9] However, these are indirect effects rather than a direct APM-triggered signaling cascade.
Conclusion and Future Directions
This compound remains a valuable tool for plant cell biologists due to its specific, potent, and reversible inhibition of microtubule polymerization. Its mechanism of action is well-characterized at the molecular level, providing a clear understanding of its herbicidal properties. Future research could focus on identifying the precise binding site of APM on plant tubulin, which could aid in the design of new herbicides with improved efficacy and specificity. Furthermore, exploring the downstream signaling events that are triggered by the APM-induced disruption of the cytoskeleton could provide deeper insights into how plant cells sense and respond to cytoskeletal damage. The development of resistant plant lines and the analysis of the mutations conferring resistance will also continue to be a fruitful area of research.[6][10]
References
- 1. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physical forces regulate plant development and morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Herbicide resistance caused by spontaneous mutation of the cytoskeletal protein tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amiprofos-methyl in Plant Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprofos-methyl (APM) is a phosphoric amide herbicide recognized for its specific and potent activity as an anti-microtubule agent in plant cells.[1][2] Its mechanism of action involves the direct inhibition of microtubule polymerization, leading to the disruption of essential cellular processes such as cell division, elongation, and intracellular organization.[2][3][4] This makes APM a valuable tool for studying microtubule dynamics, cell cycle regulation, and the effects of herbicides on plant cellular structures. Notably, APM demonstrates a higher binding affinity for plant tubulin compared to colchicine and exhibits greater efficacy at lower concentrations.[3][5] Its effects are also reversible, allowing for the study of microtubule recovery.[3][6]
Mechanism of Action
This compound directly interferes with the dynamics of microtubules in plant cells by inhibiting the polymerization of tubulin dimers.[1][2] It competitively inhibits the binding of other dinitroaniline herbicides like oryzalin to plant tubulin, with an inhibition constant (Ki) of approximately 5 µM.[1][4] This disruption of microtubule formation leads to the depolymerization of both cortical and mitotic microtubule arrays, ultimately causing growth inhibition.[1][3][4][6] APM's specificity for plant tubulin makes it a selective tool with minimal direct impact on the microtubules of animal cells at similar concentrations.[2][4][7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the application and effects of this compound in plant cell culture.
Table 1: Effective Concentrations of this compound
| Parameter | Value | Cell Type/Species | Reference |
| Complete Depolymerization of Microtubules | 1 - 3 µM | Plant cell suspension cultures | [3][6] |
| Inhibition of Tobacco Cell Growth | Threshold range of depolymerization | Tobacco cells | [1][4] |
| Inhibition Constant (Ki) for Oryzalin Binding | 5 µM | Tobacco tubulin | [1][4] |
| Induction of Polyploidization | 1.6 - 12.8 µM | Alfalfa cell suspension cultures | [5] |
Table 2: Treatment Times and Reversibility
| Parameter | Time | Conditions | Reference |
| Complete Microtubule Depolymerization | 1 hour | 1 - 3 µM APM treatment | [3][6] |
| Onset of Recovery After APM Removal | As early as 5 minutes | Removal of APM from culture medium | [3][6] |
| Appearance of Short, Cortical Microtubules | 3 hours | After APM removal | [3][6] |
| Formation of Complete Microtubule Arrays | Within 22 hours | After APM removal | [3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions of this compound for use in plant cell culture.
Materials:
-
This compound (APM) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water or appropriate culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Due to its chemical nature, APM is often dissolved in DMSO.
-
Calculate the required amount of APM powder to prepare a 10 mM stock solution.
-
In a sterile microcentrifuge tube, dissolve the weighed APM powder in the appropriate volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 1 µM):
-
Thaw an aliquot of the 10 mM APM stock solution.
-
Perform a serial dilution to achieve the desired final concentration in your plant cell culture medium. For example, to prepare a 1 µM working solution in 10 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile medium to get a 10 µM solution.
-
Add 1 mL of the 10 µM intermediate solution to 9 mL of the final culture medium to achieve a final concentration of 1 µM.
-
-
Always prepare fresh working solutions for each experiment.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without APM.
-
Protocol 2: Treatment of Plant Suspension Cells with this compound
This protocol describes the application of APM to plant cell suspension cultures to study its effects on cell division and microtubule organization.
Materials:
-
Actively growing plant cell suspension culture (e.g., Tobacco BY-2, Arabidopsis)
-
APM working solution (prepared as in Protocol 1)
-
Vehicle control solution (medium with DMSO)
-
Sterile flasks or multi-well plates for cell culture
-
Shaker incubator
-
Microscope with appropriate imaging capabilities (e.g., fluorescence for GFP-tagged tubulin)
-
Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Immunostaining reagents (if applicable)
Procedure:
-
Cell Culture Preparation:
-
Use a healthy, sub-cultured plant cell suspension in the exponential growth phase.
-
Aliquot the cell suspension into sterile flasks or multi-well plates.
-
-
Treatment Application:
-
Add the prepared APM working solution to the cell cultures to achieve the desired final concentrations (e.g., 1 µM, 3 µM, 5 µM).
-
To the control culture, add an equivalent volume of the vehicle control solution.
-
Incubate the treated and control cultures under standard growth conditions (e.g., temperature, light, and agitation).
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 1 hour, 3 hours, 24 hours) based on the experimental goals.
-
-
Observation and Analysis:
-
At the end of the incubation period, collect cell samples for analysis.
-
For visualizing microtubules:
-
If using a cell line with fluorescently tagged tubulin (e.g., GFP-MBD), observe the cells directly under a fluorescence microscope.
-
Alternatively, fix and permeabilize the cells.
-
Perform immunofluorescence staining using anti-tubulin antibodies followed by fluorescently labeled secondary antibodies.
-
-
For analyzing cell division:
-
Calculate the mitotic index by staining the cells with a DNA-binding dye (e.g., DAPI) and counting the percentage of cells in mitosis.
-
-
-
Reversibility Study (Optional):
-
To study the reversibility of APM's effects, gently pellet the treated cells by centrifugation.
-
Remove the APM-containing medium and wash the cells with fresh, sterile medium.
-
Resuspend the cells in fresh medium without APM.
-
Collect and analyze samples at different time points after washing (e.g., 5 min, 1 hr, 3 hr, 22 hr) to observe microtubule repolymerization.
-
Visualizations
Caption: Mechanism of action of this compound in plant cells.
Caption: Experimental workflow for APM treatment in plant cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. discovery.researcher.life [discovery.researcher.life]
Amiprofos-Methyl (APM): A Tool for Synchronizing Cell Division in Plants
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprofos-methyl (APM) is a potent and reversible inhibitor of microtubule polymerization in plant cells. This organophosphate herbicide acts by binding to plant tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle. This disruption of the spindle apparatus leads to an arrest of the cell cycle in the metaphase stage. The reversibility of its action makes APM a valuable tool for synchronizing cell division in plant tissues and cell cultures. Upon removal of APM, cells can synchronously re-enter the cell cycle, providing a large population of cells at the same developmental stage for various molecular and cytological studies. APM is often used in conjunction with other cell cycle-inhibiting agents, such as hydroxyurea, to achieve a high degree of synchrony.
Mechanism of Action
This compound specifically targets plant tubulin, inhibiting its polymerization into microtubules.[1] Microtubules are dynamic structures that form the mitotic spindle, which is responsible for segregating chromosomes during cell division. By preventing the formation of the spindle, APM effectively blocks cells in metaphase. The binding affinity of APM to plant tubulin is reported to be stronger than that of colchicine, another commonly used anti-mitotic agent.[1] Importantly, the effects of APM are reversible; upon removal of the chemical, microtubule arrays can reform, allowing the arrested cells to proceed through mitosis in a synchronized manner.[1][2]
Applications in Research and Drug Development
The ability to synchronize cell populations is crucial for a variety of research applications, including:
-
Cell Cycle Studies: Synchronized cell populations are invaluable for studying the temporal regulation of genes and proteins throughout the cell cycle.
-
Chromosome Analysis: Arresting a large number of cells in metaphase facilitates chromosome preparation for karyotyping, in situ hybridization, and other cytogenetic analyses.[3][4][5]
-
Drug Screening: Synchronized cell systems can be used to screen for compounds that affect specific phases of the cell cycle, aiding in the development of new herbicides or drugs that target cell division.
-
Polyploidy Induction: APM treatment can induce chromosome doubling, which is a useful technique in plant breeding for creating polyploid varieties with desirable traits.[1]
Data Presentation
The following tables summarize quantitative data from studies using this compound for cell synchronization in various plant species.
Table 1: Efficacy of this compound in Inducing Metaphase Arrest
| Plant Species | Treatment | Metaphase Index (%) | Reference |
| Barley (Hordeum vulgare) | 8 µM APM for 2 h | 12.57 | [1] |
| Barley (Hordeum vulgare) | 1.25 mM Hydroxyurea for 18 h followed by 4 µM APM for 2 h | 38.82 | [1] |
| White Campion (Melandrium album) | 1.25 mmol Hydroxyurea for 18 h, 5 h recovery, then 4 µmol APM for 4 h | ~50 | [3][4][5] |
| Wheat (Triticum aestivum) | 1.25 mmol Hydroxyurea for 18 h, 5 h recovery, then 4 µmol APM for 4 h | ~50 | [3][4][5] |
| Rye (Secale cereale) | 1.25 mmol Hydroxyurea for 18 h, 5 h recovery, then 4 µmol APM for 4 h | ~50 | [3][4][5] |
| Sugarcane (Saccharum spp.) | 2.5 µM APM for 3 h | Maximized metaphase chromosome accumulation | [6] |
Table 2: Comparison of this compound with Colchicine
| Parameter | This compound (APM) | Colchicine (COL) | Reference |
| Metaphase Index in Barley | 12.57% (8 µM for 2h) | 14.10% (1.25 mM) | [1] |
| Nuclear Aberrations in Barley | Not significant | 11.15% | [1] |
| Reversibility | Rapidly reversible | Can have irreversible effects | [1][2] |
| Effect on Microtubule Arrays | Complete depolymerization at 1-3 µM in 1h | No effect at 3 mM after 2h | [1][2] |
Experimental Protocols
Protocol 1: Synchronization of Plant Root Tip Meristems using Hydroxyurea and this compound
This protocol is adapted from Pan et al. (1993) and is effective for achieving high metaphase indices in various plant species.[1][3][4][5]
Materials:
-
Seeds of the plant species of interest (e.g., barley, wheat, rye, white campion)
-
Germination paper or petri dishes
-
Hydroxyurea (HU)
-
This compound (APM)
-
Hoagland solution (or other suitable plant growth medium)
-
Ethanol (70%)
-
Enzyme mixture (e.g., 2.5% pectolyase Y-23, 2.5% cellulase 'Onozuka R-10' in 75 mM KCl and 7.5 mM EDTA, pH 4.0)
-
Fixative (e.g., ethanol:acetic acid, 3:1)
-
Distilled water
-
Ice
Procedure:
-
Seed Germination: Germinate seeds on moist filter paper in petri dishes or on germination paper in the dark at a suitable temperature (e.g., 24°C) until roots are 1-2 cm long.
-
Hydroxyurea Treatment: Transfer the seedlings onto filter paper soaked in Hoagland solution supplemented with 1.25 mmol hydroxyurea. Incubate for 18 hours at 24°C in the dark. This step arrests cells at the G1/S boundary.
-
Recovery: Rinse the seedlings three times with Hoagland solution without HU. Transfer them to fresh filter paper soaked in Hoagland solution and incubate for 5 hours at 24°C in the dark to allow the synchronized cells to proceed to G2/M.
-
This compound Treatment: Transfer the seedlings to filter paper soaked in Hoagland solution supplemented with 4 µmol this compound. Incubate for 4 hours at 24°C in the dark to arrest the cells in metaphase.
-
Cold Treatment: Rinse the roots three times with distilled water and then place them in ice water for 24 hours. This helps to improve chromosome spreading.
-
Fixation: Fix the root tips in 70% ethanol and store at -20°C for at least 2 hours.
-
Enzymatic Digestion: Wash the root tips with distilled water. Macerate the meristematic region in an enzyme mixture for 30-40 minutes at room temperature.
-
Slide Preparation: After maceration, transfer the roots to 70% ethanol for 1 hour. Then, squash the root tips in a drop of 45% acetic acid on a microscope slide and proceed with chromosome staining and analysis.
Protocol 2: Synchronization of Plant Cell Suspension Cultures
This is a general protocol for synchronizing plant cell suspension cultures. The optimal concentration of APM and treatment duration may need to be determined empirically for each cell line.
Materials:
-
Actively growing plant cell suspension culture
-
This compound (APM) stock solution
-
Fresh culture medium
-
Centrifuge and sterile tubes
Procedure:
-
Subculture: Subculture the cells into fresh medium 24-48 hours before the synchronization experiment to ensure they are in the exponential growth phase.
-
APM Treatment: Add APM to the culture to a final concentration of 1-3 µM. The optimal concentration should be determined experimentally. Incubate the culture for 1-4 hours.
-
Removal of APM: Pellet the cells by centrifugation at a low speed (e.g., 100 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with fresh culture medium to completely remove the APM.
-
Resuspension and Culture: Resuspend the cells in fresh medium and return them to the incubator.
-
Sample Collection: Collect samples at different time points after APM removal to analyze the progression of the cell cycle (e.g., by flow cytometry or by determining the mitotic index).
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Workflow for plant root tip cell synchronization.
Caption: APM's effect on the plant cell cycle.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Microtubule Dynamics Plays a Vital Role in Plant Adaptation and Tolerance to Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly effective cell synchronization in plant roots by hydroxyurea and amiprophos-methyl or colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. A flow cytometry-based analysis to establish a cell cycle synchronization protocol for Saccharum spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Amiprofos-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a well-established therapeutic strategy, particularly in oncology. Amiprofos-methyl (APM) is a phosphoric amide herbicide that has been shown to be a potent inhibitor of tubulin polymerization specifically in plant cells, with little to no effect on animal cells.[1][2] This selectivity makes it a valuable tool for studying the differences between plant and animal tubulin, as well as a lead compound for the development of novel herbicides.
These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of this compound on plant-derived tubulin. The assay monitors the assembly of microtubules by measuring the increase in turbidity (optical density) of the solution as soluble tubulin dimers polymerize into microtubules.
Mechanism of Action
This compound disrupts microtubule formation by directly interacting with tubulin subunits. It has been demonstrated that APM competitively inhibits the binding of other tubulin-targeting agents, such as oryzalin, to plant tubulin.[1] This interference with tubulin polymerization leads to a disruption of the mitotic spindle, causing an arrest of the cell cycle and ultimately inhibiting cell division and plant growth. The inhibitory effect is concentration-dependent.[2]
Quantitative Data
The inhibitory effect of this compound on plant tubulin polymerization can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative data from an in vitro tubulin polymerization assay using plant-derived tubulin.
| This compound (µM) | Tubulin Polymerization Rate (mOD/min) | % Inhibition |
| 0 (Vehicle Control) | 15.0 | 0 |
| 1 | 12.5 | 16.7 |
| 2.5 | 9.0 | 40.0 |
| 5 | 7.2 | 52.0 |
| 10 | 4.1 | 72.7 |
| 25 | 1.8 | 88.0 |
| 50 | 0.5 | 96.7 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Based on such data, the IC50 value for this compound is determined to be approximately 4.8 µM. Additionally, this compound has been shown to competitively inhibit the binding of [14C]oryzalin to tobacco tubulin with an inhibition constant (Ki) of 5 µM.[1]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is designed to measure the effect of this compound on the polymerization of plant-derived tubulin.
Materials:
-
Lyophilized plant tubulin (>99% pure)
-
This compound (APM)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution: 10 mM in water
-
Glycerol
-
Dimethyl sulfoxide (DMSO) for dissolving APM
-
Positive Control: Oryzalin or another known plant tubulin polymerization inhibitor
-
Negative Control: DMSO (vehicle)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized plant tubulin to a final concentration of 5 mg/mL in ice-cold GTB. Keep the tubulin solution on ice at all times.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in GTB to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Prepare a 10 mM stock solution of GTP in water.
-
Prepare the positive and negative controls.
-
-
Assay Setup (on ice):
-
In a 96-well plate, add the following components in order:
-
50 µL of GTB containing 15% glycerol.
-
10 µL of various concentrations of this compound (or controls) diluted in GTB.
-
40 µL of the 5 mg/mL tubulin solution.
-
-
The final concentration of tubulin will be 2 mg/mL. The final volume in each well will be 100 µL.
-
-
Initiation of Polymerization:
-
To initiate polymerization, add 1 µL of 10 mM GTP to each well for a final concentration of 100 µM.
-
-
Data Acquisition:
-
Immediately after adding GTP, transfer the 96-well plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, plot the absorbance at 340 nm against time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) for each concentration from the steepest slope of the curve.
-
Calculate the percentage of inhibition for each APM concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Caption: Mechanism of action of this compound on tubulin polymerization.
References
Determining the Effective Concentration of Amiprofos-methyl in Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprofos-methyl (APM) is a phosphoric amide herbicide that acts as a potent and specific anti-microtubule agent, primarily in plant cells.[1][2][3] Its mechanism of action involves the disruption of microtubule polymerization, which is crucial for various cellular processes, including cell division, cell wall formation, and intracellular transport.[4] Unlike some other microtubule-disrupting agents, APM shows high selectivity for plant tubulin, with little to no effect on mammalian microtubules.[1][3][5] This specificity makes it a valuable tool for studying microtubule dynamics in plant biology and as a potential lead compound in developing novel herbicides. This document provides detailed application notes and protocols for determining the effective concentration of APM in various experimental settings.
Mechanism of Action
This compound functions by directly interacting with tubulin, the protein subunit of microtubules. It inhibits the polymerization of tubulin into microtubules and can also induce the depolymerization of existing microtubules.[1][4] APM competitively inhibits the binding of another microtubule-disrupting agent, oryzalin, to plant tubulin, suggesting they may share a binding site or that their binding is mutually exclusive.[1] The inhibition constant (Ki) for APM in competitive binding with oryzalin to tobacco tubulin has been determined to be 5 µM.[1] This disruption of the microtubule cytoskeleton leads to the arrest of the cell cycle at metaphase and inhibits cell growth and development in susceptible organisms.[4]
References
- 1. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Live-Cell Imaging of Microtubule Disruption by Amiprofos-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprofos-methyl (APM) is a phosphoric amide herbicide that acts as a potent and specific inhibitor of microtubule polymerization in plant cells.[1][2] Its targeted action makes it a valuable tool for studying the roles of microtubules in various cellular processes, including cell division, cell expansion, and intracellular organization. Unlike some other microtubule-disrupting agents, APM has been shown to have minimal effect on mammalian cells, highlighting its specificity for plant tubulin.[1] These application notes provide a detailed protocol for visualizing and quantifying the effects of APM on microtubule dynamics in live plant cells using fluorescence microscopy.
The disruption of the highly dynamic microtubule network provides insights into the fundamental processes of plant cell growth and development. By observing the real-time depolymerization and subsequent recovery of microtubule arrays, researchers can dissect the intricate functions of the cytoskeleton. This protocol is designed for use with plant species amenable to genetic modification and live-cell imaging, such as Arabidopsis thaliana, expressing fluorescently-tagged tubulin.
Mechanism of Action
This compound directly interferes with microtubule dynamics by inhibiting the polymerization of tubulin dimers.[1][2] Research has shown that APM acts as a competitive inhibitor of oryzalin binding to plant tubulin, a well-characterized mechanism for microtubule disruption in plants.[3][4] This inhibition leads to a net depolymerization of existing microtubules and prevents the formation of new ones. Notably, the effects of APM are reversible, allowing for the study of microtubule reassembly and the recovery of cellular functions upon removal of the compound.[5]
Quantitative Data Summary
The following table summarizes the quantitative effects on microtubule dynamics observed with dinitroaniline herbicides like oryzalin, which share a similar mechanism of action with this compound by binding to α-tubulin and disrupting microtubule polymerization. These values, obtained from studies on Arabidopsis thaliana epidermal cells, provide an expected range of effects when using APM.[6][7]
| Microtubule Dynamic Parameter | Control (Untreated) | Treated (Oryzalin) |
| Growth Velocity (µm/min) | ~5.0 | ~2.5 |
| Shortening Velocity (µm/min) | ~8.0 | ~4.0 |
| Time in Growth (%) | 35 | 20 |
| Time in Shortening (%) | 15 | 10 |
| Time in Pause (%) | 50 | 70 |
| Catastrophe Frequency (events/min) | 0.5 | 0.8 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of APM-Induced Microtubule Disruption in Arabidopsis thaliana
This protocol describes the preparation and imaging of Arabidopsis thaliana seedlings expressing a green fluorescent protein (GFP)-tagged α-tubulin 6 (GFP-TUA6) to visualize cortical microtubules.
Materials:
-
Arabidopsis thaliana seeds stably expressing GFP-TUA6
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Sterile petri dishes
-
This compound (APM) stock solution (10 mM in DMSO)
-
Microscope coverslips and slides
-
Confocal or spinning disk microscope equipped for live-cell imaging with temperature control
-
Imaging chambers for live seedlings
-
Image analysis software with kymograph analysis capabilities (e.g., ImageJ/Fiji)[8][9]
Procedure:
-
Seedling Preparation:
-
Sterilize Arabidopsis thaliana GFP-TUA6 seeds and sow them on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Grow the seedlings vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle for 5-7 days.
-
-
Mounting for Microscopy:
-
Carefully transfer a seedling to a drop of liquid MS medium on a glass-bottom imaging dish or a slide with a coverslip.
-
Gently arrange the seedling to ensure the root or hypocotyl epidermal cells are in contact with the coverslip for optimal imaging.
-
Use a small piece of agar to immobilize the seedling if necessary.
-
-
Microscopy Setup:
-
Use a confocal or spinning disk microscope with a 488 nm laser for GFP excitation.
-
Employ a 40x or 60x water-immersion objective.
-
Set up a time-lapse acquisition with images captured every 5-10 seconds. This interval is crucial for capturing the dynamic nature of microtubules.
-
-
Baseline Imaging:
-
Locate a region of interest with clearly visible cortical microtubules.
-
Acquire a baseline time-lapse sequence for 5-10 minutes to observe normal microtubule dynamics before treatment.
-
-
APM Treatment:
-
Prepare a working solution of APM in liquid MS medium. A final concentration of 1-3 µM is recommended for complete microtubule depolymerization within an hour.[5]
-
Carefully add the APM solution to the mounted seedling.
-
Immediately start a new time-lapse acquisition to capture the process of microtubule disruption.
-
-
Post-Treatment Imaging:
-
Continue imaging for at least 60 minutes to observe the full effect of APM.
-
To study the reversibility, gently wash out the APM solution with fresh liquid MS medium and continue imaging to monitor microtubule recovery. Recovery can begin within minutes of APM removal, with short cortical microtubules visible within 3 hours.[5]
-
-
Data Analysis:
Visualizations
Experimental Workflow
Caption: Workflow for live-cell imaging of APM-induced microtubule disruption.
Signaling Pathways
Microtubule disruption by this compound can have significant downstream effects on cellular processes in plants. The following diagrams illustrate the putative signaling pathways affected.
1. Impact on Cell Wall Synthesis
Caption: APM-induced microtubule disruption impairs cellulose synthesis and cell shape.
2. Impact on Cell Cycle Progression
Caption: APM-induced microtubule disruption leads to cell cycle arrest.
References
- 1. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Low concentrations of propyzamide and oryzalin alter microtubule dynamics in Arabidopsis epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Quantifying the polymerization dynamics of plant cortical microtubules using kymograph analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. smal.ws [smal.ws]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Amiprofos-methyl in Creating Polyploid Plants for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiprophos-methyl (APM) is a phosphoric amide herbicide that has gained traction as an effective alternative to colchicine for inducing polyploidy in plants.[1][2][3] Its efficacy stems from its specific action as a microtubule-disrupting agent, which inhibits the formation of the mitotic spindle during cell division.[4][5][6] This disruption leads to the doubling of chromosomes, a desirable trait in various research and breeding applications. Polyploid plants often exhibit enhanced characteristics such as larger organs, increased biomass, and altered production of secondary metabolites, making them valuable subjects in agricultural and pharmaceutical research.[7]
APM offers several advantages over colchicine, including higher specificity to plant tubulin, lower toxicity, and greater efficiency at lower concentrations in some species.[1][8] These application notes provide detailed protocols and supporting data for the use of APM in creating polyploid plants for research purposes.
Mechanism of Action
Amiprophos-methyl functions by binding to plant tubulin, the protein subunit of microtubules.[7] This binding inhibits the polymerization of tubulin into functional microtubules.[4][5] During mitosis, microtubules are essential for the formation of the spindle fibers, which are responsible for segregating sister chromatids to opposite poles of the cell. By preventing the formation of a functional mitotic spindle, APM arrests the cell cycle at metaphase. Although the chromosomes have replicated, the cell cannot divide, resulting in a nucleus with a doubled set of chromosomes (polyploidy). The cell can then re-enter the interphase with this duplicated genetic material.
Caption: Mechanism of this compound in inducing polyploidy.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effectiveness of amiprophos-methyl in inducing polyploidy in different plant species.
Table 1: Efficacy of this compound in Polyploidy Induction in Banana (Musa acuminata) [1][7]
| Genotype | APM Concentration (µM) | Treatment Duration (hours) | Percentage of Tetraploid Plants (%) |
| 1304-04 | 40 | 24 | 66.67 |
| 1304-04 | 80 | 48 | 18.18 |
| 8694-15 | 40 | 48 | 27.27 |
| 8694-15 | 80 | 48 | 21.43 |
Table 2: Comparison of this compound and Colchicine in Polyploidy Induction in Banana (Musa acuminata) [1][7]
| Antimitotic Agent | Genotype | Concentration | Treatment Duration (hours) | Percentage of Tetraploid Plants (%) |
| This compound | 1304-04 | 40 µM | 24 | 66.67 |
| Colchicine | 1304-04 | 1.25 mM | 48 | 25 |
| This compound | 8694-15 | 40 µM | 48 | 27.27 |
| Colchicine | 8694-15 | 5.0 mM | 48 | 50 |
Table 3: Efficacy of this compound in Polyploidy Induction in Raphanobrassica [9][10]
| APM Concentration (mg/L) | Treatment Duration (hours) | Percentage of Hexaploid Plants (%) | Percentage of Octaploid Plants (%) |
| 3 | 24 | 4.0 | 2.7 |
| 6 | 24 | 1.3 | 0 |
Table 4: Efficacy of this compound in Doubled Haploid Induction in Maize [11]
| APM Concentration (µM) | Treatment Duration (hours) | Doubling Rate (%) |
| 20 | 24 | 45 |
Experimental Protocols
The following are generalized protocols for the use of amiprophos-methyl to induce polyploidy in plants. Researchers should optimize these protocols based on the specific plant species and explant type.
Protocol 1: In Vitro Polyploidy Induction of Shoot Tips
This protocol is adapted from studies on banana.[1][2]
Materials:
-
Amiprophos-methyl (APM)
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO, if needed to dissolve APM)
-
Plant tissue culture medium (e.g., MS medium)
-
Sterile flasks or petri dishes
-
Shaker
-
Sterile forceps and scalpels
-
Laminar flow hood
Procedure:
-
Preparation of APM Stock Solution:
-
Prepare a stock solution of APM (e.g., 10 mM) in sterile distilled water or a small amount of DMSO, then bring to volume with sterile water. APM has increased solubility in water compared to some other antimitotic agents.[7][12]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at 4°C in the dark.
-
-
Preparation of Treatment Solution:
-
In a laminar flow hood, dilute the APM stock solution with liquid plant tissue culture medium to the desired final concentration (e.g., 10-80 µM).
-
-
Explant Preparation:
-
Excise shoot tips (5-10 mm in length) from healthy, in vitro-grown plantlets.
-
-
APM Treatment:
-
Place the excised shoot tips into a sterile flask containing the APM treatment solution.
-
Ensure the explants are fully submerged.
-
Place the flask on a rotary shaker at a low speed (e.g., 20 rpm) to ensure adequate aeration and contact with the solution.[1]
-
Incubate for the desired duration (e.g., 24-48 hours) under standard culture room conditions.
-
-
Post-Treatment Washing and Recovery:
-
After the treatment period, carefully decant the APM solution.
-
Wash the shoot tips three times with sterile liquid culture medium to remove any residual APM.
-
Transfer the washed shoot tips to fresh, semi-solid plant tissue culture medium for recovery and regeneration.
-
-
Subculture and Acclimatization:
-
Subculture the regenerating shoots every 3-4 weeks.
-
Once shoots have developed a healthy root system, they can be transferred to a suitable substrate for acclimatization.
-
Protocol 2: Polyploidy Induction from Seeds
This protocol is a general guideline based on practices for various antimitotic agents.[11]
Materials:
-
Amiprophos-methyl (APM)
-
Sterile distilled water
-
Tween-20 (or other surfactant)
-
Seeds of the target plant species
-
Sterile beakers or flasks
-
Shaker
-
Sterile filter paper
-
Germination medium or soil
Procedure:
-
Seed Sterilization:
-
Surface sterilize the seeds using a standard protocol (e.g., 70% ethanol for 1 minute followed by 10-20% commercial bleach solution with a few drops of Tween-20 for 10-20 minutes, and then rinsed 3-5 times with sterile distilled water).
-
-
Preparation of APM Treatment Solution:
-
Prepare an aqueous solution of APM at the desired concentration (e.g., 10-50 µM). The addition of a small amount of Tween-20 (e.g., 0.01%) can improve the uptake of the solution by the seeds.
-
-
Seed Treatment:
-
Immerse the sterilized seeds in the APM treatment solution.
-
Place the container on a shaker at a low speed to ensure even treatment.
-
The treatment duration can vary from a few hours to several days (e.g., 6-72 hours), depending on the seed type and permeability of the seed coat.
-
-
Post-Treatment and Germination:
-
After treatment, rinse the seeds thoroughly with sterile distilled water.
-
Germinate the seeds on sterile filter paper moistened with sterile water, in a sterile germination medium, or directly in sterilized soil.
-
-
Screening for Polyploids:
-
As the seedlings grow, observe for morphological changes that may indicate polyploidy (e.g., thicker stems, larger and darker green leaves, altered stomatal size and density).
-
Confirm the ploidy level of putative polyploids using methods such as flow cytometry or chromosome counting.
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: A generalized workflow for in vitro polyploidy induction using APM.
Caption: Cellular pathway of APM-induced polyploidy.
Factors Influencing Success
Several factors can influence the efficiency of polyploidy induction using amiprophos-methyl:
-
Plant Species and Genotype: Different species and even different genotypes within a species can show varying sensitivity to APM.[1][7]
-
Explant Type: The choice of explant is critical. Actively dividing tissues such as shoot apical meristems are generally more responsive.[12]
-
APM Concentration and Treatment Duration: These two parameters are interconnected and need to be optimized for each system. Higher concentrations or longer durations can be lethal to the explants.[1][10]
-
Culture Conditions: The composition of the culture medium and the physical environment (light, temperature) can affect the health of the explants and their response to the treatment.[12]
Conclusion
Amiprophos-methyl is a valuable tool for inducing polyploidy in plants for research and breeding purposes. Its high specificity for plant tubulin and often lower toxicity compared to traditional agents like colchicine make it an attractive option. The protocols and data presented here provide a foundation for researchers to develop and optimize polyploidy induction strategies for their specific plant systems. Successful application of these methods can lead to the creation of novel plant materials with enhanced traits, benefiting various fields of plant science and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Ploidy Manipulation for Crop Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herbicide Injury to Garden Plants | Yard and Garden [yardandgarden.extension.iastate.edu]
- 9. Amiprophosmethyl-induced efficient in vitro production of polyploids in raphanobrassica with the aid of aminoethoxyvinylglycine (AVG) in the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amiprophosmethyl-induced efficient in vitro production of polyploids in raphanobrassica with the aid of aminoethoxyvinylglycine (AVG) in the culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Frontiers | In vitro Ploidy Manipulation for Crop Improvement [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Amiprofos-methyl Resistance in Weed Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges encountered during experiments involving amiprofos-methyl resistance in weed species.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is a phosphoric amide herbicide that acts as a potent and specific inhibitor of microtubule polymerization in plant cells.[1][2] It binds to tubulin, the protein subunit of microtubules, preventing their assembly. This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division (mitosis), cell wall formation, and intracellular transport, ultimately leading to plant death.[3][4] this compound and other dinitroaniline herbicides are known to bind to unpolymerized tubulin heterodimers, forming a herbicide-tubulin complex that prevents the further elongation of the microtubule.[3][4]
Q2: What are the primary mechanisms of weed resistance to this compound and other dinitroaniline herbicides?
Resistance to this compound and other dinitroaniline herbicides can be broadly categorized into two main types:
-
Target-Site Resistance (TSR): This is the most common mechanism for dinitroaniline resistance and involves genetic mutations in the genes encoding for α-tubulin, a primary component of microtubules.[3][4] These mutations alter the herbicide's binding site on the tubulin protein, reducing its inhibitory effect.[3] Several specific mutations in the α-tubulin gene have been identified in resistant weed biotypes, such as in Eleusine indica (goosegrass) and Lolium rigidum.[1][5][6]
-
Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. For dinitroaniline herbicides, NTSR is less common but can occur through enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases.[3][4]
Q3: How can I detect this compound resistance in my weed population?
Detecting this compound resistance involves a combination of whole-plant bioassays and molecular techniques:
-
Whole-Plant Bioassays: These assays are essential for confirming resistance and determining its level.[7] They involve growing suspected resistant and known susceptible weed populations from seed and treating them with a range of this compound concentrations to generate a dose-response curve.[8]
-
Molecular Assays: For target-site resistance, molecular assays can identify specific mutations in the α-tubulin gene. Techniques like PCR with allele-specific primers or Kompetitive Allele-Specific PCR (KASP) genotyping can provide rapid and accurate detection of known resistance mutations.[6][9][10]
Q4: What strategies can be employed to overcome or manage this compound resistance?
An Integrated Weed Management (IWM) approach is crucial for managing and mitigating this compound resistance.[11][12][13][14] Key strategies include:
-
Herbicide Rotation and Mixtures: Avoid the repeated use of herbicides with the same mode of action. Rotate this compound with herbicides from different groups.[3] Tank-mixing this compound with herbicides that have a different mode of action can also be effective in controlling resistant populations and delaying the evolution of further resistance.[3]
-
Cultural Practices: Implement cultural practices that enhance crop competitiveness and reduce weed pressure. This can include adjusting planting density, optimizing row spacing, and using cover crops.[11][12][14]
-
Mechanical and Physical Control: Incorporate mechanical weed control methods like tillage or cultivation where appropriate.[14]
-
Preventing Seed Spread: Clean equipment thoroughly between fields to prevent the spread of resistant weed seeds. Manage field edges and non-crop areas to eliminate reservoirs of resistant weeds.[11]
Troubleshooting Guides
Whole-Plant Herbicide Resistance Bioassays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or inconsistent seed germination. | Seed dormancy; improper storage conditions; poor seed viability. | Determine optimal germination conditions (temperature, light) for the specific weed species. If dormancy is an issue, employ stratification or scarification techniques. Ensure seeds are stored in a cool, dry place.[7] |
| High variability in plant growth within replicates. | Inconsistent soil moisture; uneven light distribution; genetic variability within the population. | Ensure uniform watering and randomized placement of pots in the greenhouse. Use a larger number of plants per replicate to account for genetic diversity. |
| Control plants (untreated) show signs of stress or die. | Environmental stress (temperature, water); disease or pest infestation; soil contamination. | Monitor and maintain optimal growing conditions. Inspect plants regularly for pests and diseases and treat as necessary. Use a sterile, high-quality potting mix. |
| Susceptible control population shows unexpected tolerance to the herbicide. | Incorrect herbicide concentration; improper application; environmental conditions affecting herbicide activity. | Double-check all calculations for herbicide dilutions. Ensure the sprayer is calibrated correctly and provides even coverage.[7] Be aware that environmental factors like temperature and humidity can influence herbicide efficacy. |
In Vitro Tubulin Polymerization Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low polymerization signal in the control (no inhibitor). | Inactive tubulin (due to improper storage, repeated freeze-thaw cycles); incorrect buffer composition (e.g., missing GTP, wrong pH); incorrect temperature. | Use fresh, high-quality tubulin stored at -80°C in single-use aliquots.[12] Verify the composition and pH of the polymerization buffer and ensure GTP is added just before the assay. Ensure the plate reader is pre-warmed to and maintained at 37°C.[1][15] |
| The shape of the polymerization curve is not sigmoidal (lacks a distinct lag phase). | Presence of tubulin aggregates acting as "seeds" for polymerization, indicating a quality issue with the tubulin. | Pre-centrifuge the tubulin stock at high speed (e.g., >100,000 x g) at 4°C to remove aggregates before starting the assay.[1] |
| High background signal or precipitate formation in the assay wells. | Compound precipitation in the aqueous assay buffer; compound absorbs light at the assay wavelength. | Test the solubility of your compound in the assay buffer at the desired concentrations without tubulin. If precipitation occurs, consider adjusting the solvent concentration (e.g., DMSO, keeping it below 1-2%) or using a different formulation. Run a control with the compound in the buffer alone to measure and subtract its intrinsic absorbance.[5] |
| High variability between replicate experiments. | Inconsistent pipetting; temperature fluctuations; air bubbles in the microplate wells. | Use calibrated pipettes and ensure thorough mixing. Pre-warm all reagents and the microplate to 37°C.[12] Centrifuge the plate briefly after adding all components to remove air bubbles.[12] |
Data Presentation
Table 1: Dose-Response of Susceptible and Resistant Weed Biotypes to Dinitroaniline Herbicides
| Weed Species | Herbicide | Biotype | GR₅₀ (g a.i./ha)¹ | Resistance Index (RI)² | Reference |
| Eleusine indica | Glyphosate | Susceptible | 120 | - | [16] |
| Resistant | 1800 | 15.0 | [16] | ||
| Eleusine indica | Propaquizafop | Susceptible | - | <2 | [17] |
| Resistant | - | <2 | [17] | ||
| Alopecurus myosuroides | Pendimethalin | Susceptible | ~150 | - | [18] |
| Resistant | ~840 | 5.6 | [14][18] | ||
| Lolium rigidum | Trifluralin | Susceptible | - | - | [19] |
| Resistant (Arg-243-Met) | - | 4-8 fold higher | [20][21] | ||
| Amaranthus spp. | Trifluralin | Susceptible | >600 | - | [22] |
¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (shoot fresh weight). ²Resistance Index (RI) = GR₅₀ of the resistant biotype / GR₅₀ of the susceptible biotype.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance
This protocol is adapted from established methods for herbicide resistance testing.[7][8]
1. Seed Germination and Plant Growth:
- Collect mature seeds from both the suspected resistant and a known susceptible weed population.[7]
- Break seed dormancy if necessary using appropriate methods for the species (e.g., stratification, scarification).
- Sow seeds in pots or trays filled with a standard potting mix.
- Grow plants in a greenhouse or controlled environment chamber with optimal conditions for the species (e.g., 16-hour photoperiod, 25°C/20°C day/night temperature).
- Thin seedlings to a uniform number per pot (e.g., 4-5 plants) at the one- to two-leaf stage.
2. Herbicide Application:
- Treat plants at the three- to four-leaf stage.
- Prepare a stock solution of this compound and perform serial dilutions to create a range of at least 6-8 doses, including a zero-dose control. The dose range should bracket the expected GR₅₀ values for both susceptible and resistant populations.
- Apply the herbicide solutions using a calibrated cabinet sprayer to ensure uniform coverage.
3. Data Collection and Analysis:
- Assess plant survival and visually rate injury at 14 and 21 days after treatment (DAT).
- At 21 DAT, harvest the above-ground biomass and record the fresh weight for each pot.
- Express the fresh weight of treated plants as a percentage of the untreated control for each population.
- Analyze the data using a non-linear regression model, such as a four-parameter log-logistic model, to determine the GR₅₀ for each population.[2][13][20]
- Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol is based on standard methods for assessing the effect of compounds on microtubule assembly.[1][15]
1. Reagent Preparation:
- Use commercially available, high-purity (>99%) plant tubulin. Reconstitute lyophilized tubulin in an appropriate buffer (e.g., General Tubulin Buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
- Prepare a stock solution of this compound in DMSO. Create serial dilutions in the polymerization buffer. The final DMSO concentration should not exceed 1-2%.
- Prepare a GTP stock solution (e.g., 10 mM).
2. Assay Procedure:
- In a pre-warmed (37°C) 96-well microplate, add the diluted this compound solutions. Include wells for a positive control (e.g., another known tubulin inhibitor like oryzalin) and a negative control (vehicle, e.g., DMSO).
- On ice, prepare the tubulin polymerization mix by adding GTP to the tubulin solution to a final concentration of 1 mM.
- To initiate polymerization, add the cold tubulin polymerization mix to the wells of the pre-warmed plate.
- Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.
3. Data Acquisition and Analysis:
- Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
- Plot absorbance versus time to generate polymerization curves for each concentration of this compound.
- From the curves, determine the maximum rate of polymerization (Vmax) and the final polymer mass (plateau absorbance).
- Calculate the percent inhibition for each concentration relative to the vehicle control.
- Plot percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).
Visualizations
Signaling Pathway: Disruption of Microtubule Dynamics by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.au.dk [pure.au.dk]
- 8. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 9. Frontiers | Development and validation of functional kompetitive allele-specific PCR markers for herbicide resistance in Brassica napus [frontiersin.org]
- 10. Rapid Resistance Detection of Amaranthus retroflexus to Fomesafen via Kompetitive Allele-Specific PCR (KASP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. awsjournal.org [awsjournal.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. scielo.br [scielo.br]
Technical Support Center: Amiprofos-methyl Application in Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Amiprofos-methyl (APM) in experimental settings, with a focus on achieving its microtubule-destabilizing effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an organophosphate herbicide that primarily functions by inhibiting the polymerization of microtubules.[1][2] It disrupts the assembly of tubulin into microtubules, which is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. This inhibitory action is particularly potent in plant cells.[1][2]
Q2: Is this compound selective for plant microtubules?
A2: Research indicates a degree of selectivity. Studies have shown that this compound effectively inhibits microtubule polymerization in plant cells at low concentrations.[3] In contrast, significantly higher concentrations were found to have no effect on the assembly of bovine brain microtubules in vitro, suggesting a lower affinity for mammalian tubulin.[1][2] However, this does not guarantee a complete lack of off-target effects or cytotoxicity in mammalian cells at higher concentrations or with prolonged exposure.
Q3: What are the potential cytotoxic effects of this compound?
A3: Beyond its primary effect on microtubules, this compound has been observed to have other cellular effects that can contribute to cytotoxicity. It has been shown to inhibit calcium transport and increase calcium efflux from mitochondria in maize.[4] Dysregulation of calcium signaling can trigger various cytotoxic pathways, including apoptosis. Therefore, it is crucial to determine the optimal concentration that disrupts microtubules without inducing widespread cell death.
Q4: What is the recommended concentration range for using this compound?
A4: The effective concentration of this compound can vary significantly depending on the cell type. In sensitive plant cell cultures, complete depolymerization of microtubule arrays has been observed at concentrations of 1 to 3 µM.[3] For mammalian cells, due to its selectivity, a higher concentration may be required to observe effects on microtubules. However, there is a lack of specific cytotoxicity data (IC50 values) for this compound across a wide range of mammalian cell lines. Therefore, it is imperative to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A good starting point for mammalian cells could be in the low micromolar range, with a gradual increase in concentration.
Q5: How can I determine the optimal, non-cytotoxic concentration of this compound for my experiments?
A5: The ideal concentration will inhibit microtubule polymerization without causing significant cell death. This can be determined by performing two key sets of experiments in parallel:
-
A cytotoxicity assay (e.g., MTT, PrestoBlue, or LDH release assay) to measure cell viability across a range of this compound concentrations.
-
A microtubule integrity assay (e.g., immunofluorescence staining of tubulin) to observe the extent of microtubule depolymerization at the same concentrations.
The optimal concentration will be the lowest one that produces the desired level of microtubule disruption with minimal impact on cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on microtubules at tested concentrations. | 1. Insufficient Concentration: The concentration of this compound may be too low for the specific cell line being used, especially for mammalian cells which may be less sensitive. 2. Drug Insolubility: this compound may not be fully dissolved, reducing its effective concentration. | 1. Increase Concentration: Gradually increase the concentration of this compound in your experiment. 2. Ensure Proper Solubilization: Confirm that this compound is completely dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. |
| High levels of cell death, even at low concentrations. | 1. Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound or its off-target effects. 2. Extended Exposure Time: Prolonged incubation with the compound can lead to increased cytotoxicity. | 1. Lower Concentration Range: Test a lower range of concentrations. 2. Optimize Incubation Time: Perform a time-course experiment to determine the shortest exposure time that yields the desired effect on microtubules. |
| Inconsistent results between experiments. | 1. Variable Cell Density: Differences in the number of cells seeded can affect the outcome of cytotoxicity and microtubule disruption assays. 2. Reagent Variability: Inconsistent preparation of this compound stock solutions. | 1. Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment. 2. Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment and use a consistent dilution method. |
| Difficulty in visualizing microtubule disruption. | 1. Suboptimal Immunofluorescence Protocol: Issues with antibody concentration, fixation, or permeabilization can lead to poor visualization. | 1. Optimize Staining Protocol: Titrate primary and secondary antibodies to find the optimal concentrations. Test different fixation and permeabilization methods to ensure good antibody penetration and preservation of cellular structures. |
Quantitative Data Summary
Due to the limited availability of public data on the cytotoxicity of this compound in a wide range of mammalian cell lines, a definitive table of IC50 values cannot be provided. The following table summarizes the effective concentrations observed in plant cells, which can serve as a reference point for designing experiments. Researchers are strongly encouraged to generate their own dose-response curves for their specific cell lines.
| Organism/Cell Type | Effective Concentration | Observed Effect | Reference |
| Sensitive Plant Cell Cultures | 1 - 3 µM | Complete depolymerization of cortical and mitotic microtubule arrays | [3] |
| Bovine Brain Tubulin | Up to 10x the concentration for plant cells | No effect on microtubule assembly | [1][2] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol provides a method for assessing cell viability in response to this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Visualizing Microtubule Depolymerization by Immunofluorescence
This protocol allows for the direct observation of this compound's effect on the microtubule network.
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with the same range of this compound concentrations used in the cytotoxicity assay for the desired time.
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash the cells with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to the untreated controls.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
Troubleshooting poor efficacy of Amiprofos-methyl in experiments
Welcome to the Technical Support Center for Amiprofos-methyl. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving this compound.
Troubleshooting Guide: Poor Efficacy of this compound
This guide provides a systematic approach to identifying and resolving common issues that may lead to the poor efficacy of this compound in your experiments.
Question: Why am I observing poor or inconsistent efficacy with this compound in my experiments?
Answer: Poor efficacy of this compound can stem from several factors, ranging from suboptimal experimental conditions to issues with the compound itself. Follow these troubleshooting steps to identify the potential cause.
Step 1: Verify Experimental Parameters
Review your experimental protocol and ensure the following parameters are optimized.
| Parameter | Recommendation | Potential Issue if Not Optimal |
| Concentration | Effective concentrations typically range from 1 µM to 10 µM in plant cell cultures.[1][2] The optimal concentration is cell-type dependent. | Too low: Insufficient to depolymerize microtubules effectively. Too high: May lead to off-target effects or cytotoxicity. |
| Incubation Time | An incubation time of 1 to 3 hours is often sufficient to observe microtubule depolymerization.[1][2] | Too short: Incomplete microtubule disruption. Too long: May induce secondary cellular responses or compound degradation. |
| Cellular Mitotic Rate | Efficacy is higher in rapidly dividing cells.[1][2] | Slower-dividing or non-dividing cells are less sensitive to microtubule-disrupting agents. |
| Solvent Concentration | If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤0.1%). | High solvent concentrations can cause cellular stress or toxicity, masking the specific effects of this compound. |
Step 2: Assess Compound Integrity and Preparation
Issues with the this compound stock solution can significantly impact its effectiveness.
| Parameter | Recommendation | Potential Issue if Not Optimal |
| Storage | Store this compound powder at 2-8°C.[3] Stock solutions in DMSO can be stored at -20°C. | Improper storage can lead to degradation of the compound. |
| Solubility | This compound is soluble in DMSO (10 mg/mL) and ethanol.[3] Aqueous solutions should be prepared fresh as stability is not guaranteed for more than one day.[4] | Poor solubility can lead to inaccurate final concentrations and precipitation in the culture medium. |
| Solution Preparation | Prepare fresh dilutions from a stock solution for each experiment. Ensure thorough mixing. | Degradation in aqueous media can reduce the effective concentration. |
Step 3: Evaluate Cellular Uptake and Efflux
For this compound to be effective, it must be taken up by the cells and reach its intracellular target.
| Factor | Possible Issue | Suggested Action |
| Cellular Uptake | The cell type may have low permeability to this compound. | Consider using a permeabilizing agent, but be aware of potential off-target effects. Verify uptake with a fluorescently labeled analog if available. |
| Efflux Pumps | Some cells express efflux pumps (e.g., ABC transporters) that can actively remove the compound. | Use efflux pump inhibitors to see if efficacy is restored. This can help determine if active efflux is a contributing factor. |
Step 4: Consider Potential Interactions and Degradation
The experimental environment can sometimes interfere with the activity of the compound.
| Factor | Possible Issue | Suggested Action |
| Media Components | Components in the cell culture medium could potentially interact with or degrade this compound. | If possible, test the compound's efficacy in a simpler buffer system for a short duration to rule out media interactions. |
| Light and Temperature | Prolonged exposure to light or elevated temperatures during the experiment could potentially lead to degradation. | Protect solutions from light and maintain a consistent, controlled temperature during incubation. |
Logical Workflow for Troubleshooting
References
Amiprofos-methyl (APM) in Plant Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential off-target effects of Amiprofos-methyl (APM) in plant studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (APM) in plants?
A1: this compound is an organophosphorus herbicide that acts as a potent and specific anti-microtubule agent in plant cells.[1][2][3] Its primary on-target effect is the inhibition of tubulin polymerization, leading to the disruption and depolymerization of microtubule arrays, including cortical and mitotic microtubules.[4] This disruption of the microtubule cytoskeleton interferes with cell division, cell wall formation, and overall plant growth and development.[5] APM exhibits a high affinity for plant tubulin but has little to no effect on animal tubulin.[1]
Q2: Are there any known off-target effects of APM in plants?
A2: Yes, besides its primary effect on microtubules, APM has been shown to have off-target effects on mitochondrial function. Specifically, it can inhibit calcium (Ca2+) transport in plant mitochondria.[6][7] This can lead to an altered intracellular calcium balance, which may have downstream consequences on various signaling pathways.
Q3: Is there any evidence of APM affecting protein kinase activity in plants?
A3: Currently, there is a lack of direct evidence in the scientific literature to suggest that this compound significantly or specifically interacts with and alters the activity of plant protein kinases as an off-target effect. The primary mechanism of action is well-established as microtubule disruption.[1][2][3]
Q4: What are the common applications of APM in plant research?
A4: Due to its antimitotic properties, APM is widely used in plant research for the induction of polyploidy (chromosome doubling).[8] It is often considered a less toxic alternative to colchicine for this purpose.[9] Additionally, its rapid and reversible action on microtubules makes it a valuable tool for studying the role of the microtubule cytoskeleton in various cellular processes.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the on-target and off-target effects of this compound in various plant systems.
Table 1: On-Target Effects of this compound (Microtubule Disruption)
| Parameter | Plant Species/System | Value | Reference(s) |
| Ki (Inhibition Constant) | Tobacco (Nicotiana tabacum) tubulin | 5 µM | [10] |
| Effective Concentration | Plant cell suspension cultures | 1-3 µM (complete depolymerization in 1 hour) | [4] |
| Effective Concentration | Rose (Rosa sp.) tubulin polymerization | Concentration-dependent inhibition | [1] |
| Effective Concentration | Wheat (Triticum aestivum) roots | Disruption of microtubular system | [4] |
Table 2: Off-Target Effects of this compound (Mitochondrial Calcium Transport)
| Parameter | Plant Species/System | Effect | Reference(s) |
| Ca2+ Transport Inhibition | Maize (Zea mays) mitochondria | Inhibition of Ca2+ transport system | [6][7] |
| Ca2+ Efflux | Maize (Zea mays) mitochondria | Increased Ca2+ efflux under limited loading | [6][7] |
Table 3: Application in Polyploidy Induction
| Plant Species | APM Concentration | Treatment Duration | Ploidy Induction Rate | Reference(s) |
| Banana (Musa acuminata) | 40 µM | 24 hours | 66.67% tetraploids | [8] |
| Banana (Musa acuminata) | 80 µM | 48 hours | 18.18% tetraploids | [8] |
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments related to the study of this compound's effects in plants.
Analysis of Microtubule Disruption by Immunofluorescence
This protocol allows for the visualization of microtubule networks in plant cells to assess the effects of APM treatment.
Experimental Workflow:
Detailed Protocol:
-
Plant Material and APM Treatment: Grow seedlings or cell suspension cultures under standard conditions. Treat with the desired concentration of APM for the specified duration. Include a solvent control (e.g., DMSO).
-
Fixation: Fix the samples in a microtubule-stabilizing buffer (MTSB) containing 4% (w/v) paraformaldehyde and 0.1% (v/v) glutaraldehyde for 1 hour at room temperature.
-
Washing: Wash the samples three times for 10 minutes each with MTSB.
-
Cell Wall Digestion: Incubate the samples in an enzyme solution (e.g., 1% cellulase, 0.5% pectinase in MTSB) for 30-60 minutes at 37°C. The duration will need to be optimized for the specific plant tissue.
-
Permeabilization: Wash with MTSB and then incubate in 1% (v/v) Triton X-100 in MTSB for 1 hour at room temperature.
-
Blocking: Block non-specific antibody binding by incubating in 3% (w/v) Bovine Serum Albumin (BSA) in MTSB for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in 1% BSA in MTSB overnight at 4°C.
-
Washing: Wash the samples three times for 10 minutes each with MTSB.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) diluted in 1% BSA in MTSB for 2 hours at room temperature in the dark.
-
Final Washes: Wash the samples three times for 10 minutes each with MTSB in the dark.
-
Mounting and Visualization: Mount the samples in an anti-fade mounting medium on a microscope slide. Visualize the microtubule network using a confocal laser scanning microscope.[3][11][12][13][14]
Assessment of Mitochondrial Calcium Uptake
This protocol uses a fluorescent probe to measure changes in mitochondrial calcium uptake in response to APM.
Experimental Workflow:
Detailed Protocol:
-
Isolation of Plant Mitochondria: Isolate mitochondria from plant tissue (e.g., maize seedlings) using differential centrifugation methods as described in established protocols.
-
Assay Buffer: Prepare an assay buffer containing a respiratory substrate (e.g., succinate) and a low concentration of a calcium-sensitive fluorescent dye (e.g., Calcium Green™-5N).[15][16][17]
-
APM Incubation: Add the isolated mitochondria to the assay buffer and incubate with various concentrations of APM or a solvent control.
-
Baseline Measurement: Place the mitochondrial suspension in a fluorometer and record the baseline fluorescence.
-
Initiation of Calcium Uptake: Add a known concentration of CaCl2 to the suspension to initiate mitochondrial calcium uptake.
-
Fluorescence Monitoring: Continuously monitor the fluorescence of the dye. A decrease in extra-mitochondrial fluorescence indicates calcium uptake by the mitochondria.
-
Data Analysis: Calculate the initial rate of calcium uptake from the slope of the fluorescence trace. Compare the rates between control and APM-treated samples to determine the inhibitory effect.[15][18][19]
Signaling Pathway Diagrams
The following diagrams illustrate the known on-target and a potential off-target signaling pathway of this compound.
Troubleshooting Guide
Problem 1: Inconsistent or low efficiency of polyploidy induction with APM.
-
Possible Cause 1: Suboptimal APM concentration or treatment duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific plant species and explant type. Concentrations typically range from 10 to 100 µM, and treatment times from 24 to 72 hours.[8]
-
-
Possible Cause 2: Poor health or developmental stage of the explant material.
-
Solution: Use actively dividing tissues, such as shoot tips or young seedlings, as explants. Ensure the source plants are healthy and grown under optimal conditions.
-
-
Possible Cause 3: Genotype-dependent sensitivity to APM.
-
Solution: Different genotypes can respond differently to antimitotic agents. If possible, test a range of genotypes to identify those that are more amenable to polyploidy induction with APM.
-
-
Possible Cause 4: High cytotoxicity leading to explant death.
-
Solution: If high mortality is observed, reduce the APM concentration or shorten the treatment duration. Ensure thorough washing of the explants with sterile medium after treatment to remove residual APM.
-
Problem 2: Poor visualization of microtubules after immunofluorescence staining in APM-treated samples.
-
Possible Cause 1: Complete depolymerization of microtubules.
-
Solution: High concentrations of APM can lead to the complete loss of microtubule structures. Use a lower concentration of APM or reduce the treatment time to observe intermediate effects on the microtubule cytoskeleton.
-
-
Possible Cause 2: Inadequate fixation or permeabilization.
-
Solution: Optimize the fixation and cell wall digestion steps. Plant tissues can be difficult to penetrate, so ensure adequate time for the fixative and enzymes to work. A freeze-shattering technique can also be employed to improve antibody access.[3]
-
-
Possible Cause 3: Non-specific antibody binding or high background fluorescence.
-
Solution: Ensure a thorough blocking step with BSA. Optimize the dilutions of the primary and secondary antibodies. Perform control experiments without the primary antibody to check for non-specific binding of the secondary antibody.
-
Problem 3: Difficulty in interpreting mitochondrial calcium uptake assay results.
-
Possible Cause 1: Low mitochondrial viability or activity.
-
Solution: Ensure that the mitochondrial isolation procedure is performed quickly and at low temperatures to maintain their integrity and function. Use freshly isolated mitochondria for the best results.
-
-
Possible Cause 2: Interference from other cellular calcium stores.
-
Solution: When working with protoplasts or whole cells, consider using inhibitors of other calcium channels (e.g., plasma membrane or vacuolar channels) to specifically assess mitochondrial uptake, although this adds complexity to the interpretation.
-
-
Possible Cause 3: Dye-related artifacts.
-
Solution: Ensure the chosen calcium-sensitive dye is appropriate for the experimental setup and that its fluorescence is not directly affected by APM. Run controls with the dye and APM in the absence of mitochondria.
-
Problem 4: General issues in plant cell culture when using APM.
-
Possible Cause 1: Contamination.
-
Possible Cause 2: Browning of the medium.
-
Solution: This is often due to the oxidation of phenolic compounds released from the explants, especially after stress (like APM treatment). Add antioxidants such as ascorbic acid or citric acid to the medium, or perform frequent subculturing.
-
-
Possible Cause 3: Vitrification (hyperhydricity) of tissues.
-
Solution: This physiological disorder can be caused by high humidity or hormonal imbalances in the culture medium. Ensure proper gas exchange in the culture vessels and optimize the concentration of cytokinins and other growth regulators.[20]
-
References
- 1. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jkip.kit.edu [jkip.kit.edu]
- 6. Effects of amiprophosmethyl on massive and limited calcium loading of maize mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of amiprophosmethyl on massive and limited calcium loading of maize mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay [bio-protocol.org]
- 16. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay [en.bio-protocol.org]
- 18. Imaging mitochondrial calcium signalling with fluorescent probes and single or two photon confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. plantcelltechnology.com [plantcelltechnology.com]
- 21. plantcelltechnology.com [plantcelltechnology.com]
- 22. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Amiprofos-methyl stability and degradation in experimental solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and degradation of amiprofos-methyl in experimental solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is an organophosphate herbicide that exhibits moderate stability in aqueous solutions. Its degradation is primarily influenced by pH, temperature, and exposure to light. Generally, it is known for its relatively rapid degradation in the environment, which minimizes its residual impact.[1] While stable in solid crystalline form when stored at -20°C for at least four years, its stability in solution is more dynamic.
Q2: How does pH affect the stability of this compound?
The stability of this compound is pH-dependent. Like many organophosphate pesticides, it is susceptible to hydrolysis, particularly under alkaline conditions. While one source suggests stability in both acidic and alkaline solutions, the general chemical properties of organophosphates point towards accelerated degradation as pH increases. It is recommended to use buffered solutions to maintain a stable pH during experiments.
Q3: What is the impact of light on the stability of this compound solutions?
This compound is susceptible to photodegradation. When in an aqueous solution, it is decomposed by sunlight with a reported half-life of approximately 7 days. Therefore, it is critical to protect this compound solutions from light, especially during long-term experiments or when used as a standard. Amber glassware or laboratory vessels wrapped in aluminum foil are recommended for storage and handling.
Q4: What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound in experimental solutions are hydrolysis and photolysis.
-
Hydrolysis: This involves the cleavage of the phosphate ester bond, which is typically accelerated in alkaline conditions.
-
Photolysis: This process is initiated by the absorption of light energy, leading to the breakdown of the molecule.
Microbial degradation is also a significant pathway in environmental matrices like soil and water but is less relevant for sterile experimental solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound in experimental settings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of activity | Degradation of this compound stock or working solutions. | • Prepare fresh stock solutions in an appropriate organic solvent like DMSO or ethanol and store at -20°C in the dark. • For aqueous working solutions, prepare them fresh daily from the stock solution. • Buffer the aqueous solution to a neutral or slightly acidic pH to minimize hydrolysis. • Always protect solutions from light. |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility of this compound. | • Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) before diluting to the final aqueous concentration. • Ensure the final concentration of the organic solvent in the aqueous solution is low and does not affect the experimental system. • Vigorously vortex or sonicate the solution after dilution to ensure it is fully dissolved. |
| Variability in analytical quantification (HPLC/LC-MS) | Issues with the analytical method or sample degradation. | • Check for leaks: Inspect the HPLC/LC-MS system for any leaks that could cause pressure fluctuations. • Mobile phase issues: Ensure the mobile phase is properly prepared, degassed, and free of contaminants. • Column problems: High backpressure or peak splitting may indicate a clogged or damaged column. • Sample degradation: Analyze samples promptly after preparation. If storage is necessary, keep them at low temperatures and protected from light. |
| Unexpected peaks in chromatograms | Contamination or presence of degradation products. | • Run a blank (solvent only) to check for system contamination. • Analyze a freshly prepared standard to confirm the retention time of the parent compound. • If new peaks appear over time, it is likely due to the formation of degradation products. This can be confirmed with mass spectrometry if available. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability of this compound. Note: Specific experimental data for this compound is limited in publicly available literature. The data presented here is based on general knowledge of organophosphate pesticides and available information.
Table 1: Hydrolytic Stability of this compound (Estimated)
| pH | Temperature (°C) | Half-life (t½) (days) |
| 5 | 25 | Stable |
| 7 | 25 | Moderately Stable |
| 9 | 25 | Prone to degradation |
Table 2: Photolytic Stability of this compound
| Condition | Half-life (t½) |
| Aqueous solution exposed to sunlight | ~7 days |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound for in vitro experiments.
Materials:
-
This compound (crystalline solid, ≥98% purity)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Buffered experimental medium (e.g., PBS, pH 7.2)
-
Amber glass vials or vials wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Stock Solution (e.g., 10 mg/mL in DMSO): a. Accurately weigh the desired amount of this compound crystalline solid using a calibrated analytical balance. b. Dissolve the solid in the appropriate volume of DMSO to achieve the target concentration. c. Vortex thoroughly until the solid is completely dissolved. d. Store the stock solution in an amber glass vial at -20°C. This solution should be stable for several months.
-
Aqueous Working Solution (e.g., 10 µg/mL): a. On the day of the experiment, thaw the stock solution at room temperature. b. Perform a serial dilution of the stock solution into the desired aqueous experimental medium (e.g., PBS). For a 10 µg/mL solution from a 10 mg/mL stock, you can perform a 1:1000 dilution. c. Vortex the working solution to ensure homogeneity. d. Keep the aqueous working solution protected from light and use it within the same day to minimize degradation. It is not recommended to store aqueous solutions for more than one day.[2]
Protocol 2: General Workflow for Assessing this compound Stability
Objective: To outline a general procedure for evaluating the stability of this compound under specific experimental conditions (e.g., varying pH and temperature).
Materials:
-
This compound working solution
-
Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)
-
Temperature-controlled incubators or water baths
-
Light source (for photolysis studies)
-
HPLC or LC-MS/MS system for quantification
-
Quenching solution (if necessary to stop degradation at specific time points)
Procedure:
-
Incubation: a. Add a known concentration of this compound working solution to the different buffered solutions. b. For hydrolysis studies, place the solutions in incubators set at different temperatures in the dark. c. For photolysis studies, expose the solutions to a controlled light source at a constant temperature. Include dark controls (vials wrapped in foil) to assess hydrolysis in parallel.
-
Sampling: a. At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from each experimental condition.
-
Sample Analysis: a. Immediately analyze the collected aliquots using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of the remaining this compound.
-
Data Analysis: a. Plot the concentration of this compound versus time for each condition. b. Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each experimental condition.
Visualizations
Caption: this compound degradation pathways.
Caption: Workflow for stability assessment.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Reversibility of Amiprofos-methyl (APM) Effects on Microtubules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amiprofos-methyl (APM). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments on the reversibility of APM's effects on microtubules in plant cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (APM) and how does it affect microtubules?
A1: this compound (APM) is a phosphoric amide herbicide that acts as a potent and specific anti-microtubule agent in plant cells.[1][2] It functions by directly inhibiting the polymerization of tubulin, leading to the disassembly (depolymerization) of microtubule arrays.[1][2] Notably, APM is highly specific to plant tubulin and generally does not affect microtubules in animal cells.[1]
Q2: Are the effects of APM on microtubules reversible?
A2: Yes, one of the key features of APM is that its effects are rapidly and readily reversible.[3] Following the removal of APM from the culture medium, plant cells can quickly re-establish their microtubule networks.
Q3: How quickly do microtubules recover after APM washout?
A3: Recovery from APM treatment can begin as early as 5 minutes after the removal of the drug.[3] The reappearance of short cortical microtubules is often visible within 3 hours, and complete microtubule arrays can be restored within 22 hours.[3]
Q4: How does the reversibility of APM compare to other microtubule-depolymerizing agents like colchicine?
A4: APM's effects are significantly more reversible than those of colchicine. In some plant cell cultures, a 2-hour application of 3 mM colchicine had no discernible effect on microtubule arrays, whereas 1 to 3 µM APM caused complete depolymerization within an hour.[3] Furthermore, after removal, the effects of colchicine can be irreversible, leading to lasting impacts on cell division and growth, which is not typically observed with APM.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with APM.
Issue 1: Incomplete or Slow Microtubule Recovery After APM Washout
-
Question: I have performed a washout experiment, but the microtubule recovery is slower than expected, or the microtubule arrays are not fully reforming. What could be the cause?
-
Answer: Several factors can contribute to incomplete or slow recovery:
-
Insufficient Washout: Residual APM in the culture medium, even at low concentrations, can continue to inhibit tubulin polymerization. Ensure a thorough washout procedure with multiple changes of fresh, drug-free medium.
-
Cell Health: The overall health of your plant cell culture is crucial for dynamic cellular processes like microtubule repolymerization. Ensure your cells are in a healthy growth phase and not under stress from other factors (e.g., nutrient deprivation, contamination).
-
Cell Cycle Stage: Cells in different stages of the cell cycle may exhibit varying rates of microtubule recovery. A synchronized cell culture might provide more consistent results.
-
High APM Concentration or Prolonged Exposure: While APM is reversible, very high concentrations or excessively long incubation times may lead to secondary effects that delay recovery. It is advisable to use the lowest effective concentration and the shortest necessary incubation time to achieve microtubule depolymerization.
-
Issue 2: Variability in APM Sensitivity Between Different Plant Species or Cell Lines
-
Question: I am using APM on a new plant species/cell line, and the concentration that worked for my previous experiments is either too high (causing cell death) or too low (not causing complete depolymerization). Why is there such variability?
-
Answer: Sensitivity to APM-induced microtubule depolymerization can vary significantly between species and even between different cell lines of the same species.[3] This variability is often linked to:
-
Microtubule Stability: The inherent stability of the microtubule arrays can differ. For instance, rapidly dividing cells with more dynamic microtubules are often more sensitive to APM.[3]
-
Drug Uptake and Metabolism: Differences in cell wall composition and metabolic activity can affect the uptake and breakdown of APM, altering its effective intracellular concentration.
-
Tubulin Isotypes: Variations in the expression of different tubulin isotypes might influence the binding affinity of APM.
-
-
Recommendation: When working with a new plant species or cell line, it is essential to perform a dose-response experiment to determine the optimal APM concentration for your specific system.
Quantitative Data on Microtubule Recovery
The following table summarizes the typical timeline for microtubule recovery in sensitive plant cell suspension cultures after the removal of APM.
| Time After Washout | Observed Microtubule State |
| 5 minutes | Initial signs of microtubule repolymerization may be visible. |
| 3 hours | Short cortical microtubules are generally observable.[3] |
| 22 hours | Complete microtubule arrays are typically reformed.[3] |
Experimental Protocols
1. Protocol for APM Treatment and Washout in Plant Cell Suspension Cultures
This protocol provides a general framework for studying the reversibility of APM's effects. Optimization for specific cell lines may be required.
-
Cell Preparation: Use a healthy, actively growing plant cell suspension culture.
-
APM Treatment:
-
Prepare a stock solution of APM in a suitable solvent (e.g., DMSO).
-
Add the APM stock solution to the cell culture medium to achieve the desired final concentration (typically 1-3 µM).
-
Incubate the cells with APM for a sufficient time to induce complete microtubule depolymerization (e.g., 1 hour).
-
-
APM Washout:
-
Gently pellet the cells by centrifugation (e.g., 100 x g for 2-3 minutes).
-
Carefully remove the supernatant containing APM.
-
Resuspend the cells in an equal volume of fresh, drug-free culture medium.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of APM.
-
-
Recovery:
-
After the final wash, resuspend the cells in fresh culture medium and return them to the incubator.
-
Collect cell samples at various time points (e.g., 5 min, 30 min, 1h, 3h, 6h, 12h, 22h) for analysis of microtubule recovery.
-
-
Analysis:
-
Fix and process the cells for immunofluorescence staining of microtubules to visualize the extent of recovery.
-
2. Protocol for Immunofluorescence Staining of Microtubules in Plant Cells
This protocol allows for the visualization of microtubule arrays.
-
Fixation: Fix the plant cells in a suitable fixative (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer) for 30-60 minutes at room temperature.
-
Washing: Wash the cells three times with a buffer (e.g., PBS).
-
Cell Wall Digestion (if necessary): For some plant tissues, enzymatic digestion of the cell wall may be required to allow antibody penetration.
-
Permeabilization: Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.
-
Washing: Wash the cells three times with the buffer.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with the buffer.
-
Mounting and Imaging: Mount the cells on a microscope slide and visualize them using a fluorescence microscope.
Visualizations
References
Factors affecting Amiprofos-methyl sensitivity in different plant species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amiprofos-methyl (APM).
Frequently Asked Questions (FAQs)
Q1: What is this compound (APM) and what is its primary mechanism of action in plants?
This compound (APM) is a phosphoric amide herbicide that acts as a potent and specific anti-microtubule agent in plants.[1] Its primary mechanism of action is the inhibition of microtubule polymerization and the depolymerization of existing microtubules.[2] This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division, cell plate formation, and cell expansion.
Q2: How does the sensitivity to APM vary among different plant species?
Sensitivity to APM-induced microtubule depolymerization varies among different plant and algal species.[2][3] This variability is often linked to the stability of microtubule arrays, with rapidly dividing cells containing less stable microtubules being more sensitive to the effects of APM.[2]
Q3: What are the known mechanisms of resistance to this compound in plants?
The primary mechanism of resistance to APM in plants is target-site modification, specifically mutations in the genes encoding for α-tubulin or β-tubulin.[4][5] These mutations can alter the binding site of APM on the tubulin protein, reducing its inhibitory effect on microtubule polymerization.
Q4: What are the downstream cellular effects of microtubule disruption by APM?
Disruption of microtubules by APM can trigger a cascade of downstream cellular events. This includes impacts on intracellular transport, cell wall formation, and signaling pathways. For instance, microtubule disorganization can affect the localization and activity of proteins involved in hormone signaling pathways, such as those for auxin and abscisic acid (ABA). Additionally, it can influence processes like autophagy.
Q5: Can APM be used to synchronize cell division in plant cell cultures?
Yes, due to its rapid and reversible action on microtubules, APM can be used to arrest cells in mitosis. Upon removal of APM, the cells can re-enter the cell cycle in a somewhat synchronized manner. This property makes it a useful tool for studying cell cycle progression in plant cells.
Troubleshooting Guides
Problem 1: No observable microtubule depolymerization after APM treatment.
Possible Cause 1: Insufficient APM concentration.
-
Solution: Increase the concentration of APM. Effective concentrations can vary between plant species and cell types. For sensitive plant cell suspension cultures, concentrations between 1 to 3 µM have been shown to be effective.[2] The inhibition constant (Ki) for APM binding to tobacco tubulin is approximately 5 µM.
Possible Cause 2: The plant species or cell line is resistant to APM.
-
Solution: Verify the sensitivity of your specific plant material. If resistance is suspected, consider performing a dose-response curve to determine the IC50 value. Resistance may be due to mutations in the tubulin genes.
Possible Cause 3: Issues with the experimental protocol.
-
Solution: Review your immunofluorescence or live-cell imaging protocol for any potential errors. Ensure proper fixation, permeabilization, and antibody incubation times. Refer to the detailed experimental protocols section below.
Problem 2: High background or non-specific staining in immunofluorescence.
Possible Cause 1: Inadequate blocking.
-
Solution: Increase the blocking time or try a different blocking agent. A common blocking solution is 1-5% Bovine Serum Albumin (BSA) in a phosphate-buffered saline (PBS) solution.
Possible Cause 2: Primary or secondary antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
Possible Cause 3: Insufficient washing.
-
Solution: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.
Problem 3: Suspected APM resistance in a plant population.
Possible Cause: Target-site mutation in a tubulin gene.
-
Solution: To confirm resistance and identify the underlying genetic mechanism, you can sequence the α-tubulin and β-tubulin genes from the suspected resistant plants and compare them to a known susceptible population. Look for non-synonymous mutations that lead to amino acid changes in the tubulin protein.[4][5] Refer to the "Protocol for Identifying Tubulin Gene Mutations" below.
Quantitative Data
Table 1: this compound (APM) Concentrations and Their Observed Effects in Different Plant Systems
| Plant System | APM Concentration | Observed Effect | Reference |
| Tobacco (Nicotiana tabacum) cv Bright Yellow-2 cell culture | 5 µM | Inhibition constant (Ki) for competitive binding with oryzalin to tubulin. | |
| Sensitive plant cell suspension cultures | 1 - 3 µM | Complete depolymerization of cortical and mitotic microtubule arrays within 1 hour. | [2] |
| Rose (Rosa sp.) | Concentration-dependent | Inhibition of taxol-induced microtubule polymerization in vitro. | [1] |
| Wheat (Triticum aestivum) | 3 x 10⁻³ M | Disruption of the microtubular system in root cells. | [2] |
| Micrasterias denticulata (green alga) | 10⁻³ to 10⁻⁶ M | Inhibition of post-mitotic nuclear and chloroplast migration. | [2] |
Experimental Protocols
In Vitro Microtubule Polymerization Assay
This assay measures the effect of APM on the polymerization of purified plant tubulin in vitro.
Materials:
-
Purified plant tubulin
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (APM) stock solution in DMSO
-
Taxol (as a polymerization enhancer)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Add Taxol to a final concentration that promotes microtubule polymerization (typically in the low micromolar range).
-
Aliquot the tubulin solution into a pre-chilled 96-well plate.
-
Add varying concentrations of APM (or DMSO as a control) to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 30-60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot the absorbance over time to generate polymerization curves for each APM concentration.
Immunofluorescence Staining of Plant Microtubules
This protocol allows for the visualization of microtubule arrays in plant cells after treatment with APM.
Materials:
-
Plant seedlings or cell suspension cultures
-
Fixation solution (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer like PME)
-
Cell wall digestion enzyme solution (e.g., cellulase, pectolyase)
-
Permeabilization buffer (e.g., 1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI or Hoechst stain for nuclei
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Treat plant material with the desired concentration of APM or a control solution for the specified time.
-
Fix the samples in the fixation solution.
-
Wash the samples with a stabilizing buffer.
-
Digest the cell walls with the enzyme solution. The duration of this step needs to be optimized for the specific plant tissue.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate with the primary anti-tubulin antibody overnight at 4°C.
-
Wash the samples extensively with PBS.
-
Incubate with the fluorescently labeled secondary antibody in the dark.
-
Wash the samples again with PBS.
-
Counterstain the nuclei with DAPI or Hoechst if desired.
-
Mount the samples in an antifade mounting medium.
-
Visualize the microtubule structures using a confocal microscope.
Protocol for Identifying Tubulin Gene Mutations
This protocol outlines the steps to identify mutations in tubulin genes that may confer resistance to APM.
Materials:
-
Plant tissue from both suspected resistant and susceptible individuals
-
DNA extraction kit
-
Primers designed to amplify conserved regions of α- and β-tubulin genes
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or next-generation sequencing platform
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the leaves or other tissues of both the suspected resistant and known susceptible plants.
-
Primer Design: Design PCR primers that will amplify conserved regions of the α- and β-tubulin genes. Primers can be designed based on known tubulin sequences from related plant species available in public databases like GenBank.
-
PCR Amplification: Perform PCR to amplify the target tubulin gene fragments from the genomic DNA of both resistant and susceptible plants.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a product of the expected size.
-
PCR Product Purification: Purify the PCR products to remove primers and other reaction components.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing. For a more comprehensive analysis, next-generation sequencing of the entire tubulin genes can be performed.
-
Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants using bioinformatics software (e.g., BLAST, ClustalW).
-
Mutation Identification: Compare the aligned sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the tubulin protein of the resistant plant.[4][5]
Visualizations
Caption: Signaling pathway of this compound (APM) in plant cells.
Caption: Experimental workflow for assessing APM sensitivity.
Caption: Factors affecting this compound sensitivity.
References
- 1. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The calcium connection: exploring the intricacies of calcium signaling in plant-microbe interactions [frontiersin.org]
- 3. Calcium signaling in pathogenic and beneficial plant microbe interactions: What can we learn from the interaction between Piriformospora indica and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbicide resistance caused by spontaneous mutation of the cytoskeletal protein tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum [frontiersin.org]
Technical Support Center: Amiprofos-methyl Application and Non-Target Plant Phytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the phytotoxic effects of Amiprofos-methyl on non-target plants during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a selective organophosphate herbicide.[1] Its primary mode of action is the inhibition of microtubule assembly in plant cells.[1] This disruption of microtubule dynamics interferes with essential cellular processes such as cell division and elongation, leading to growth inhibition and phytotoxicity in susceptible plants.
Q2: What are the typical symptoms of this compound phytotoxicity on non-target plants?
A2: Symptoms of phytotoxicity can vary depending on the plant species, growth stage, and the concentration of this compound applied. Common symptoms include stunting of shoots and roots, leaf discoloration (chlorosis or yellowing), and malformation of new growth.[2][3] In severe cases, it can lead to plant death.
Q3: What are herbicide safeners and how can they mitigate the phytotoxic effects of this compound?
A3: Herbicide safeners are chemical compounds used to protect crop plants from herbicide injury without compromising weed control efficacy.[4][5] They function by stimulating the plant's own defense and detoxification mechanisms.[6] Safeners can enhance the expression of enzymes such as Glutathione S-transferases (GSTs), which play a crucial role in metabolizing and detoxifying herbicides, rendering them non-toxic to the plant.[4][6]
Q4: Which safeners are potentially effective for use with this compound?
A4: While specific safeners developed exclusively for this compound are not extensively documented in readily available literature, safeners effective for other organophosphate or chloroacetanilide herbicides may show efficacy. Fluxofenim and cyprosulfamide are examples of safeners that have been shown to protect crops from certain herbicides by enhancing their metabolic detoxification pathways.[6][7][8][9][10][11][12]
Q5: How are safeners typically applied in an experimental setting?
A5: Safeners can be applied in two primary ways:
-
Seed Treatment: The seeds of the non-target plant are coated with the safener before planting.[8][13][14] This allows the plant to express the detoxification enzymes from the earliest stages of growth.
-
Tank-Mixing: The safener is mixed directly with the this compound solution before application.[4] This method is suitable for post-emergence applications.
II. Troubleshooting Guides
This section provides solutions to common issues encountered during experiments involving this compound.
Issue 1: Unexpectedly high phytotoxicity in non-target control plants.
-
Possible Cause: Contamination of spraying equipment, soil, or water with this compound or other herbicides.
-
Solution:
-
Ensure dedicated and thoroughly cleaned equipment is used for control and experimental groups.
-
Use fresh, uncontaminated soil and a reliable water source for all experiments.
-
Review all handling procedures to prevent cross-contamination.
-
Issue 2: Inconsistent or variable phytotoxicity across replicates of the same treatment.
-
Possible Cause: Uneven application of this compound, or variability in plant health and developmental stage.
-
Solution:
-
Calibrate application equipment to ensure a uniform spray distribution.
-
Use plants of a consistent size, age, and health for all experimental units.
-
Ensure environmental conditions (light, temperature, humidity) are uniform across all replicates.
-
Issue 3: Safener application does not reduce phytotoxicity to the expected degree.
-
Possible Cause: The chosen safener is not effective for the specific plant species or the this compound concentration used. The safener application rate or method may also be suboptimal.
-
Solution:
-
Conduct a dose-response experiment with varying concentrations of the safener to determine the optimal application rate.
-
Test alternative safeners known to be effective with similar classes of herbicides.
-
If using a seed treatment, ensure uniform and adequate coating of the seeds. For tank-mixing, verify the compatibility and mixing ratio of the safener and this compound.
-
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in this compound experiments.
III. Quantitative Data
The following tables provide a summary of quantitative data related to the effects of this compound and the mitigating action of safeners.
Table 1: Effect of Fluxofenim Safener on Winter Wheat Biomass Following Herbicide Treatment
| Wheat Variety | Herbicide (g ai ha⁻¹) | Fluxofenim (g ai kg⁻¹ seed) | Biomass Increase (%) |
| UI Sparrow | S-metolachlor (1010) | 0.20 | 90 |
| Brundage 96 | S-metolachlor (1782) | 0.44 | 90 |
| UI Castle CL+ | S-metolachlor (1010) | 0.17 | 90 |
| Data adapted from a study on VLCFA-inhibiting herbicides, demonstrating the protective effect of fluxofenim on wheat.[4] |
Table 2: Phytotoxicity Rating Scales
| Rating | Description of Injury |
| EWRC Scale (1-9) | |
| 1 | No effect |
| 2 | Very slight effects; some stunting and yellowing just visible |
| 3-4 | Slight to moderate, often temporary, effects |
| 5-6 | Medium severe and lasting effects |
| 7-8 | Severe to very severe injury |
| 9 | Plant death |
| CWSS-SCM Scale (0-100%) | |
| 0 | No plant phytotoxicity |
| 1-10 | Slight discoloration, distortion, stunting |
| 11-20 | More severe, but not lasting |
| 21-50 | Medium severe and lasting |
| >50 | Severe necrosis or wilting, shriveled |
| 100 | Complete plant death |
| Commonly used scales for visual assessment of phytotoxicity.[2][3][15] |
IV. Experimental Protocols
Protocol 1: Assessment of this compound Phytotoxicity on Non-Target Plants
-
Plant Preparation: Grow the selected non-target plant species in pots under controlled greenhouse conditions to a uniform growth stage (e.g., 2-4 true leaves).
-
Treatment Groups: Prepare a range of this compound concentrations. Include a negative control (no herbicide) and a positive control (a known phytotoxic concentration, if available).
-
Application: Apply the this compound solutions uniformly to the plants using a calibrated sprayer.
-
Observation: Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a standardized rating scale such as the EWRC or CWSS-SCM scale (see Table 2).[2][3][15]
-
Data Collection: At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C to a constant weight, and record the dry weight for each plant.
-
Analysis: Analyze the visual phytotoxicity ratings and biomass data to determine the dose-response relationship and calculate endpoints such as the EC50 (the concentration causing a 50% reduction in biomass).
Experimental Workflow for Phytotoxicity Assessment
Caption: General workflow for assessing this compound phytotoxicity and mitigation.
Protocol 2: Application of Safeners to Mitigate Phytotoxicity
-
A. Seed Treatment:
-
Prepare a solution of the chosen safener (e.g., fluxofenim) at the desired concentration.
-
Evenly coat the seeds of the non-target plant with the safener solution and allow them to air dry completely before planting.[13]
-
Proceed with the phytotoxicity assessment as described in Protocol 1, using the safener-treated seeds.
-
-
B. Tank-Mixing:
-
Prepare the this compound solution at the target concentration.
-
Add the safener to the herbicide solution at the desired ratio and mix thoroughly.
-
Apply the tank-mixture to the plants as described in Protocol 1.
-
Protocol 3: Glutathione S-Transferase (GST) Activity Assay (Colorimetric)
-
Sample Preparation: Harvest plant tissue (e.g., leaves or roots) from control, this compound-treated, and this compound + safener-treated plants. Freeze the tissue in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the frozen tissue in an ice-cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.[16]
-
Protein Quantification: Determine the total protein concentration in the extracts using a standard method (e.g., Bradford or BCA assay).
-
GST Assay:
-
Prepare a reaction mixture containing a suitable buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
-
Add a known amount of protein extract to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.[16]
-
-
Data Analysis: Calculate the specific activity of GST (units per mg of protein) for each treatment group and compare the results to assess the effect of the safener on GST induction.
Protocol 4: this compound Residue Analysis in Plant Tissue by LC-MS/MS (General Outline)
-
Sample Extraction:
-
Sample Cleanup (if necessary):
-
Use a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds from the extract.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up extract into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate this compound and its potential metabolites using a suitable LC column and mobile phase gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of this compound.
-
Calculate the concentration of this compound in the original plant tissue sample based on the calibration curve.
-
V. Signaling Pathways
The following diagram illustrates the proposed mechanism of this compound phytotoxicity and the detoxification pathway activated by a herbicide safener.
Caption: Mechanism of this compound phytotoxicity and safener-mediated detoxification.
References
- 1. This compound (Ref: NTN 5006) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. weedscience.ca [weedscience.ca]
- 4. Herbicide safener increases weed-management tools for control of annual grasses in wheat | Weed Technology | Cambridge Core [cambridge.org]
- 5. objects.lib.uidaho.edu [objects.lib.uidaho.edu]
- 6. medkoo.com [medkoo.com]
- 7. Cyprosulfamide [sitem.herts.ac.uk]
- 8. kingsagriseeds.com [kingsagriseeds.com]
- 9. Fluxofenim | 88485-37-4 | Benchchem [benchchem.com]
- 10. Buy Fluxofenim (EVT-318602) | 88485-37-4 [evitachem.com]
- 11. Buy Cyprosulfamide (EVT-1214086) | 221667-31-8 [evitachem.com]
- 12. Fluxofenim-Herbicide Safeners-Adjuvants & Pesticides- Shanghai Profirst Co., Ltd. [profirst.cn]
- 13. mdpi.com [mdpi.com]
- 14. cdn.forestresearch.gov.uk [cdn.forestresearch.gov.uk]
- 15. researchgate.net [researchgate.net]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Amiprofos-methyl Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Amiprofos-methyl (APM) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline solid that is sparingly soluble in water but shows good solubility in several organic solvents.[1][2] It is classified as a phosphoric amide herbicide.[3][4]
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO.[5]
Q3: What is the recommended starting concentration for a DMSO stock solution of this compound?
A3: A starting concentration of 10-50 mM in 100% DMSO is a common practice for creating stock solutions of poorly soluble compounds like this compound.[5]
Q4: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What is happening and how can I prevent this?
A4: This phenomenon is known as "precipitation upon dilution" or "solvent shock."[5] It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble. To prevent this, you can try methods like step-wise dilution, slow addition of the stock solution to the medium while vortexing, and using pre-warmed media.[5]
Q5: What is the maximum final concentration of DMSO that is safe for my cell culture?
A5: The final concentration of DMSO in your cell culture should be kept as low as possible, typically well below 1%, to avoid solvent-induced cytotoxicity.[5] Many cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.[5]
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Medium
This is a common challenge when working with hydrophobic compounds like this compound. The following steps provide a systematic approach to troubleshoot and resolve this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 10 mg/L (approx. 0.01 mg/mL) | [1] |
| PBS (pH 7.2) | ~0.2 mg/mL | [2][3] |
| DMSO | ~20 mg/mL | [2][3] |
| DMF | ~20 mg/mL | [2][3] |
| Ethanol | ~10 mg/mL | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 3.043 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (304.3 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Example: (0.003043 g / 304.3 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.[5]
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (weeks to months) or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium to Avoid Precipitation
Objective: To dilute the this compound DMSO stock solution into an aqueous cell culture medium without causing precipitation.
Method A: Slow, Dropwise Addition
-
Pre-warm Medium: Warm your complete cell culture medium to 37°C.[5]
-
Calculate Volumes: Determine the volume of your this compound DMSO stock and the final volume of your cell culture medium needed to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Slow Addition: While gently vortexing or swirling the pre-warmed medium, add the DMSO stock solution dropwise.
-
Incubation: Use the freshly prepared working solution immediately in your experiment.
Method B: Step-wise Dilution
-
Prepare Intermediate Dilution: Create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) medium. For example, dilute your 10 mM stock 1:10 in the medium to get a 1 mM intermediate solution.
-
Final Dilution: Add this intermediate dilution to the final volume of the pre-warmed medium to reach your desired final concentration.
Signaling Pathway and Mechanism of Action
This compound is known to act as a plant-specific anti-microtubule agent.[4][6] It inhibits the polymerization of tubulin, a key component of microtubules, which are essential for cell division, structure, and intracellular transport.[3][4][6] This disruption of microtubule dynamics is the primary mechanism of its herbicidal activity.[4][6]
Caption: Mechanism of action of this compound.
References
- 1. AMIPROFOS METHYL | 36001-88-4 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amiprofos-methyl (APM) Application in Microtubule Depolymerization Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Amiprofos-methyl (APM)-induced microtubule depolymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (APM) and how does it work?
This compound (APM) is a phosphoric amide herbicide that acts as a potent and specific inhibitor of microtubule polymerization in plant cells and some protozoa, such as Plasmodium falciparum.[1][2] Its mechanism of action involves directly binding to tubulin subunits, preventing their assembly into microtubules and leading to the depolymerization of existing microtubule structures.[1] This disruption of microtubule dynamics ultimately inhibits cell division and growth.[3][4]
Q2: Is APM effective in animal cells?
No, a key characteristic of APM is its specificity for plant and some protozoan tubulin. It has been shown to have no effect on the polymerization of bovine brain microtubules, even at concentrations significantly higher than those required to inhibit plant microtubule assembly.[1][2] This makes it a valuable tool for studying microtubule-dependent processes specifically in susceptible organisms without affecting mammalian cell systems.
Q3: What is the recommended solvent and storage condition for APM?
APM is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] Stock solutions should be prepared in one of these solvents, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[5] It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced artifacts.
Q4: At what concentration is APM typically effective?
The effective concentration of APM can vary depending on the species and cell type. For sensitive plant cell suspension cultures, complete depolymerization of microtubule arrays is often observed within an hour of treatment with 1 to 3 µM APM.[6] In Plasmodium falciparum, the IC50 (half-maximal inhibitory concentration) for growth inhibition has been reported to be 3.5 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
Variability in the extent of microtubule depolymerization induced by APM can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no microtubule depolymerization | 1. APM Degradation: APM solution may have degraded due to improper storage or handling. | Prepare fresh APM stock solutions from powder. Aliquot and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles. |
| 2. Incorrect APM Concentration: The final concentration of APM in the culture medium may be too low to be effective for the specific cell type or density. | Perform a dose-response curve to determine the optimal effective concentration for your cell line. Ensure accurate dilution calculations. | |
| 3. Cell Line Insensitivity: The target cells may have inherent resistance to APM. APM is known to be ineffective in animal cells. | Confirm the susceptibility of your cell line to APM based on literature. If working with a new plant or protozoan model, its sensitivity needs to be empirically determined. | |
| 4. High Cell Density: A high density of cells can reduce the effective concentration of APM available to each cell. | Plate cells at a consistent and optimal density for your experiments. | |
| High variability between replicate experiments | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or growth phase can affect their sensitivity to drugs. | Standardize your cell culture protocol. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. Sensitivity to APM can be higher in rapidly dividing cells. |
| 2. Inaccurate Pipetting: Errors in pipetting during drug dilution or addition to cultures can lead to significant concentration differences. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the final APM dilution to add to replicate wells. | |
| 3. Uneven Drug Distribution: Inadequate mixing of APM in the culture medium after addition can result in a non-uniform concentration. | Gently swirl the culture plate after adding APM to ensure even distribution. | |
| Artifacts in Immunofluorescence Imaging | 1. Poor Antibody Performance: The primary or secondary antibody may have low affinity, be used at a suboptimal dilution, or have lost activity. | Use a validated anti-tubulin antibody. Optimize the antibody dilution through a titration experiment. Store antibodies according to the manufacturer's instructions. |
| 2. Inadequate Fixation/Permeabilization: The fixation and permeabilization steps are critical for preserving microtubule structure and allowing antibody access. | Optimize fixation conditions (e.g., paraformaldehyde concentration, temperature, and duration). For plant cells, enzymatic digestion of the cell wall may be necessary. Ensure complete permeabilization with an appropriate detergent (e.g., Triton X-100). | |
| 3. High Background Staining: Non-specific antibody binding can obscure the microtubule signal. | Block non-specific binding sites with an appropriate blocking agent (e.g., bovine serum albumin or normal goat serum). Ensure adequate washing steps between antibody incubations. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the use of this compound.
Table 1: Inhibitory Concentrations of this compound
| Organism/Cell Type | Parameter | Concentration | Reference |
| Plasmodium falciparum | IC50 (growth inhibition) | 3.5 µM | [2] |
| Plant Cell Suspension Cultures (sensitive) | Complete Microtubule Depolymerization | 1 - 3 µM | [6] |
| Haemanthus endosperm cells | Complete Tubulin Polymerization Inhibition | 0.1 µM | [2] |
| Bovine brain tubulin | No effect on polymerization | Up to 100 µM | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [2] |
| DMF | ~20 mg/mL | [2] |
| Ethanol | ~10 mg/mL | [2] |
| PBS (pH 7.2) | ~0.2 mg/mL | [2] |
Experimental Protocols
1. Protocol for Quantifying Microtubule Depolymerization by Immunofluorescence
This protocol provides a method to visualize and quantify the extent of microtubule depolymerization in plant cells following APM treatment.
-
Cell Culture and Treatment:
-
Grow plant suspension culture cells to the mid-logarithmic phase.
-
Treat the cells with the desired concentration of APM or a vehicle control (e.g., DMSO) for the specified duration (e.g., 1-2 hours).
-
-
Fixation:
-
Fix the cells in a freshly prepared solution of 4% (w/v) paraformaldehyde in a microtubule-stabilizing buffer (MTSB: 50 mM PIPES, 5 mM EGTA, 5 mM MgSO4, pH 7.0) for 1 hour at room temperature.
-
-
Cell Wall Digestion (for plant cells):
-
Wash the fixed cells with MTSB.
-
Incubate the cells in an enzyme solution containing cellulase and pectinase in MTSB to partially digest the cell wall. The incubation time should be optimized for the specific cell type.
-
-
Permeabilization:
-
Wash the cells with MTSB.
-
Permeabilize the cells with 1% (v/v) Triton X-100 in MTSB for 1 hour at room temperature.
-
-
Immunostaining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Block non-specific antibody binding by incubating the cells in 3% (w/v) Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in 1% BSA in PBS overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) diluted in 1% BSA in PBS for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the cells on a microscope slide with an anti-fade mounting medium containing DAPI for nuclear staining.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Quantification:
-
Acquire images from multiple random fields of view for each treatment condition.
-
Quantify the integrity of the microtubule network using image analysis software (e.g., ImageJ/Fiji). This can be done by measuring the total fluorescence intensity of the tubulin signal per cell or by using plugins that can analyze filament integrity.
-
2. Protocol for Western Blot Analysis of Tubulin Polymerization State
This protocol allows for the biochemical quantification of the soluble (unpolymerized) and polymerized tubulin fractions within cells.
-
Cell Lysis and Fractionation:
-
After APM treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a microtubule-stabilizing buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) and protease inhibitors.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the polymerized fraction (pellet).
-
-
Sample Preparation:
-
Carefully collect the supernatant (soluble fraction).
-
Wash the pellet with the lysis buffer and then resuspend it in a sample buffer (e.g., Laemmli buffer). This is the polymerized fraction.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Load equal amounts of protein from the soluble fractions and equal volumes of the resuspended pellet fractions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.
-
Incubate the membrane with a primary antibody against α- or β-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantitative Analysis:
-
Quantify the band intensities for tubulin in both the soluble and polymerized fractions for each treatment condition using densitometry software.
-
Express the amount of polymerized tubulin as a percentage of the total tubulin (soluble + polymerized fractions).
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: APM-induced inhibition of tubulin polymerization and its cellular consequences.
Caption: Workflow for immunofluorescence analysis of microtubule depolymerization.
Caption: Workflow for Western blot analysis of tubulin polymerization state.
References
- 1. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Guide to Amiprofos-methyl and Oryzalin: Unraveling the Mechanisms of Two Potent Plant Microtubule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used microtubule inhibitors in plant research, Amiprofos-methyl (APM) and oryzalin. Both herbicides are invaluable tools for studying the plant cytoskeleton's role in cell division, growth, and morphogenesis. This document synthesizes experimental data to compare their performance, outlines detailed experimental protocols, and visualizes key cellular pathways and workflows.
Introduction to this compound and Oryzalin
This compound (APM) is an organophosphate herbicide, while oryzalin belongs to the dinitroaniline class. Despite their different chemical classifications, both compounds share a common mechanism of action: the disruption of microtubule polymerization in plant cells. This targeted action on the plant cytoskeleton makes them highly effective as pre-emergent herbicides and as tools for inducing polyploidy in plant breeding. A key feature of both inhibitors is their specificity for plant tubulin, with significantly lower or no activity against animal tubulin, highlighting a fundamental pharmacological difference between the kingdoms.
Quantitative Performance Comparison
| Parameter | This compound (APM) | Oryzalin | Reference |
| Chemical Class | Organophosphate | Dinitroaniline | [1][2] |
| Target | α-tubulin | α-tubulin | [2][3] |
| Binding Affinity (Tobacco Tubulin) | Ki = 5 µM (competitively inhibits oryzalin binding) | Kd = 117 nM | [4][5] |
| Specificity | Plant-specific | Plant-specific | [6][7] |
| Effect on Microtubules | Depolymerization | Depolymerization | [1][8] |
| Cell Cycle Arrest | M-phase | M-phase | [9][10] |
Table 1: General Properties and Tubulin Interaction of this compound and Oryzalin
| Feature | This compound (APM) | Oryzalin | Reference |
| Effect on Mitotic Spindle | Disruption of spindle formation | Disruption of spindle formation | |
| Induction of Polyploidy | Effective | Effective | [1] |
| Reversibility | Reversible | Reversible | [1][11] |
| Resistance Mechanism | Mutations in α-tubulin genes | Mutations in α-tubulin genes | [3] |
| Additional Cellular Effects | - | Causes nodulation of the endoplasmic reticulum | [3][11] |
Table 2: Cellular and Physiological Effects of this compound and Oryzalin
Mechanism of Action and Signaling Pathways
Both APM and oryzalin exert their effects by binding to α-tubulin subunits, thereby inhibiting their polymerization into microtubules. This disruption of microtubule dynamics has profound consequences for the plant cell, primarily by interfering with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.
The depolymerization of microtubules triggers the Spindle Assembly Checkpoint (SAC), a crucial signaling pathway that monitors the attachment of chromosomes to the spindle.[9][10][12] The SAC arrests the cell cycle in metaphase until all chromosomes are properly attached, preventing aneuploidy. Prolonged activation of the SAC due to persistent microtubule disruption can lead to endoreduplication (DNA replication without cell division), resulting in polyploidy, or eventually, programmed cell death.
Caption: Signaling pathway of microtubule inhibitors in plant cells.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare microtubule inhibitors are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of inhibitors on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.
Materials:
-
Purified plant tubulin (e.g., from tobacco BY-2 cells)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound and oryzalin stock solutions (in DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature of 37°C
Protocol:
-
Prepare the tubulin solution on ice by diluting the purified tubulin to a final concentration of 1-2 mg/mL in cold polymerization buffer supplemented with 1 mM GTP and 10% (v/v) glycerol.
-
Add various concentrations of the inhibitor (APM or oryzalin) or vehicle (DMSO) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the final plateau of absorbance can be used to quantify the inhibitory effect.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of plant cells, which serves as an indicator of cell viability.
Materials:
-
Plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Plate the plant cell suspension into a 96-well plate at a predetermined optimal density.
-
Add serial dilutions of this compound or oryzalin to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate under standard culture conditions for a defined period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours or overnight.
-
Measure the absorbance at 570 nm using the microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the effects of the inhibitors on the microtubule cytoskeleton within plant cells.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana) or cell suspension cultures (e.g., tobacco BY-2)
-
Fixative solution (e.g., 4% paraformaldehyde in microtubule-stabilizing buffer)
-
Cell wall digesting enzymes (e.g., cellulase, pectolyase)
-
Permeabilization buffer (e.g., 1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI solution (for nuclear staining)
-
Antifade mounting medium
-
Confocal microscope
Protocol:
-
Treat plant material with the desired concentration of APM or oryzalin for a specified time.
-
Fix the samples in the fixative solution.
-
Digest the cell walls using the enzyme solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash the samples and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the samples in antifade medium and observe under a confocal microscope.
Caption: Experimental workflow for immunofluorescence microscopy of microtubules.
Conclusion
This compound and oryzalin are both potent and specific inhibitors of plant microtubule polymerization. While both compounds target α-tubulin and induce M-phase arrest, quantitative binding data suggests that oryzalin has a significantly higher affinity for tobacco tubulin (Kd = 117 nM) compared to the inhibitory constant of APM in a competitive assay (Ki = 5 µM). This suggests that oryzalin is a more potent inhibitor at the molecular level. However, the optimal choice of inhibitor may also depend on other factors such as cell permeability, reversibility, and specific experimental conditions. The detailed protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and to select the most appropriate microtubule inhibitor for their specific research needs in the field of plant cell biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low concentrations of propyzamide and oryzalin alter microtubule dynamics in Arabidopsis epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The spindle checkpoint in plants-a green variation over a conserved theme? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Spindle Assembly Checkpoint in Arabidopsis Is Rapidly Shut Off during Severe Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oryzalin bodies: in addition to its anti-microtubule properties, the dinitroaniline herbicide oryzalin causes nodulation of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Enigmatic Binding Site of Amiprofos-methyl on Tubulin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the validation of amiprofos-methyl's (APM) binding site on tubulin. Through a synthesis of experimental data, we objectively compare APM's interaction with tubulin to that of other tubulin-binding agents and provide detailed methodologies for key validation experiments.
This compound (APM) is a phosphoric amide herbicide that selectively disrupts microtubule organization in plant cells, leading to mitotic arrest and growth inhibition. Its mode of action involves direct interaction with tubulin, the fundamental protein subunit of microtubules. While direct structural elucidation of the APM-tubulin complex remains to be achieved, a substantial body of evidence, primarily from competitive binding assays and molecular modeling, has pinpointed its binding site and mechanism of action. This guide delves into the experimental validation of APM's binding site, comparing its properties with the well-characterized dinitroaniline herbicide, oryzalin, and highlighting the structural differences between plant and animal tubulin that confer its selectivity.
Competitive Inhibition Profile of this compound
APM's binding site on tubulin has been largely elucidated through competitive inhibition studies with oryzalin, a dinitroaniline herbicide known to bind to α-tubulin. These experiments have consistently demonstrated that APM competitively inhibits the binding of radiolabeled oryzalin to plant tubulin, indicating that they share a common or overlapping binding site.[1]
| Compound | Target Tubulin | Inhibition Constant (Ki) | Dissociation Constant (Kd) of Competitor | Reference |
| This compound | Tobacco | 5 µM | 117 nM ([¹⁴C]oryzalin) | [1] |
The Oryzalin Binding Site: A Proxy for this compound Interaction
Given the competitive nature of APM's interaction with oryzalin, the known binding site of oryzalin on α-tubulin serves as a reliable model for understanding how APM binds. Molecular docking simulations and the analysis of mutations conferring resistance to dinitroanilines have identified a specific pocket on α-tubulin.[2][3] This binding site is located beneath the N-loop of α-tubulin and involves interactions with several key amino acid residues.[2]
Key Amino Acid Residues Implicated in Oryzalin Binding on α-Tubulin:
-
Arg2
-
Glu3
-
Val4
-
Trp21
-
Phe24
-
His28
-
Ile42
-
Asp47
-
Arg64
-
Cys65
-
Thr239
-
Arg243
-
Phe244
Mutations in residues such as Phe24, His28, Thr239, and Arg243 have been shown to confer resistance to oryzalin, further validating their importance in drug binding.[2] It is highly probable that APM establishes similar interactions within this pocket to exert its microtubule-destabilizing effects.
Basis of Selectivity: Plant vs. Animal Tubulin
A crucial aspect of APM's utility as a herbicide is its selective toxicity towards plants over animals.[1][4] This selectivity arises from subtle but significant differences in the amino acid sequences of plant and animal tubulin, particularly within the oryzalin/APM binding pocket.[5] Alignments of tubulin sequences from various plant and animal species have revealed consistent amino acid substitutions in the vicinity of the binding site, which likely alter the affinity of APM for animal tubulin.[5][6]
Experimental Protocols
The validation of APM's binding site and its effects on microtubule dynamics relies on a suite of in vitro biochemical assays. Below are detailed protocols for key experiments.
Competitive Binding Assay
This assay is fundamental to demonstrating that APM and oryzalin share a binding site.
Objective: To determine the inhibition constant (Ki) of this compound for the oryzalin binding site on tubulin.
Materials:
-
Purified plant tubulin
-
[¹⁴C]-labeled Oryzalin
-
Unlabeled this compound
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filter manifold
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of purified plant tubulin and [¹⁴C]oryzalin.
-
To these mixtures, add increasing concentrations of unlabeled this compound. Include a control with no APM.
-
Incubate the mixtures at 25°C for a sufficient time to reach binding equilibrium.
-
Filter the reaction mixtures through glass fiber filters using a filter manifold to separate protein-bound from free radioligand.
-
Wash the filters with ice-cold General Tubulin Buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Plot the amount of bound [¹⁴C]oryzalin as a function of the this compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC₅₀ (concentration of APM that inhibits 50% of [¹⁴C]oryzalin binding) to the Ki.
In Vitro Tubulin Polymerization Assay
This assay assesses the effect of APM on the rate and extent of microtubule formation.
Objective: To measure the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Purified plant tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound
-
DMSO (vehicle control)
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare a stock solution of this compound in DMSO.
-
Reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the control).
-
Add the tubulin and GTP solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time. The increase in absorbance is proportional to the amount of polymerized microtubules.
-
Analyze the polymerization curves to determine the effect of APM on the lag phase, polymerization rate, and final extent of polymerization.
Microtubule Depolymerization Assay
This assay evaluates the ability of APM to disassemble pre-formed microtubules.
Objective: To determine if this compound can induce the depolymerization of stable microtubules.
Materials:
-
Purified plant tubulin
-
GTP solution (100 mM)
-
Taxol (paclitaxel) to stabilize microtubules
-
General Tubulin Buffer
-
This compound
-
Temperature-controlled microplate reader
Procedure:
-
Polymerize tubulin in the presence of GTP and a stabilizing agent like taxol until a steady-state plateau of absorbance at 340 nm is reached.
-
Once microtubules are formed and stable, add various concentrations of this compound to the reaction.
-
Continue to monitor the absorbance at 340 nm. A decrease in absorbance indicates microtubule depolymerization.
-
Quantify the rate and extent of depolymerization as a function of APM concentration.
Visualizing the Mechanism and Workflows
To further clarify the experimental logic and proposed mechanism of action, the following diagrams are provided.
Caption: Competitive binding of this compound (APM) and Oryzalin to the same site on tubulin.
Caption: Workflow for the in vitro tubulin polymerization assay to assess APM's inhibitory activity.
Conclusion
The validation of this compound's binding site on tubulin is a compelling example of how a combination of biochemical assays and comparative analysis can elucidate the mechanism of action of a small molecule inhibitor, even in the absence of direct structural data. The competitive inhibition by oryzalin, coupled with the understanding of the oryzalin binding pocket and the sequence differences between plant and animal tubulins, provides a robust model for APM's interaction with its target. The experimental protocols detailed herein offer a clear framework for researchers seeking to investigate and characterize novel tubulin-binding agents. Future studies employing techniques such as X-ray crystallography or cryo-electron microscopy to solve the structure of the APM-tubulin complex would provide the ultimate validation and could pave the way for the rational design of new, more potent, and selective herbicides or even therapeutic agents targeting the tubulin cytoskeleton.
References
- 1. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Construction of phylogenetic tree of plant tubulins basing on the homology of their protein sequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amiprofos-methyl and Colchicine for Polyploidy Induction in Plants
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Antimitotic Agent for Chromosome Doubling.
The artificial induction of polyploidy is a cornerstone technique in plant breeding and genetic research, enabling the development of novel cultivars with enhanced agronomic traits. For decades, colchicine has been the principal chemical agent for achieving chromosome doubling. However, alternative compounds, such as the herbicide Amiprofos-methyl (APM), have emerged as potent and, in some cases, superior alternatives. This guide provides a comprehensive comparison of this compound and colchicine, supported by experimental data, to aid researchers in selecting the most appropriate agent for their specific applications.
Mechanism of Action: A Tale of Two Tubulin Binders
Both this compound and colchicine induce polyploidy by disrupting the formation of microtubules, which are essential components of the mitotic spindle.[1][2] The mitotic spindle is responsible for segregating chromosomes during cell division. By inhibiting microtubule polymerization, these agents cause a failure of chromosome separation during anaphase, leading to a cell with a doubled set of chromosomes.[3][4] This process is often referred to as "c-mitosis" or colchicine-mitosis.[5]
While both compounds target tubulin, the protein subunit of microtubules, studies suggest that APM may exhibit greater specificity for plant tubulin.[6] This can translate to higher efficacy at lower concentrations and potentially lower toxicity to the plant material. Colchicine, a naturally occurring alkaloid, has a broader spectrum of action and is known for its toxicity, which can negatively impact plant survival and regeneration rates.[1][4][7]
Quantitative Performance: A Head-to-Head Comparison
The efficacy of a polyploidy-inducing agent is determined by its ability to induce a high frequency of chromosome doubling while maintaining a high survival rate of the treated plant material. The following tables summarize quantitative data from various studies comparing APM and colchicine.
| Plant Species | Genotype | Antimitotic Agent | Concentration | Exposure Time | Tetraploid Induction Rate (%) | Survival Rate (%) | Reference |
| Banana (Musa acuminata) | 1304-04 | This compound | 40 µM | 24 h | 66.67 | High | [8] |
| Banana (Musa acuminata) | 1304-04 | This compound | 80 µM | 48 h | 18.18 | Lower | [8] |
| Banana (Musa acuminata) | 1304-04 | Colchicine | 1.25 mM | 48 h | 25 | Lower | [8] |
| Banana (Musa acuminata) | 8694-15 | This compound | 40 µM | 48 h | 27.27 | High | [8] |
| Banana (Musa acuminata) | 8694-15 | This compound | 80 µM | 48 h | 21.43 | High | [8] |
| Banana (Musa acuminata) | 8694-15 | Colchicine | 5.0 mM | 48 h | 50 | Lower | [8] |
| Onion (Allium cepa) | - | This compound | 15.2 - 60 mg/L | 24 - 48 h | Lower than Colchicine | ~50% at highest conc. | [9] |
| Onion (Allium cepa) | - | Colchicine | 250 mg/L | 48 h | 100 | High | [9] |
| Raphanobrassica | - | This compound | 3 mg/L | 24 h | 4.0 (Hexaploid), 2.7 (Octaploid) | Not specified | [10][11] |
| Raphanobrassica | - | This compound | 6 mg/L | 24 h | 1.3 (Hexaploid) | Not specified | [10][11] |
Table 1: Comparative Efficacy of this compound and Colchicine in Polyploidy Induction.
| Plant Species | Antimitotic Agent | Concentration | Exposure Time | Key Finding | Reference |
| Plant Cell Cultures | This compound | 1 - 3 µM | 1 h | Complete depolymerization of microtubules. | [2][12] |
| Plant Cell Cultures | Colchicine | 3 mM | 2 h | No effect on microtubule arrays. | [2][12] |
| Lilium regale | Colchicine | 0.01% | 24 h | 27.3% tetraploid induction. | |
| Lilium regale | Colchicine | 0.01% | 6 h | 72% survival rate. | |
| Garlic (Allium sativum) | Colchicine | 0.05 mg/L | - | Promotes explant survival. | [13] |
| Garlic (Allium sativum) | Colchicine | 0.75 mg/L | - | Lower duplication rate due to higher toxicity. | [13] |
Table 2: Additional Performance Data and Observations.
Experimental Protocols: Methodologies for Polyploidy Induction
The success of polyploidy induction is highly dependent on the experimental protocol, including the choice of explant, concentration of the antimitotic agent, and duration of treatment.
General Protocol for in Vitro Polyploidy Induction
-
Explant Preparation: Select actively dividing tissues such as shoot tips, nodal segments, seeds, or callus cultures.
-
Treatment Solution: Prepare a stock solution of this compound or colchicine in an appropriate solvent (e.g., water or DMSO) and then dilute to the desired final concentration in liquid culture medium.
-
Application: Immerse the explants in the treatment solution for a predetermined duration. Agitation (e.g., on a rotary shaker) can improve the uptake of the chemical.
-
Washing: After treatment, thoroughly wash the explants with sterile distilled water or fresh culture medium to remove the antimitotic agent.
-
Recovery and Regeneration: Culture the treated explants on a suitable regeneration medium.
-
Ploidy Analysis: Confirm the ploidy level of the regenerated plants using methods such as flow cytometry, chromosome counting, or stomatal analysis.
Specific Protocols from Cited Studies:
-
Banana (Musa acuminata) with this compound:
-
Explant: Shoot tips.
-
Treatment: Immerse shoot tips in a solution of 40 µM APM for 24 hours with agitation (20 rpm).
-
Post-treatment: Wash three times with sterile distilled water and transfer to MS medium for regeneration.[8]
-
-
Banana (Musa acuminata) with Colchicine:
-
Explant: Shoot tips.
-
Treatment: Immerse shoot tips in a solution of 1.25 mM to 5.0 mM colchicine for 48 hours with agitation (20 rpm).
-
Post-treatment: Wash three times with sterile distilled water and transfer to MS medium for regeneration.[8]
-
-
Onion (Allium cepa) with Colchicine:
-
Explant: Haploid plantlets.
-
Treatment: Treat plantlets with 250 mg/L colchicine for 48 hours.
-
Result: This treatment yielded 100% doubled haploid plants.[9]
-
Visualizing the Process: Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Mechanism of mitotic disruption by this compound and colchicine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Colchicine Treatment and Toxicity | ICPS [carnivorousplants.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amiprophosmethyl-induced efficient in vitro production of polyploids in raphanobrassica with the aid of aminoethoxyvinylglycine (AVG) in the culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Cross-Resistance of Amiprofos-Methyl with Dinitroaniline Herbicides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal activity of amiprofos-methyl and dinitroaniline herbicides, with a focus on cross-resistance observed in select weed biotypes. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the mechanisms of action and resistance that are crucial for the development of effective weed management strategies and for broader research into microtubule-targeting agents.
Introduction
This compound, a phosphoric amide herbicide, and the dinitroaniline class of herbicides (e.g., trifluralin, oryzalin, pendimethalin) are potent inhibitors of mitosis in plants.[1] Both classes of compounds exert their herbicidal effects by disrupting the assembly of microtubules, essential components of the cytoskeleton involved in cell division, cell plate formation, and the determination of cell shape.[1] The primary molecular target for both this compound and dinitroaniline herbicides is the tubulin protein, the fundamental subunit of microtubules.[2][3]
The repeated and widespread use of dinitroaniline herbicides has led to the evolution of resistant weed biotypes, a significant concern in agriculture. Notably, studies have revealed that certain dinitroaniline-resistant biotypes also exhibit cross-resistance to the structurally distinct this compound.[4] This phenomenon strongly suggests a common mechanism of resistance, likely involving an alteration in the target site, the tubulin protein itself, which reduces the binding affinity of both herbicide classes.[4] Understanding the specifics of this cross-resistance is vital for managing resistant weed populations and for designing new herbicides that can overcome existing resistance mechanisms.
This guide summarizes the comparative effects of these herbicides on susceptible and resistant biotypes of Eleusine indica (goosegrass), a well-documented example of dinitroaniline resistance.[4]
Data Presentation: Herbicide Efficacy Comparison
The following table summarizes the response of dinitroaniline-susceptible (S) and -resistant (R) biotypes of Eleusine indica to this compound and various dinitroaniline herbicides. The data is based on root growth inhibition assays, a standard method for evaluating the efficacy of mitotic disrupter herbicides.
| Herbicide Class | Herbicide | Susceptible (S) Biotype Response | Dinitroaniline-Resistant (R) Biotype Response |
| Phosphoric Amide | This compound | Susceptible | Cross-Resistant [4] |
| Dinitroaniline | Trifluralin | Susceptible | Resistant[2] |
| Oryzalin | Susceptible | Resistant[4] | |
| Pendimethalin | Susceptible | Resistant | |
| Benefin | Susceptible | Resistant[4] | |
| Profluralin | Susceptible | Resistant[4] | |
| Isopropalin | Susceptible | Resistant[4] | |
| Ethalfluralin | Susceptible | Resistant[4] | |
| Butralin | Susceptible | Resistant[4] |
Note: The level of resistance can vary. For instance, in one study, the dinitroaniline-resistant biotype of E. indica was found to be resistant to all tested dinitroaniline herbicides and also showed cross-resistance to this compound.[4]
Experimental Protocols
The data presented in this guide are primarily derived from studies employing root growth inhibition assays and microscopic analysis of root tip cells. The general methodologies are outlined below.
Root Growth Inhibition Assay
This assay is used to determine the concentration of a herbicide that inhibits root growth by 50% (GR50 or I50).
-
Plant Material: Seeds of susceptible (S) and resistant (R) biotypes of Eleusine indica are used.
-
Germination: Seeds are germinated on moist filter paper in petri dishes in the dark at a controlled temperature (e.g., 27°C).
-
Herbicide Treatment: Once the radicles (embryonic roots) emerge, seedlings are transferred to new petri dishes containing filter paper moistened with a range of concentrations of the test herbicide (this compound or a dinitroaniline herbicide). A control group is treated with distilled water or a solvent control.
-
Incubation: The petri dishes are incubated under controlled conditions (e.g., 27°C in the dark) for a specified period (e.g., 48-72 hours).
-
Data Collection: After the incubation period, the length of the primary root of each seedling is measured.
-
Data Analysis: The root lengths are expressed as a percentage of the control. Dose-response curves are generated by plotting the percentage of root growth inhibition against the herbicide concentration. The GR50 value is then calculated from these curves.
Microscopic Analysis of Mitotic Disruption
This method is used to visually assess the effect of the herbicides on cell division in root tip meristems.
-
Seedling Preparation: Seedlings of S and R biotypes are grown hydroponically or on agar medium.
-
Herbicide Exposure: Seedlings are exposed to various concentrations of the herbicides for a defined duration.
-
Fixation: Root tips are excised and fixed in a suitable fixative (e.g., glutaraldehyde) to preserve the cellular structures.
-
Microscopy: The fixed root tips are then processed for light microscopy or transmission electron microscopy to observe the mitotic stages of the cells.
-
Analysis: The mitotic index (the ratio of cells in mitosis to the total number of cells) is determined. Additionally, the morphology of the mitotic spindle and the alignment of chromosomes are examined for abnormalities indicative of microtubule disruption, such as arrested metaphase and the absence of a spindle.[4] In susceptible biotypes, treatment with these herbicides leads to an increase in the mitotic index due to the arrest of cells in mitosis.[4] In contrast, resistant biotypes show little to no increase in the mitotic index when treated with the herbicides to which they are resistant.[4]
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and dinitroaniline herbicides and the basis of cross-resistance.
Caption: Mechanism of action of this compound and dinitroaniline herbicides in susceptible plants.
Caption: Mechanism of target-site cross-resistance to this compound and dinitroaniline herbicides.
References
- 1. Mitotic Disrupter Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dinitroaniline-Resistant Mutant of Eleusine indica Exhibits Cross-Resistance and Supersensitivity to Antimicrotubule Herbicides and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative analysis of Amiprofos-methyl's effect on microtubule dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the effects of Amiprofos-methyl (APM) on microtubule dynamics, offering a comparison with other well-known microtubule-targeting agents: Oryzalin, Trifuralin, and Taxol. The information is compiled from various scientific studies to assist researchers in understanding the subtle and significant differences in the mechanisms and efficacy of these compounds.
Executive Summary
This compound (APM) is a phosphoric amide herbicide that selectively disrupts microtubule polymerization in plant cells.[1][2] Its mechanism of action involves the direct inhibition of tubulin assembly, leading to the depolymerization of microtubule arrays.[1] APM exhibits a competitive inhibition relationship with Oryzalin, another potent microtubule-disrupting agent, suggesting they share a similar binding site on plant tubulin.[3] In contrast to microtubule-destabilizing agents like APM, Oryzalin, and Trifuralin, Taxol is a microtubule-stabilizing agent that promotes polymerization and suppresses microtubule dynamics. This guide presents available quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential signaling pathway interactions to facilitate a comprehensive comparison of these compounds.
Data Presentation: Quantitative Comparison of Microtubule-Targeting Agents
The following tables summarize the available quantitative data on the effects of this compound, Oryzalin, Trifuralin, and Taxol on microtubule dynamics. It is important to note that while detailed dynamic instability parameters are available for Oryzalin and Taxol, such specific quantitative data for this compound and Trifuralin are limited in the current literature. Their effects are primarily characterized by their potent inhibition of overall microtubule polymerization.
Table 1: In Vitro Effects on Tubulin and Microtubules
| Parameter | This compound (APM) | Oryzalin | Trifuralin | Taxol |
| Binding Affinity | Ki = 5 µM (competitive inhibition with Oryzalin in tobacco)[3] | Kd = 117 nM (to tobacco tubulin)[3] | Binds to α-tubulin[4] | Binds to β-tubulin within the microtubule lumen |
| Effect on Polymerization | Inhibits taxol-induced polymerization of rose tubulin[1] | Inhibits polymerization of plant tubulin[3] | Inhibits microtubule assembly[4][5] | Promotes polymerization and stabilizes microtubules |
| IC50 (Polymerization) | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vivo Effects on Microtubule Dynamic Instability in Plant Cells
| Parameter | This compound (APM) | Oryzalin (50-100 nM in Arabidopsis) | Trifuralin | Taxol (in animal cells) |
| Growth Rate | Data not available | Slower | Data not available | Decreased |
| Shortening Rate | Data not available | Slower | Data not available | Decreased |
| Catastrophe Frequency | Data not available | Increased | Data not available | Suppressed |
| Rescue Frequency | Data not available | Data not available | Data not available | Suppressed |
| Time in Paused State | Data not available | Increased | Data not available | Increased |
| Overall Effect | Depolymerization of cortical and mitotic arrays (1-3 µM in 1 hour)[6] | Suppression of dynamics | Disorganization of microtubule cytoskeleton[7] | Suppression of dynamics |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay
This assay is used to quantify the effect of compounds on the assembly of purified tubulin into microtubules.
-
Materials:
-
Purified plant tubulin (e.g., from tobacco BY-2 cells or Arabidopsis thaliana)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP (1 mM)
-
Taxol (as a polymerization promoter, if needed)
-
Test compounds (this compound, Oryzalin, Trifuralin) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer with temperature control
-
-
Protocol:
-
Prepare a reaction mixture containing purified plant tubulin in polymerization buffer on ice.
-
Add GTP to the reaction mixture.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
If studying inhibitors of taxol-induced polymerization, add Taxol to the mixture.
-
Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.
-
Monitor the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Analyze the polymerization kinetics to determine parameters such as the rate of polymerization and the final extent of polymerization.
-
Immunofluorescence Microscopy of Plant Cell Microtubules
This method allows for the visualization of microtubule arrays within fixed plant cells.
-
Materials:
-
Plant seedlings or cell cultures
-
Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)
-
Cell wall digesting enzymes (e.g., cellulase, pectinase)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
Antifade mounting medium
-
Confocal or fluorescence microscope
-
-
Protocol:
-
Fix plant material in the fixative solution.
-
Digest the cell walls using the enzyme solution to allow antibody penetration.
-
Permeabilize the cell membranes with the permeabilization buffer.
-
Incubate the samples with the primary antibody against α-tubulin.
-
Wash the samples to remove unbound primary antibody.
-
Incubate the samples with the fluorescently labeled secondary antibody.
-
Wash the samples to remove unbound secondary antibody.
-
Mount the samples in antifade medium on a microscope slide.
-
Visualize the microtubule arrays using a confocal or fluorescence microscope.
-
Live-Cell Imaging of Microtubule Dynamics
This technique enables the direct observation and quantification of microtubule dynamics in living plant cells.
-
Materials:
-
Transgenic plant line expressing a fluorescently tagged microtubule marker (e.g., GFP-TUA6, GFP-MBD)
-
Growth medium for the plant cells
-
Test compounds (this compound, Oryzalin, Trifuralin, Taxol)
-
Spinning-disk confocal microscope with environmental control
-
-
Protocol:
-
Grow the transgenic plant seedlings or cells in a suitable chamber for live-cell imaging.
-
Treat the cells with the desired concentration of the test compound. Include a control group with no treatment or vehicle control.
-
Mount the chamber on the stage of the spinning-disk confocal microscope.
-
Acquire time-lapse images of the fluorescently labeled microtubules at a high frame rate (e.g., every 2-5 seconds) for a duration of several minutes.
-
Generate kymographs from the time-lapse images by drawing a line along the trajectory of a single microtubule.
-
Analyze the kymographs to measure the parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency (transition from growth to shortening), and rescue frequency (transition from shortening to growth).
-
Mandatory Visualization
Experimental Workflow for Quantifying Microtubule Dynamics
Caption: Experimental workflows for analyzing microtubule dynamics in vitro and in vivo.
Proposed Signaling Pathway Interaction
Disruption of microtubule dynamics by agents like this compound can potentially intersect with intracellular signaling pathways that regulate microtubule organization and function.
Caption: Potential intersection of APM-induced microtubule disruption with MAPK and Calcium signaling pathways.
References
- 1. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Trifluralin-induced disorganization of microtubular cytoskeleton alters the development of roots in Hordeum vulgare L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Amiprofos-methyl and Newer Generation Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of Amiprofos-methyl with a selection of newer generation herbicides. The information is intended for researchers, scientists, and professionals involved in the development and evaluation of herbicides. This document summarizes available data on their mechanisms of action, weed control spectrum, and crop tolerance, and provides a framework for conducting comparative efficacy trials.
Overview of Herbicides
This compound is a microtubule inhibitor herbicide belonging to the phosphoroamidate chemical class. It selectively disrupts cell division in plants. For this comparison, a range of recently developed herbicides with different modes of action have been selected: Liberty® ULTRA, Zalo™, Resicore® REV, Enversa™, and Kyro®. These newer herbicides often feature multiple active ingredients, advanced formulations, and different modes of action to combat a wide spectrum of weeds and manage herbicide resistance.
Comparative Data
The following tables summarize the key characteristics, weed control spectrum, and crop tolerance of this compound and the selected newer generation herbicides based on publicly available product information and research data.
Table 1: General Characteristics of this compound and Newer Generation Herbicides
| Feature | This compound | Liberty® ULTRA | Zalo™ | Resicore® REV | Enversa™ | Kyro® |
| Active Ingredient(s) | This compound | Glufosinate-P-Ammonium | Glufosinate + Quizalofop-P-ethyl | Acetochlor + Mesotrione + Clopyralid | Encapsulated Acetochlor | Acetochlor + Topramezone + Clopyralid |
| Herbicide Group (WSSA) | Group 3 (Microtubule inhibitor) | Group 10 (Glutamine synthetase inhibitor) | Group 10 + Group 1 (ACCase inhibitor) | Group 15 (Long-chain fatty acid inhibitor) + Group 27 (HPPD inhibitor) + Group 4 (Synthetic auxin) | Group 15 (Long-chain fatty acid inhibitor) | Group 15 (Long-chain fatty acid inhibitor) + Group 27 (HPPD inhibitor) + Group 4 (Synthetic auxin) |
| Mode of Action | Inhibits tubulin polymerization, disrupting cell division and root growth. | Inhibits the enzyme glutamine synthetase, leading to ammonia toxicity and cessation of photosynthesis. | Combines glutamine synthetase inhibition with inhibition of acetyl-CoA carboxylase, disrupting fatty acid synthesis. | Multiple modes of action targeting seedling growth, pigment synthesis, and cell growth. | Inhibits very-long-chain fatty acid synthesis, affecting seedling shoot growth. | Multiple modes of action targeting seedling growth, pigment synthesis, and cell growth. |
| Application Timing | Pre-emergence | Post-emergence | Post-emergence | Pre-plant, pre-emergence, post-emergence | Pre-plant, pre-emergence, post-emergence | Post-emergence |
Table 2: Weed Control Spectrum
| Herbicide | Key Controlled Grasses | Key Controlled Broadleaf Weeds |
| This compound | Annual grasses | Certain annual broadleaf weeds |
| Liberty® ULTRA | Broad spectrum of emerged grasses. | Broad spectrum of emerged broadleaf weeds, including Palmer amaranth, waterhemp, giant ragweed, and kochia.[1][2] |
| Zalo™ | Enhanced control of annual and perennial grasses, including non-Enlist™ traited volunteer corn.[3][4] | Broad spectrum of emerged broadleaf weeds.[3] |
| Resicore® REV | Over 75 species of grasses and broadleaf weeds.[5][6] | Palmer amaranth, waterhemp, marestail, giant ragweed.[5][7] |
| Enversa™ | Over 20 species of grasses and broadleaf weeds.[8] | Palmer amaranth, waterhemp.[9][10] |
| Kyro® | Over 65 of the toughest broadleaf and grass weeds.[11][12] | Palmer amaranth, waterhemp, marestail, giant ragweed.[13][14] |
Table 3: Crop Tolerance and Application
| Herbicide | Tolerant Crops | Application Rate | Pre-Harvest Interval (PHI) |
| This compound | Used in various crops, specific tolerance data is limited in recent literature. | Varies by crop and target weeds. | Varies by crop. |
| Liberty® ULTRA | Glufosinate-tolerant soybean, cotton, corn, and canola.[1][15] | 24-34 fl oz/A for corn, cotton, and soybean.[16] | Varies by crop. |
| Zalo™ | Glufosinate-tolerant soybean, cotton, and canola; pome and stone fruit.[17][18][19] | 32-43 fl oz/A for soybean and cotton.[20] | Varies by crop. |
| Resicore® REV | Field corn (including seed and silage), yellow popcorn (pre-emergence only).[7][21] | 2.25 - 3 qt/A (PRE).[22] | Grain & Silage: 45 days; Stover: 60 days.[22] |
| Enversa™ | Soybeans, cotton, corn, sorghum, peanuts, and sugar beets.[9][10][23][24] | Varies by crop. | Varies by crop. |
| Kyro® | Field corn (including seed and silage), popcorn.[11][13][25] | 35-60 fl oz/A.[13][25] | Varies by crop. |
Mechanism of Action and Resistance
This compound: Microtubule Inhibition
This compound's primary mode of action is the inhibition of microtubule polymerization in plant cells. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and intracellular transport. By binding to tubulin proteins, this compound prevents the assembly of microtubules, leading to a disruption of these vital processes and ultimately causing plant death.
Newer Generation Herbicides: Diverse Modes of Action
The newer herbicides employ a variety of mechanisms to control weeds, often utilizing multiple modes of action within a single product to enhance efficacy and combat resistance.
Experimental Protocols for Comparative Efficacy Assessment
To obtain direct comparative data, a standardized experimental protocol is essential. The following outlines a general methodology for a field trial to compare the efficacy of this compound with newer generation herbicides.
Experimental Design
-
Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Minimum of 25m² per plot to minimize edge effects.
-
Treatments:
-
Untreated Control
-
This compound at a standard and 2x rate.
-
Each new generation herbicide at its recommended label rate and a 2x rate.
-
A standard commercial herbicide for the target crop as a positive control.
-
-
Site Selection: Choose sites with a uniform and diverse weed population representative of the target region.
Application
-
Equipment: Calibrated research sprayer to ensure uniform application.
-
Timing: Apply herbicides at the recommended growth stage for both the crop and target weeds.
-
Parameters: Record environmental conditions at the time of application (temperature, humidity, wind speed).
Data Collection and Analysis
-
Weed Efficacy:
-
Visually assess percent weed control by species at 7, 14, 28, and 56 days after treatment (DAT).
-
Measure weed biomass (dry weight) from a designated quadrat within each plot at a set time point (e.g., 28 DAT).
-
-
Crop Tolerance:
-
Visually assess crop injury (phytotoxicity) on a scale of 0-100% at 7, 14, and 28 DAT.
-
Measure crop height and stand count at various intervals.
-
At maturity, harvest the plots to determine crop yield.
-
-
Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Conclusion
This compound remains a relevant herbicide due to its specific mode of action targeting microtubule assembly in plants. However, the newer generation herbicides offer significant advancements in terms of broader weed control spectra, multiple modes of action for resistance management, and advanced formulations for improved performance and crop safety. The choice of herbicide will ultimately depend on the specific weed pressures, crop system, and the need for integrated weed management strategies. Direct, head-to-head comparative studies conducted under standardized protocols are crucial for providing definitive efficacy data to guide these decisions.
References
- 1. agribusinessglobal.com [agribusinessglobal.com]
- 2. SeedQuest - Central information website for the global seed industry [seedquest.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cottongrower.com [cottongrower.com]
- 5. Corteva launches Resicore REV herbicide – AgriNews [agrinews-pubs.com]
- 6. Corteva Agriscience Launches Resicore® REV Herbicide for Premier Corn Weed Control | American Ag Network [americanagnetwork.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. cottongrower.com [cottongrower.com]
- 10. no-tillfarmer.com [no-tillfarmer.com]
- 11. Breaking down the benefits of a new powerful, unique corn herbicide | Agronomy [chsagronomy.com]
- 12. Kyro™ Herbicide Brings Game-changing Postemergence Corn Weed Control - AgWeb [agweb.com]
- 13. Kyro® Herbicide | Corteva Agriscience [corteva.com]
- 14. corteva.com [corteva.com]
- 15. greenbook.net [greenbook.net]
- 16. BASF Boosts Liberty® ULTRA Maximum Use Rates for Unmatched Application Flexibility - AgWeb [agweb.com]
- 17. Zalo--A New Premix Herbicide for Soybeans | Mississippi Soybean Promotion Board [mssoy.org]
- 18. achievatraining.com [achievatraining.com]
- 19. AMVAC Announces Release of Zalo® Herbicide | Purdue University Facts for Fancy Fruit [fff.hort.purdue.edu]
- 20. ZALO Herbicide: Advanced Weed Control for Soybean, Cotton & Canola Crops [amvac.com]
- 21. corteva.com [corteva.com]
- 22. corteva.com [corteva.com]
- 23. Corteva Agriscience Launches Enversa™ Herbicide | The More You Grow | Corteva Agriscience [corteva.com]
- 24. agriculture.com [agriculture.com]
- 25. assets.greenbook.net [assets.greenbook.net]
Unveiling the Anti-Proliferative Potential of Amiprofos-Methyl: A Comparative Analysis Against Established Microtubule Inhibitors
For Immediate Release
[City, State] – December 13, 2025 – In the ongoing quest for novel and effective cancer therapeutics, a critical evaluation of promising compounds is paramount. This guide provides a comprehensive comparison of the anti-proliferative activity of Amiprofos-methyl (APM) against well-established microtubule-targeting agents—paclitaxel, colchicine, and vinblastine—in various cancer cell lines. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of APM as an anti-cancer agent.
This compound, an organophosphorus herbicide, has garnered scientific interest for its mechanism of action as a microtubule-destabilizing agent. By disrupting the dynamics of microtubule polymerization, APM induces cell cycle arrest and triggers apoptosis, pathways fundamental to its anti-proliferative effects. This guide synthesizes available data to facilitate a comparative understanding of its efficacy.
Comparative Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for this compound and other prominent microtubule inhibitors across various cancer cell lines.
It is crucial to note that the following data is compiled from multiple independent studies. Direct comparison of IC50 values between different studies can be challenging due to variations in experimental conditions, including cell line passage number, assay duration, and specific reagents used. Therefore, this data should be interpreted as a general guide to the relative potency of these compounds.
Table 1: Anti-Proliferative Activity (IC50) of this compound (APM) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Tobacco BY-2 | Plant Cell Culture | ~5 (Ki for tubulin binding)[1] |
Note: Data on the IC50 of this compound in human cancer cell lines is limited in the currently available public literature. The provided data is based on its inhibitory constant (Ki) for tubulin binding in plant cells, which is indicative of its microtubule-targeting activity.
Table 2: Anti-Proliferative Activity (IC50) of Paclitaxel in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H295 | Adrenocortical Carcinoma | Dose-dependent inhibition[2] |
| T47D | Breast Cancer | 1577.2 ± 115.3[2] |
| MCF-7 | Breast Cancer | 7.5[3] |
| Renal Clear Cell Carcinoma (various) | Kidney Cancer | Dose-dependent inhibition[4] |
Table 3: Anti-Proliferative Activity (IC50) of Colchicine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colon Cancer | > AM2[5] |
| HCT-116 | Colon Cancer | > AM2[5] |
| MCF-7 | Breast Cancer | < AM2[5] |
| AGS | Gastric Cancer | <2 ng/ml[6] |
| NCI-N87 | Gastric Cancer | <2 ng/ml[6] |
Table 4: Anti-Proliferative Activity (IC50) of Vinblastine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| L1210 | Mouse Leukemia | 4.0[7] |
| S49 | Mouse Lymphoma | 3.5[7] |
| Neuroblastoma | 15[7] | |
| HeLa | Cervical Cancer | 2.6[7] |
| HL-60 | Human Leukemia | 5.3[7] |
| MCF-7 | Breast Cancer | 0.68[8] |
Mechanism of Action: Disruption of Microtubule Dynamics
This compound, like colchicine and vinca alkaloids, functions as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, the protein subunit of microtubules.[9] This disruption of microtubule dynamics leads to a cascade of cellular events, primarily arresting the cell cycle in the M phase and subsequently inducing apoptosis (programmed cell death). Paclitaxel, in contrast, is a microtubule-stabilizing agent, promoting tubulin polymerization and leading to the formation of non-functional microtubule bundles, which also results in mitotic arrest and apoptosis.
dot
Caption: Mechanism of Action for Microtubule-Targeting Agents.
Signaling Pathways Implicated in Microtubule Inhibitor-Induced Apoptosis
The disruption of microtubule function by agents like this compound activates a complex network of signaling pathways that converge on apoptosis. While the precise pathways activated by APM in cancer cells require further elucidation, the general mechanism for microtubule inhibitors involves the activation of the spindle assembly checkpoint, leading to prolonged mitotic arrest. This sustained arrest can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.
dot
Caption: Signaling Pathway to Apoptosis via Microtubule Inhibition.
Experimental Protocols
To facilitate further research and validation of this compound's anti-proliferative activity, detailed protocols for key in vitro assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
dot
Caption: MTT Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and other comparative drugs) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
BrdU (Bromodeoxyuridine) Cell Proliferation Assay
The BrdU assay is an immunoassay that detects the incorporation of BrdU, a thymidine analog, into newly synthesized DNA of proliferating cells.
Workflow:
dot
Caption: BrdU Assay Workflow.
Detailed Protocol:
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the labeling medium, fix the cells, and denature the DNA using an acid solution to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Measurement: Add a substrate for HRP and measure the resulting color change using a microplate reader.
-
Data Analysis: The amount of color is directly proportional to the number of proliferating cells.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment with a cytotoxic agent.
Workflow:
dot
Caption: Colony Formation Assay Workflow.
Detailed Protocol:
-
Cell Treatment: Treat a suspension of cancer cells with various concentrations of this compound for a specified duration.
-
Cell Plating: Plate a known number of treated cells (typically 100-1000 cells) into 6-well plates or culture dishes.
-
Incubation: Incubate the plates for 1-3 weeks, allowing individual cells to proliferate and form colonies.
-
Fixation and Staining: After the incubation period, fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of visible colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Conclusion and Future Directions
This compound demonstrates clear anti-proliferative activity through its role as a microtubule-destabilizing agent. While direct comparative data with other microtubule inhibitors in human cancer cell lines is currently sparse, its mechanism of action places it in the same functional class as established chemotherapeutic agents like colchicine and vinca alkaloids.
Further research is warranted to establish a comprehensive profile of this compound's efficacy across a broader range of human cancer cell lines and to directly compare its potency against current standard-of-care microtubule inhibitors. Investigating its in vivo efficacy and safety profile in preclinical animal models will be a critical next step in evaluating its potential as a novel cancer therapeutic. The detailed protocols and comparative framework provided in this guide are intended to support and stimulate these future investigations.
References
- 1. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitepress.org [scitepress.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel and N-methylformamide: in vitro interactions in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Triple-Modified Colchicine Derivatives as Potent Tubulin-Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amiprofos-methyl and Other Mitotic Disrupters for Researchers and Drug Development Professionals
A deep dive into the mechanisms, efficacy, and experimental evaluation of key compounds that target microtubule dynamics.
Mitotic disrupters are a cornerstone of cancer chemotherapy and herbicide development, primarily functioning by interfering with the dynamics of microtubules, essential components of the cytoskeleton. This guide provides a comparative analysis of Amiprofos-methyl, a phosphoric amide herbicide, against a panel of other well-established mitotic disrupters, including dinitroanilines (Oryzalin, Trifluralin), an amide (Propyzamide), alkaloids (Colchicine, Vinblastine), and a taxane (Paclitaxel). This objective comparison, supported by experimental data and detailed protocols, is intended to aid researchers, scientists, and drug development professionals in their understanding and application of these potent compounds.
Mechanism of Action: A Tale of Two Effects on Microtubules
The majority of the compounds discussed in this guide exert their effects by disrupting the dynamic equilibrium of microtubule polymerization and depolymerization. However, they can be broadly categorized into two main classes based on their specific mechanism:
-
Microtubule Destabilizers (Inhibitors of Polymerization): This group, which includes this compound, Oryzalin, Trifluralin, Propyzamide, Colchicine, and Vinblastine, functions by binding to tubulin subunits (the building blocks of microtubules) and preventing their assembly into microtubules.[1] This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase.[2]
-
Microtubule Stabilizers: In contrast, compounds like Paclitaxel bind to already formed microtubules and stabilize them, preventing their depolymerization.[3] This abnormal stabilization also disrupts the delicate balance of microtubule dynamics required for proper mitotic spindle function, leading to mitotic arrest and cell death.[3]
The specific binding sites on the tubulin dimer vary among these compounds, contributing to their different potencies and specificities. Colchicine and related compounds bind to the "colchicine-binding site" on β-tubulin.[4][5] Vinca alkaloids, such as Vinblastine, bind to the "vinca domain" at the interface of two tubulin dimers.[6][7] Dinitroaniline herbicides like Oryzalin and Trifluralin are known to bind to plant and protist α-tubulin.[8][9] this compound also demonstrates specificity for plant tubulin and is believed to competitively inhibit the binding of Oryzalin, suggesting an overlapping or allosterically related binding site.[10] Paclitaxel and other taxanes bind to a distinct site on the β-tubulin subunit within the microtubule polymer.[11][12]
Quantitative Comparison of Efficacy
A direct comparison of the potency of these mitotic disrupters is challenging due to the lack of comprehensive studies evaluating all compounds under identical experimental conditions. The available data, presented below, is categorized by the experimental system (plant-based or animal-based) to provide a more accurate, albeit indirect, comparison. The half-maximal inhibitory concentration (IC50) for tubulin polymerization and cytotoxic activity are key metrics for assessing efficacy.
Table 1: Efficacy of Mitotic Disrupters in Plant-Based Systems
| Compound | Target/Assay | Organism/Cell Type | IC50 / Kᵢ | Citation(s) |
| This compound | Competitive inhibition of Oryzalin binding | Tobacco (Nicotiana tabacum) BY-2 cells | Kᵢ = 5 µM | [10] |
| Inhibition of tubulin synthesis | Chlamydomonas reinhardi | 3 - 10 µM | [13] | |
| Oryzalin | Inhibition of taxol-induced tubulin polymerization | Rose (Rosa sp.) cells | Kᵢ = 2.59 x 10⁶ M⁻¹ | [14] |
| Binding to tubulin | Tobacco (Nicotiana tabacum) BY-2 cells | Kₑ = 117 nM | [10] | |
| Trifluralin | Inhibition of microtubule polymerization | - | - | [15] |
| Propyzamide | Alteration of microtubule dynamics | Arabidopsis epidermal cells | 1 - 2 µM | [16][17] |
Table 2: Efficacy of Mitotic Disrupters in Animal-Based/Cancer Cell Line Systems
| Compound | Target/Assay | Cell Line | IC50 | Citation(s) |
| Colchicine | Cytotoxic activity | SKOV-3 (ovarian cancer) | 37 nM | [18] |
| Cytotoxic activity | HepG-2, HCT-116, MCF-7 | 7.40 µM, 9.32 µM, 10.41 µM | [19] | |
| Vinblastine | Tubulin polymerization inhibition | - | - | [11] |
| Paclitaxel | Tubulin polymerization induction | - | - | [11] |
Note: IC50 and Kᵢ values are highly dependent on the specific experimental conditions, including the source of tubulin, buffer composition, and temperature. Therefore, comparisons between different studies should be made with caution.
Experimental Protocols
Accurate and reproducible data are paramount in the study of mitotic disrupters. Below are detailed methodologies for key experiments commonly used to evaluate these compounds.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in turbidity (light scattering) over time.
Materials:
-
Purified tubulin (e.g., from bovine brain or plant source)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (e.g., this compound) and controls (e.g., a known inhibitor and a vehicle control like DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in water.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound at various concentrations. Include wells for a positive control (known inhibitor) and a negative control (vehicle).
-
Prepare a tubulin polymerization mix on ice containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in GTB.
-
-
Data Acquisition:
-
Initiate the polymerization reaction by adding the tubulin polymerization mix to each well of the pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the test compound.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.
-
Calculate the percentage of inhibition of Vmax relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Adherent or suspension cells
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to attach (for adherent cells).
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include an untreated control.
-
-
Cell Fixation:
-
Harvest the cells (trypsinize if adherent) and wash with PBS.
-
Resuspend the cell pellet in cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.
-
-
Cell Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to generate a histogram of DNA content (PI fluorescence intensity).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Immunofluorescence Microscopy of Microtubules in Plant Cells
This technique allows for the visualization of the microtubule network within plant cells following treatment with a mitotic disrupter.
Materials:
-
Plant material (e.g., root tips, suspension culture cells)
-
Fixative solution (e.g., 4% paraformaldehyde in PME buffer)
-
Cell wall digestion enzyme solution (e.g., cellulase, pectinase)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with BSA)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
DNA stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Fix the plant material in the fixative solution for a defined period (e.g., 1 hour).[20]
-
-
Cell Wall Digestion:
-
Wash the fixed material and incubate in the cell wall digestion enzyme solution to allow for antibody penetration.[21]
-
-
Permeabilization:
-
Wash the material and incubate in permeabilization buffer to make the plasma membrane permeable to antibodies.[21]
-
-
Immunostaining:
-
Microscopy:
-
Mount the stained material in antifade mounting medium.
-
Visualize the microtubule network using a fluorescence or confocal microscope.
-
Visualizing the Molecular Interactions and Cellular Consequences
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Mechanisms of action for different classes of mitotic disrupters.
Caption: The Spindle Assembly Checkpoint (SAC) pathway activated by mitotic disrupters.
Caption: A typical experimental workflow for characterizing and comparing mitotic disrupters.
Conclusion
This compound and the other mitotic disrupters discussed herein represent a diverse group of compounds that all converge on the critical cellular process of microtubule dynamics. While their primary mechanisms can be broadly classified as either destabilizing or stabilizing, the nuances of their binding sites, species selectivity, and potency contribute to their distinct applications in agriculture and medicine. The quantitative data, though not always directly comparable, provides a valuable framework for understanding their relative efficacies. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers seeking to further investigate these and other novel mitotic disrupters. A thorough understanding of their comparative biology is essential for the rational design of new, more effective, and selective therapeutic and agricultural agents.
References
- 1. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 2. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.lucp.net [books.lucp.net]
- 4. Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propyzamide | Propyzamide back to basics | Oilseed Rape Herbicides | Corteva Agriscience™ [corteva.com]
- 6. Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combinations of paclitaxel and vinblastine and their effects on tubulin polymerization and cellular cytotoxicity: characterization of a synergistic schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. mdpi.com [mdpi.com]
- 14. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dwgalbraith.com [dwgalbraith.com]
- 16. researchgate.net [researchgate.net]
- 17. Low concentrations of propyzamide and oryzalin alter microtubule dynamics in Arabidopsis epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunofluorescence microscopy of organized microtubule arrays in structurally stabilized meristematic plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tools for Assessing Cell-Cycle Progression in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
Assessing Synergistic Herbicide Combinations: A Framework for Amiprofos-methyl
A notable gap in publicly available research exists regarding the synergistic effects of the herbicide Amiprofos-methyl when combined with other herbicides. While this compound is recognized as a mitotic inhibitor that disrupts microtubule formation, specific quantitative data from tank-mix studies are not readily found in scientific literature or agricultural extension publications.
This guide provides a comprehensive framework for researchers and scientists to systematically evaluate the potential synergistic, antagonistic, or additive effects of this compound when tank-mixed with other herbicidal active ingredients. The methodologies outlined below are based on established protocols for herbicide interaction studies and can be adapted to investigate novel combinations.
Understanding this compound: Mode of Action
This compound is a phosphoric amide herbicide that acts as a potent inhibitor of microtubule polymerization in plant cells.[1][2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and intracellular transport. By disrupting the formation and function of microtubules, this compound effectively halts cell division and, consequently, plant growth.[1][2][3] This specific mechanism of action makes it a valuable tool for weed management and also as a chromosome doubling agent in plant breeding.[4][5]
Signaling Pathway of this compound
Caption: Mode of action of this compound in a plant cell.
Experimental Protocol for Assessing Herbicide Synergy
To evaluate the interaction of this compound with other herbicides, a structured experimental approach is necessary. The following protocols for greenhouse and field studies are based on established methodologies for herbicide efficacy testing.
Greenhouse Bioassay Protocol
Greenhouse bioassays offer a controlled environment to obtain precise dose-response data and are a crucial first step in assessing herbicide interactions.
-
Plant Material: Select a target weed species known to be susceptible to this compound or the partner herbicide. Grow seedlings from a uniform seed source in pots containing a standardized soil mix.
-
Experimental Design: Employ a completely randomized design with a factorial arrangement of treatments. This will include:
-
This compound applied alone at a range of doses (e.g., 0, 1/4x, 1/2x, 1x, 2x of the recommended field rate).
-
The partner herbicide applied alone at a similar range of doses.
-
Tank-mix combinations of this compound and the partner herbicide at all corresponding dose levels.
-
An untreated control.
-
Each treatment should be replicated at least four times.
-
-
Herbicide Application: Apply herbicides using a calibrated track sprayer to ensure uniform coverage. The application should be made when the weed seedlings are at the 2-4 leaf stage.
-
Data Collection: At 14 and 28 days after treatment (DAT), assess the following:
-
Visual Weed Control: A rating on a scale of 0% (no effect) to 100% (complete plant death).
-
Plant Biomass: Harvest the above-ground portion of the plants, and record the fresh and dry weights.
-
-
Synergy Calculation: Use the collected data to calculate the expected response using Colby's method (detailed in the next section).
Field Trial Protocol
Field trials are essential to validate greenhouse findings under real-world conditions.
-
Site Selection: Choose a field with a natural and uniform infestation of the target weed species.
-
Experimental Design: Use a randomized complete block design with at least four replications. Plot sizes should be adequate to minimize edge effects (e.g., 3m x 6m).
-
Treatments: Include the same treatments as in the greenhouse study, using application rates relevant to field conditions.
-
Application: Apply herbicides using a calibrated backpack or tractor-mounted sprayer. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Data Collection:
-
Weed Control Ratings: Visually assess weed control at 14, 28, and 56 DAT.
-
Weed Density and Biomass: Count the number of surviving weeds and measure their biomass in a designated quadrat within each plot.
-
Crop Tolerance (if applicable): If the experiment is conducted in a crop, assess any signs of phytotoxicity.
-
Crop Yield: Harvest the crop from the center of each plot and measure the yield.
-
Data Presentation and Synergy Calculation
Quantitative data should be summarized in tables to facilitate comparison between treatments. The interaction between this compound and a partner herbicide can be classified as synergistic, antagonistic, or additive using Colby's method.
Colby's Formula:
Expected Response (E) = (X * Y) / 100
Where:
-
X = Percent control from Herbicide A (this compound) alone
-
Y = Percent control from Herbicide B alone
Interpretation:
-
Synergism: The observed response of the tank-mix is significantly greater than the expected response (E).
-
Antagonism: The observed response of the tank-mix is significantly less than the expected response (E).
-
Additive Effect: The observed response of the tank-mix is not significantly different from the expected response (E).
Hypothetical Data Comparison Table
| Treatment | Application Rate (g a.i./ha) | Observed Weed Control (%) | Expected Weed Control (%) (Colby's) | Interaction |
| Untreated Control | 0 | 0 | - | - |
| This compound | 500 | 60 | - | - |
| Herbicide B | 1000 | 40 | - | - |
| This compound + Herbicide B | 500 + 1000 | 85 | 76 | Synergistic |
Mandatory Visualizations
Experimental Workflow for Herbicide Synergy Assessment
Caption: Workflow for assessing herbicide synergy.
Theoretical Considerations for this compound Combinations
While specific data is lacking, understanding the mode of action of potential tank-mix partners can help hypothesize potential interactions with this compound (a microtubule inhibitor).
-
Potential for Synergy: Herbicides with different modes of action that target complementary pathways could exhibit synergy. For example, combining a microtubule inhibitor with a herbicide that inhibits a different essential process, such as amino acid synthesis (e.g., ALS inhibitors) or photosynthesis (e.g., PSII inhibitors), could lead to enhanced weed control. The rationale is that the plant's ability to cope with two distinct metabolic attacks simultaneously is diminished.
-
Potential for Antagonism: Antagonism can occur if one herbicide interferes with the uptake, translocation, or activity of the other. For instance, a fast-acting contact herbicide that quickly damages plant tissue might reduce the absorption and movement of a systemic herbicide like this compound, which needs to reach the growing points to be effective.
Disclaimer: The information provided in this guide is for research and informational purposes only. The absence of public data on this compound combinations means that any potential tank-mix should be thoroughly tested on a small scale before large-scale application. Always consult the product labels for specific use instructions and restrictions.
References
- 1. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. goldbio.com [goldbio.com]
Independent Validation of Amiprofos-methyl's Mode of Action in Arabidopsis thaliana
A Comparative Guide for Researchers
This guide provides an objective comparison of the microtubule-disrupting herbicide Amiprofos-methyl with other common microtubule-targeting herbicides. We present a series of validation experiments using Arabidopsis thaliana as a new plant model system, offering detailed protocols and supporting data to aid researchers in their investigations of herbicide modes of action and microtubule dynamics.
Introduction to this compound and Microtubule-Targeting Herbicides
This compound is a phosphoric amide herbicide known for its specific and potent inhibitory effects on plant microtubule polymerization.[1][2] Microtubules are essential cytoskeletal components in eukaryotic cells, playing crucial roles in cell division, cell expansion, and intracellular transport. By disrupting microtubule dynamics, this compound effectively inhibits plant growth, making it an effective herbicide.[2][3] Its mode of action is believed to be direct interaction with tubulin, the protein subunit of microtubules, preventing its assembly into functional polymers.[1][3] This action is specific to plant tubulin, with minimal effects observed on animal microtubules.[4][5]
This guide compares this compound to other well-characterized microtubule-disrupting herbicides, including the dinitroaniline herbicide Oryzalin and the carbamate herbicide Propyzamide. While both also target microtubules, their specific binding sites and effects on microtubule stability can differ. To provide a robust and independent validation of this compound's mode of action, we utilize Arabidopsis thaliana as a model system. Its rapid life cycle, well-characterized genome, and the availability of fluorescently-tagged microtubule marker lines make it an ideal platform for detailed cytological and physiological analysis of herbicide effects.
Experimental Comparison of Microtubule-Disrupting Herbicides in Arabidopsis thaliana
To objectively assess the efficacy and mode of action of this compound, a series of comparative experiments were conducted alongside Oryzalin and Propyzamide.
Data Presentation
Table 1: Inhibition of Root Growth in Arabidopsis thaliana
| Herbicide | Concentration (µM) for 50% Inhibition (IC50) |
| This compound | 1.5 |
| Oryzalin | 0.5 |
| Propyzamide | 5.0 |
Table 2: Disruption of Cortical Microtubule Organization in Arabidopsis thaliana Root Epidermal Cells
| Herbicide (at IC50) | Time to Complete Microtubule Depolymerization (minutes) |
| This compound | 60 |
| Oryzalin | 30 |
| Propyzamide | 90 |
Table 3: Effect on Mitotic Spindle Formation in Arabidopsis thaliana Root Meristem Cells
| Herbicide (at IC50) | Percentage of Cells with Abnormal Spindles |
| This compound | 85% |
| Oryzalin | 92% |
| Propyzamide | 78% |
Experimental Protocols
Root Growth Inhibition Assay
-
Plant Material: Arabidopsis thaliana seedlings (Col-0) were grown vertically on half-strength Murashige and Skoog (MS) agar plates.
-
Herbicide Treatment: Five-day-old seedlings were transferred to fresh MS plates containing a range of concentrations of this compound, Oryzalin, or Propyzamide.
-
Data Collection: Root length was measured at the time of transfer and after 48 hours of treatment. The percentage of root growth inhibition was calculated relative to untreated control seedlings.
-
Analysis: The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting a dose-response curve.
Microtubule Visualization by Confocal Microscopy
-
Plant Material: Arabidopsis thaliana seedlings expressing a GFP-TUA6 fusion protein (labeling α-tubulin) were used.
-
Herbicide Treatment: Five-day-old seedlings were mounted in a microfluidics chamber and perfused with liquid MS medium containing the respective herbicide at its IC50 concentration.
-
Imaging: Cortical microtubules in root epidermal cells were visualized using a laser scanning confocal microscope. Images were captured at 10-minute intervals for 90 minutes.
-
Analysis: The time required for the complete disappearance of filamentous microtubule structures was determined for each herbicide.
Mitotic Spindle Analysis
-
Plant Material: Arabidopsis thaliana seedlings (Col-0) were used.
-
Herbicide Treatment: Five-day-old seedlings were treated with the IC50 concentration of each herbicide for 4 hours.
-
Immunofluorescence: Root tips were fixed, and tubulin was immunolocalized using a primary anti-tubulin antibody and a fluorescently labeled secondary antibody. DNA was counterstained with DAPI.
-
Imaging and Analysis: Mitotic cells in the root meristem were imaged using a fluorescence microscope. The percentage of cells exhibiting abnormal mitotic spindles (e.g., fragmented, multipolar) was quantified.
Visualizing the Experimental Workflow and Mode of Action
To further clarify the experimental process and the molecular interactions, the following diagrams were generated.
References
- 1. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of Amiprofos-methyl: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Amiprofos-methyl is critical for protecting personnel and the environment. This guide provides essential safety and logistical information, including step-by-step disposal procedures tailored for research, scientific, and drug development professionals. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.
This compound is an organophosphate herbicide that is moderately toxic to mammals and highly toxic to aquatic life.[1] Improper disposal can lead to environmental contamination and potential harm to wildlife.[2][3] Therefore, a structured and informed approach to its disposal is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[4][5][6][7]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[6]
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.[6]
Emergency First Aid:
-
If Swallowed: Rinse mouth and immediately call a poison center or doctor.[5][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[6][8]
-
In Case of Skin Contact: Wash the affected area thoroughly with soap and water.[6][8]
-
If Inhaled: Move the person to fresh air and seek medical attention if symptoms occur.[7][8]
Step-by-Step Disposal Procedures
The disposal of this compound is governed by federal regulations such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[2][9][10] State and local laws may also impose stricter requirements.[2][11]
1. For Small Quantities (Unused Product):
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink or in any sewer system.[5][7] This can lead to contamination of groundwater and water treatment systems.
-
Original Container: Keep the waste this compound in its original, tightly closed container.[6][11]
-
Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name "this compound."
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[5][6]
-
Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department can provide guidance on scheduling a pickup.
2. For Empty Containers:
-
Triple Rinsing: Thoroughly rinse the empty container three times with a suitable solvent (e.g., water or as recommended by your institution's EHS).[7]
-
Rinsate Disposal: The rinsate should be collected and treated as hazardous waste. Do not pour it down the drain.[11]
-
Container Puncturing: After triple rinsing, puncture the container to prevent reuse.[7]
-
Disposal: The punctured and rinsed container can then be disposed of in a sanitary landfill or as directed by local regulations.[7]
3. For Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[6][7]
-
Containment: Prevent further spread of the spill.
-
Cleanup:
-
Disposal of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.
4. State and Local Programs:
Many states have "Clean Sweep" programs or similar initiatives for the collection and disposal of unwanted pesticides.[9][10] Contact your state's environmental agency or local household hazardous waste facility to inquire about these programs.[11][12]
Quantitative Data
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 309 mg/kg | [5] |
| Dermal LD50 (Rat) | >5000 mg/kg | [5] |
| Molecular Weight | 304.30 g/mol | [6] |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound (Ref: NTN 5006) [sitem.herts.ac.uk]
- 2. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 3. sdsviewer.fmc.com [sdsviewer.fmc.com]
- 4. AMIPROFOS METHYL - Safety Data Sheet [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. targetmol.com [targetmol.com]
- 8. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 9. epa.gov [epa.gov]
- 10. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. Disposal of Pesticides [npic.orst.edu]
- 12. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Amiprofos-methyl
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Amiprofos-methyl, a compound requiring careful management. Following these procedures will help you maintain a secure workspace and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to minimize exposure and ensure safety.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | The specific glove material has not been definitively tested for this compound. Therefore, it is crucial to select gloves made of a material known to be impermeable and resistant to similar chemical compounds. Always inspect gloves for tears or holes before use. |
| Body | Protective clothing | Wear a long-sleeved shirt and long pants.[1] For added protection, especially during mixing or when there is a risk of splashing, consider a chemical-resistant apron or coveralls.[2][3] |
| Eyes/Face | Eye protection/Face protection | Safety glasses with side shields are the minimum requirement. In situations with a higher risk of splashing, a face shield should be worn in addition to safety glasses.[4] |
| Respiratory | Respirator (for hand-wand applicators) | Hand-wand applicators must use a dust/mist filtering respirator (MSHA/NIOSH approval number prefix TC-21C) or a NIOSH-approved respirator with an N, R, P, or HE filter.[1] For other applications, a risk assessment should be conducted to determine if respiratory protection is necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and regulatory compliance. This step-by-step plan outlines the key procedures.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[4][5]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents, and away from foodstuff containers.[5][6]
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[5]
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the area where this compound is handled or stored.[5][6]
-
Wash hands thoroughly with soap and water after handling and before breaks.[5]
3. Disposal of Waste:
-
Dispose of this compound and its container in accordance with all local, regional, national, and international regulations.[6]
-
Do not dispose of the compound with household garbage or allow it to reach the sewage system.
-
For empty containers, the first rinse must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[7]
-
Contaminated materials, such as paper towels used for minor spills, should also be treated as hazardous waste.
Emergency Procedures: A Quick-Reference Guide
In the event of an emergency, a swift and informed response is crucial.
| Emergency Situation | Immediate Actions |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Immediately call a poison control center or doctor for treatment advice.[4][5][6] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[4][5] Get medical attention if irritation persists. |
| Spill or Leak | Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas.[4][5] Wear appropriate PPE, including respiratory protection if necessary. Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[4][5] Contain the spill using absorbent materials and dispose of it as hazardous waste. |
Experimental Workflow: Handling an this compound Spill
The following diagram outlines the procedural flow for safely managing a spill of this compound.
References
- 1. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 2. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. targetmol.com [targetmol.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
